Palonosetron
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-61-2, 135729-56-5 | |
| Record name | Palonosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Action Mechanism of Palonosetron: A Technical Guide to its Interaction with Central and Peripheral 5-HT3 Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document elucidates this compound's unique interactions with both central and peripheral 5-HT3 receptors, which contribute to its high efficacy and prolonged duration of action in preventing chemotherapy-induced nausea and vomiting (CINV).
Executive Summary
This compound distinguishes itself from first-generation 5-HT3 receptor antagonists through a unique combination of pharmacological properties. It exhibits a significantly higher binding affinity and a longer plasma half-life.[1][2][3] Mechanistically, its superiority is attributed to allosteric binding, positive cooperativity, and the ability to trigger receptor internalization, leading to a persistent inhibition of receptor function that outlasts its physical presence at the cell surface.[1][2][4][5][6] This guide will detail these mechanisms, present comparative quantitative data, outline key experimental methodologies, and visualize the complex signaling and experimental workflows.
The 5-HT3 Receptor: A Primer
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, unique among serotonin receptors which are predominantly G-protein coupled.[7][8][9] These receptors are pentameric structures, with the 5-HT3A subunit capable of forming functional homopentamers, while co-assembly with subunits like 5-HT3B forms heteropentamers with different properties.[10][11] Located on neurons in both the central nervous system (CNS) and the peripheral nervous system (PNS), their activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller Ca²⁺ component), causing neuronal depolarization and excitation.[8][9]
Peripheral Mechanism of Emesis: In the gastrointestinal tract, chemotherapy can damage enterochromaffin cells, causing a massive release of serotonin. This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, initiating the vomiting reflex.[3][12]
Central Mechanism of Emesis: The area postrema, located in the medulla oblongata, is a critical chemoreceptor trigger zone that detects emetic substances in the blood. It has a high density of 5-HT3 receptors, and their activation contributes directly to the sensation of nausea and the act of vomiting.[9][12]
This compound's Unique Molecular Interactions
Unlike first-generation antagonists such as ondansetron and granisetron, which are competitive antagonists that exhibit simple bimolecular binding, this compound displays a more complex and robust mechanism of action.[4][6][13]
Allosteric Binding and Positive Cooperativity: Studies have shown that this compound engages in allosteric binding and exhibits positive cooperativity.[13] This means that this compound can bind to a site on the 5-HT3 receptor that is distinct from the serotonin binding site (allosteric binding) and that the binding of one this compound molecule to the receptor complex increases the affinity for subsequent this compound molecules.[4][13] This results in a more profound and durable receptor blockade.
Slow Dissociation and Prolonged Inhibition: this compound is characterized by its very slow dissociation from the 5-HT3 receptor.[10][14] This slow "off-rate" contributes significantly to its long duration of action (plasma half-life of approximately 40 hours).[10][12] Kinetic studies have shown that dissociation is ligand-dependent, being even slower in the presence of the agonist (serotonin).[10][15]
Receptor Internalization: A key differentiator for this compound is its ability to induce the internalization of the 5-HT3 receptor from the cell surface into the cytoplasm.[2][5] This process effectively removes the receptor from the cell membrane, rendering it unavailable for activation by serotonin. This internalization leads to a prolonged inhibition of receptor function that persists long after the drug has dissociated.[5][6] First-generation antagonists show minimal to no effect on receptor internalization.[5]
Crosstalk with NK-1 Receptors: this compound is the only 5-HT3 receptor antagonist that has demonstrated an ability to inhibit the crosstalk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[16][17][18] While substance P, the ligand for the NK-1 receptor, is a key mediator of delayed emesis, this compound does not bind to the NK-1 receptor.[16][18] Instead, it appears to prevent the substance P response that is enhanced by serotonin, providing a mechanistic rationale for its unique efficacy in the delayed CINV phase.[16][19] Studies have shown that this compound, alone and in combination with the NK-1 antagonist netupitant, can trigger NK-1 receptor internalization, an effect dependent on the presence of the 5-HT3 receptor.[17][20][21]
Quantitative Data: A Comparative Analysis
The superior potency of this compound is evident in its binding affinity and functional inhibition values. The following tables summarize key quantitative data from in vitro studies.
Table 1: Comparative Binding Affinities (Ki/Kd) for 5-HT3 Receptors
| Compound | Receptor Subtype | Ki (nM) | Kd (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | 5-HT3A | 0.3 | 0.34 | [10][11] |
| 5-HT3AB | 0.35 | 0.15 | [10][11] | |
| Ondansetron | 5-HT3A | 0.47 | - | [22] |
| Granisetron | 5-HT3 | - | - | Competitive Antagonist[4] |
Table 2: Functional Inhibitory Potency (IC50) at 5-HT3 Receptors
| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Reference(s) |
|---|---|---|---|---|
| This compound | 5-HT3A | 0.24 | Membrane Potential | [10][15] |
| 5-HT3AB | 0.18 | Membrane Potential | [10][15] | |
| 5-HT3A | 0.60 | Radioligand Displacement | [10][11] | |
| 5-HT3AB | 0.71 | Radioligand Displacement | [10][11] |
| Ondansetron | 5-HT3A | 907 | Receptor Down-regulation |[22] |
Table 3: this compound Binding Kinetics at 5-HT3 Receptors
| Receptor Subtype | Association Rate (k_on) | Dissociation Rate (t½) | Reference(s) |
|---|---|---|---|
| 5-HT3A | k = 0.16 min⁻¹ (t½ = 4.1 min) | 1.5 h | [14] |
| 5-HT3AB | k = 0.35 min⁻¹ (t½ = 2.0 min) | 1.0 h |[14] |
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Central and peripheral 5-HT3 receptor signaling pathways in emesis.
Caption: this compound's unique multifaceted mechanism of action at the 5-HT3 receptor.
Caption: Simplified workflows for key in vitro experimental protocols.
Detailed Experimental Protocols
The characterization of this compound's interaction with the 5-HT3 receptor relies on a suite of specialized in vitro and in vivo assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of this compound for 5-HT3 receptors.
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing recombinant human 5-HT3A or 5-HT3AB receptors.[23]
-
Assay Setup:
-
Competition Assay (for Ki): Cell membranes are incubated with a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [³H]granisetron) and varying concentrations of unlabeled this compound.[11][23]
-
Saturation Assay (for Kd): Membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound) to determine total and non-specific binding.[10] Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., quipazine).[24]
-
-
Incubation: The reaction is incubated (e.g., for 60 minutes at 25°C) to reach equilibrium.[23]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[23]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[23]
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. For competition assays, the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation. For saturation assays, Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.[11]
In Vitro Functional Assays (Calcium Influx)
Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin-induced 5-HT3 receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing 5-HT3 receptors are seeded into 96- or 384-well microplates.[25][26]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 60 minutes at 37°C.[23][25]
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control.[23]
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before a 5-HT3 receptor agonist (e.g., serotonin) is automatically added to each well to stimulate the receptors. The resulting change in intracellular calcium is recorded as a change in fluorescence intensity over time.[25]
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium response. Data are normalized and plotted against this compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[25]
Receptor Internalization Assay
Objective: To visualize and quantify this compound-induced internalization of the 5-HT3 receptor.
Methodology:
-
Cell Transfection: Cells are transfected with a 5-HT3 receptor construct fused to a fluorescent protein (e.g., enhanced cyan fluorescent protein, ECFP).[5]
-
Antagonist Treatment: Transfected cells are treated with this compound, a first-generation antagonist (e.g., granisetron), or a vehicle control for a specified period (e.g., 24 hours).[5]
-
Visualization: Live cells are imaged using confocal fluorescence microscopy. The localization of the fluorescently-tagged receptors is observed. A diffuse membrane fluorescence indicates surface receptors, while the appearance of bright intracellular puncta indicates receptor internalization into endosomes.[5]
-
Quantification (Alternative): Cell surface receptor levels can be quantified using an enzyme-linked immunosorbent assay (ELISA) on non-permeabilized cells expressing epitope-tagged receptors, or via radioligand binding on whole cells after antagonist pre-treatment and washout.[22] A reduction in cell surface binding sites after this compound treatment indicates internalization or persistent occupation.[5]
In Vivo Electrophysiology
Objective: To assess the effect of this compound on the excitability of peripheral neurons involved in the emetic reflex, such as vagal afferents.
Methodology:
-
Animal Model: Studies are often conducted in anesthetized rats.[16]
-
Neuronal Recording: Single-unit extracellular recordings are made from the nodose ganglion, which contains the cell bodies of vagal afferent neurons.[16]
-
Experimental Protocol:
-
An emetic stimulus (e.g., cisplatin) is administered to the animal to sensitize the neurons.[16]
-
The baseline neuronal firing rate is recorded.
-
The response to a stimulus like Substance P (which is enhanced after cisplatin) is measured.[16]
-
This compound (or another antagonist) is administered intravenously.[16]
-
The neuronal response to the stimulus (e.g., Substance P) is measured again after antagonist administration.
-
-
Data Analysis: The change in the frequency of action potentials (neuronal firing) in response to the stimulus before and after this compound administration is quantified to determine its inhibitory effect.[16]
Conclusion
This compound's mechanism of action is fundamentally different from that of first-generation 5-HT3 receptor antagonists. Its high affinity, slow dissociation kinetics, allosteric interactions, and unique ability to induce receptor internalization and inhibit 5-HT3/NK-1 receptor crosstalk collectively result in a more potent, profound, and prolonged blockade of both central and peripheral 5-HT3 receptors. These molecular characteristics provide a strong pharmacological basis for its enhanced clinical efficacy, particularly in the challenging context of delayed CINV. This guide provides the foundational technical details for professionals engaged in the research and development of antiemetic therapies.
References
- 1. Comparison of this compound and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound with Granisetron for Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Abdominal Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study Between this compound and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Pharmacology of Palonosetron's High Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that demonstrates superior clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase, compared to first-generation agents like ondansetron and granisetron.[1][2][3] This enhanced therapeutic profile is rooted in its unique molecular pharmacology, characterized by an exceptionally high binding affinity for the 5-HT3 receptor, a prolonged duration of action, and distinct interaction mechanisms.[4][5] This guide provides a detailed exploration of these molecular attributes, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Analysis of Binding Affinity
This compound's affinity for the 5-HT3 receptor is significantly higher than that of other antagonists. This high affinity, coupled with a very slow dissociation rate, contributes to its long plasma half-life of approximately 40 hours and its persistent clinical effects.[3][6][7][8] The binding parameters from various studies are summarized below for comparison.
| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | K_d_ (nM) | Cell Line/Tissue | Reference |
| This compound | 5-HT3A | 0.30 | 0.60 | 0.34 ± 0.04 | HEK293 cells | [6][9] |
| This compound | 5-HT3AB | 0.35 | 0.71 | 0.15 ± 0.04 | HEK293 cells | [9] |
| This compound | 5-HT3 | 0.22 ± 0.07 | 0.38 ± 0.02 | - | COS-7 cells | [6] |
| Ondansetron | 5-HT3 | 0.47 ± 0.14 | 907 ± 84.9 | - | COS-7 cells | [6] |
| Granisetron | 5-HT3 | - | - | - | HEK293 cells | [1] |
-
K_i_ (Inhibition Constant): Concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower K_i_ indicates higher binding affinity.
-
IC_50_ (Half Maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a biological response by 50%. For this compound, this value is close to its K_i_ for receptor binding but significantly different for ondansetron in down-regulation assays, highlighting mechanistic differences.[6]
-
K_d_ (Equilibrium Dissociation Constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower K_d_ signifies higher affinity.[7]
Unique Molecular Interactions with the 5-HT3 Receptor
Unlike first-generation antagonists, this compound's interaction with the 5-HT3 receptor is not based on simple competitive binding. It exhibits allosteric binding and positive cooperativity.[1][4]
-
Competitive vs. Allosteric Binding: While first-generation antagonists like ondansetron and granisetron display strictly competitive antagonism, binding to the same (orthosteric) site as serotonin, this compound demonstrates both competitive and allosteric interactions.[4] This means it can bind to a secondary (allosteric) site on the receptor, which can modify the receptor's conformation and amplify its inhibitory effect.[4] This dual action may induce conformational changes in the receptor that enhance its inhibitory profile.[4]
-
Positive Cooperativity: Analyses of binding isotherms using Scatchard plots suggest positive cooperativity for this compound.[1] This implies that the binding of one this compound molecule to the receptor complex increases the affinity for subsequent this compound molecules.
-
Slow Dissociation and Pseudo-Irreversible Antagonism: this compound exhibits a very slow dissociation from the 5-HT3 receptor.[6] This prolonged receptor occupancy contributes to its long duration of action, with inhibitory effects still evident 96 hours after its removal in cell-based assays.[6] This behavior has led to its classification as a pseudo-irreversible antagonist.[6]
-
Structural Basis of Binding: A high-resolution (2.8-Å) cryo-electron microscopy structure of the this compound-bound 5-HT3 receptor has confirmed its binding at the classic orthosteric binding pocket between two 5-HT3A receptor subunits.[2][10] This structural data provides a detailed atomic-level view of the drug-receptor interaction, forming a comprehensive framework for understanding the inhibition mechanism of the entire -setron drug family.[10]
Signaling Pathways and Modulation by this compound
The 5-HT3 receptor is a ligand-gated ion channel. Its activation and subsequent inhibition by this compound involve distinct signaling events.
A. Canonical 5-HT3 Receptor Signaling
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[11] This influx causes depolarization of the neuronal membrane, leading to an excitatory response, such as the transmission of an emetic signal.[11] this compound, as an antagonist, binds to the receptor and prevents this channel opening, thereby blocking the downstream signaling cascade.
Caption: Canonical 5-HT3 receptor signaling pathway and its inhibition by this compound.
B. Inhibition of 5-HT3 / NK-1 Receptor Cross-Talk
A key differentiator for this compound is its ability to inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[12] Substance P (SP), the ligand for the NK-1 receptor, is a dominant mediator of delayed emesis.[13] While this compound does not bind to the NK-1 receptor directly, it prevents the serotonin-induced enhancement of SP-mediated responses.[12][13] This unique pharmacological action, not observed with ondansetron or granisetron, provides a strong rationale for this compound's superior efficacy against delayed CINV.[12]
Caption: this compound's inhibition of 5-HT3 and NK-1 receptor signaling cross-talk.
Key Experimental Protocols
Characterizing the binding affinity and functional antagonism of compounds like this compound involves specific, validated in vitro assays.
A. Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][14]
1. Materials:
- Membrane Preparation: Crude cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.[14][15]
- Radioligand: [3H]granisetron or [3H]this compound (at a final concentration near its Kd).[6][14]
- Test Compound: this compound, prepared in serial dilutions (e.g., 10 pM to 100 µM).[11]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
- Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).[11]
- Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]
- Detection: Scintillation counter and scintillation cocktail.
2. Procedure:
- Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + NSB control), and Competitive Binding (membranes + radioligand + serial dilutions of this compound).[11]
- Incubation: Incubate the plate for 60-120 minutes at room temperature or 19°C to reach equilibrium.[6][14]
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.[14]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
- Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]
- Data Analysis:
- Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
- Determine the IC50 value from the curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
// Nodes
P1 [label="Prepare Reagents:\n- 5-HT3R Membranes\n- [3H]Radioligand\n- this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
P2 [label="Set up 96-well plate:\n- Total Binding\n- Non-specific Binding\n- Competitive Binding", fillcolor="#F1F3F4", fontcolor="#202124"];
P3 [label="Incubate to Reach\nEquilibrium (60-120 min)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
P4 [label="Rapid Filtration\n(Cell Harvester)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
P5 [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
P6 [label="Quantify Radioactivity\n(Scintillation Counting)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
P7 [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> P7;
}
Caption: Experimental workflow for a competitive radioligand binding assay.
B. Protocol: Calcium Influx Functional Assay (IC50 Determination)
This functional assay measures the ability of an antagonist to inhibit the receptor's function—in this case, the influx of calcium upon activation by an agonist.[2]
1. Materials:
- Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.[2]
- Agonist: Serotonin (5-HT).
- Antagonist: this compound, prepared in serial dilutions.
- Assay Plate: Black-walled, clear-bottom 96-well plates.
- Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.
- Instrumentation: A fluorescence microplate reader capable of kinetic reads (e.g., FlexStation).[16]
2. Procedure:
- Cell Plating: Seed the HEK293-5HT3A cells into the 96-well plates and grow to confluency.
- Dye Loading: Remove the growth medium and load the cells with the Fluo-4 AM dye solution. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
- Antagonist Pre-incubation: Wash the cells with assay buffer. Add the various dilutions of this compound to the appropriate wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Fluorescence Measurement: Place the plate into the FlexStation. The instrument will measure the baseline fluorescence.
- Agonist Addition: The FlexStation's integrated fluidics system will then add a pre-determined concentration of serotonin (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.
- Kinetic Read: The instrument immediately begins to measure the change in fluorescence over time (e.g., for 90 seconds) as calcium enters the activated cells and binds to the dye.[16]
- Data Analysis:
- The peak fluorescence intensity for each well is determined.
- The response in each this compound-treated well is expressed as a percentage of the control response (agonist only).
- Plot the percentage of inhibition against the log concentration of this compound.
- Use non-linear regression to fit a dose-response curve and determine the IC50 value.
// Nodes
S1 [label="Plate 5-HT3R-expressing\nHEK293 cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
S2 [label="Load Cells with\nCalcium-sensitive Dye (Fluo-4)", fillcolor="#F1F3F4", fontcolor="#202124"];
S3 [label="Pre-incubate with\nthis compound Dilutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
S4 [label="Measure Baseline Fluorescence\n(FlexStation)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
S5 [label="Add 5-HT (Agonist)\nvia automated fluidics", fillcolor="#4285F4", fontcolor="#FFFFFF"];
S6 [label="Measure Kinetic Fluorescence\nResponse (Ca2+ Influx)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
S7 [label="Data Analysis:\n- Determine Peak Response\n- Normalize to Control\n- Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
S1 -> S2 -> S3 -> S4 -> S5 -> S6 -> S7;
}
Caption: Experimental workflow for a calcium influx functional assay.
Conclusion
The molecular pharmacology of this compound is multifaceted and clearly distinguishes it from first-generation 5-HT3 receptor antagonists. Its superior clinical performance is not merely a function of its high binding affinity but is a composite of several unique properties. These include its allosteric interactions and positive cooperativity, which may amplify its inhibitory effect, and its remarkably slow dissociation rate, which confers a pseudo-irreversible antagonism and prolonged duration of action.[1][6] Furthermore, its ability to inhibit signaling cross-talk between the 5-HT3 and NK-1 receptor pathways provides a compelling mechanism for its enhanced efficacy in preventing delayed CINV.[12] A thorough understanding of these molecular details, verified through rigorous experimental protocols, is crucial for the rational design and development of future antiemetic therapies.
References
- 1. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Palonosetron and its Extended Half-Life in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist characterized by a distinct pharmacological profile, most notably its extended plasma half-life and high binding affinity for its receptor. These properties contribute to its enhanced efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion, with a particular focus on the clinical studies that have elucidated its prolonged duration of action. The document includes a summary of key pharmacokinetic parameters, detailed experimental protocols from pivotal clinical trials, and visualizations of its mechanism of action and study designs to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound hydrochloride is a selective 5-HT3 receptor antagonist widely used for the prevention of CINV and postoperative nausea and vomiting (PONV).[1] Unlike first-generation 5-HT3 receptor antagonists such as ondansetron and granisetron, this compound exhibits a significantly longer half-life and a higher binding affinity for the 5-HT3 receptor.[1][2] These unique pharmacokinetic and pharmacodynamic properties are believed to be responsible for its sustained clinical efficacy, particularly in the delayed phase of CINV.[3][4] This guide will delve into the core pharmacokinetic characteristics of this compound, supported by data from key clinical investigations.
Pharmacokinetic Profile
This compound can be administered intravenously or orally.[5] Following intravenous administration, it exhibits a multi-exponential decline in plasma concentrations.[2] The drug is well-absorbed after oral administration, with a high bioavailability of approximately 97%.[5]
Absorption and Distribution
Following a single intravenous dose, this compound is rapidly distributed throughout the body.[6] It has a large volume of distribution, estimated to be around 8.3 ± 2.5 L/kg.[2][7] Plasma protein binding is moderate, at approximately 62%.[2][7][8]
Metabolism and Excretion
This compound is primarily eliminated through two main pathways: renal excretion and hepatic metabolism.[1][5] Approximately 40% of an administered dose is excreted unchanged in the urine.[5][7] The metabolism of this compound is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6, CYP3A4, and CYP1A2 being the primary isoenzymes involved.[1] The two major metabolites, an N-oxide and a hydroxy derivative, have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound.[5]
Extended Half-Life
A hallmark of this compound's pharmacokinetic profile is its long terminal elimination half-life, which is approximately 40 hours.[2][6][8][9][10] This extended half-life is a key factor in its prolonged therapeutic effect.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Subjects
| Parameter | U.S. Subjects (0.3 to 90 µg/kg) | Japanese Subjects (0.3 to 90 µg/kg) | Reference |
| Elimination Half-Life (t½) | 33.7 to 54.1 hours | 30.8 to 36.8 hours | [9] |
| Total Body Clearance (CL) | 1.11 to 3.90 mL/min/kg | 2.58 to 3.50 mL/min/kg | [9] |
| Apparent Volume of Distribution (Vd) | 3.85 to 12.6 L/kg | 6.96 to 9.85 L/kg | [9] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients
| Dose | Cmax (ng/L) | AUC (h·µg/L) | Half-Life (h) | Reference |
| 3 µg/kg | 5,630 ± 5,480 | 35.8 ± 20.9 | 48 ± 19 | [7] |
| Dose Range (0.3 to 90 µg/kg) | Dose-proportional | Dose-proportional | 43.7 - 128 | [11] |
Table 3: Pharmacokinetic Parameters of Oral this compound in Healthy Chinese Volunteers
| Dose | Cmax (pg/mL) | Tmax (h) | t½ (h) | Reference |
| 0.25 mg | 673 ± 151 | 3 - 5 | 41.8 ± 9.72 | [12] |
| 0.5 mg | 1330 ± 258 | 3 - 5 | 44.6 ± 8.59 | [12] |
| 0.75 mg | 1990 ± 490 | 3 - 5 | 42.3 ± 8.51 | [12] |
Mechanism of Action and Extended Efficacy
This compound's prolonged clinical effect is not solely due to its long half-life but also its unique interaction with the 5-HT3 receptor. It exhibits a high binding affinity (Ki of approximately 0.17 nM) and demonstrates allosteric binding and positive cooperativity.[2][3][13] This is in contrast to first-generation antagonists, which exhibit simple bimolecular and competitive binding.[13] Furthermore, this compound induces internalization of the 5-HT3 receptor, leading to a prolonged inhibition of serotonin signaling.[3] Studies have shown that this compound has a very slow dissociation from the 5-HT3 receptor, acting as a pseudo-irreversible antagonist.[14]
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and safety evaluation of this compound, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and safety evaluation of oral this compound in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Animal Models for Evaluating Palonosetron Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical animal models utilized to evaluate the efficacy of palonosetron, a second-generation 5-HT3 receptor antagonist. This document details the established experimental protocols, presents available quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a selective 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron. It exhibits a significantly higher binding affinity for the 5-HT3 receptor and a remarkably longer plasma half-life of approximately 40 hours.[1][2] A key differentiator in its mechanism of action is its ability to trigger the internalization of the 5-HT3 receptor, leading to a prolonged inhibition of receptor function.[3][4][5] This unique molecular interaction is believed to contribute to its superior efficacy, particularly in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][6]
The evaluation of this compound's antiemetic potential relies on robust preclinical animal models that can effectively translate to clinical outcomes. The most widely accepted models for studying emesis are the ferret and the house musk shrew (Suncus murinus), as rodents lack a vomiting reflex.[7][8] For assessing nausea-like behavior in rodents, the kaolin consumption (pica) model is a well-established surrogate.[9][10]
Ferret Model of Chemotherapy-Induced Emesis
The ferret is considered a gold-standard model for CINV studies due to its emetic reflex that closely mirrors that of humans. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in this model.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
1. Animals:
-
Male-descended ferrets (Mustela putorius furo) are typically used.
-
Animals are acclimated to the laboratory environment for at least one week prior to experimentation.
2. Housing and Diet:
-
Ferrets are housed individually in cages that allow for clear observation of emetic episodes.
-
Standard ferret chow and water are provided ad libitum, except for a brief fasting period before drug administration.
3. Induction of Emesis:
-
Cisplatin is administered intraperitoneally (i.p.) at a dose that can induce both acute and delayed emesis. A commonly used dose is 5 mg/kg, which produces a biphasic emetic response.[7]
4. Drug Administration:
-
This compound or a comparator 5-HT3 antagonist (e.g., ondansetron, granisetron) is administered typically via intravenous (i.v.) or oral (p.o.) route.
-
The antiemetic agent is usually given 30-60 minutes prior to the cisplatin challenge.
5. Observation and Data Collection:
-
Animals are observed continuously for a period of up to 72 hours post-cisplatin administration to capture both acute (0-24 hours) and delayed (24-72 hours) phases of emesis.
-
The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
The latency to the first emetic episode is also recorded.
6. Data Analysis:
-
The total number of emetic episodes (retches + vomits) is calculated for each animal.
-
The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated groups to the vehicle-control group.
-
The percentage inhibition of emesis is often calculated.
Quantitative Data Presentation
Direct head-to-head comparative studies of this compound and other 5-HT3 antagonists in the ferret model are not extensively available in the public literature. However, dose-ranging studies for this compound and data from separate studies on other antagonists provide valuable insights.
Table 1: Efficacy of this compound in the Ferret Cisplatin-Induced Emesis Model
| Dose (mg/kg, p.o.) | Route of Administration | Emetic Challenge | Observation Period | Outcome | Reference |
| 0.003 - 0.1 | p.o. | Cisplatin | Not Specified | Prevention of emesis | [2] |
| 0.1 | p.o. | Cisplatin | Not Specified | Complete inhibition of emesis | [2] |
| 0.1 | p.o. | Cisplatin (5 mg/kg, i.p.) | 72 hours | Significant antagonism of acute and delayed emesis (in combination with netupitant and dexamethasone) | [7] |
Table 2: Efficacy of Ondansetron and Granisetron in the Ferret Morphine-Induced Emesis Model
| Drug | Dose (mg/kg, i.v.) | Emetic Challenge | % Reduction in Vomiting Episodes | Reference |
| Ondansetron | 3 | Morphine (0.3 mg/kg, s.c.) | 47% | [11] |
| Ondansetron | 10 | Morphine (0.3 mg/kg, s.c.) | 70% | [11] |
| Granisetron | 0.1, 1.0, 3.0, 10 | Morphine (0.3 mg/kg, s.c.) | Inactive | [11] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of different antiemetic agents on morphine-induced emesis in ferrets [pubmed.ncbi.nlm.nih.gov]
Palonosetron's Role in the Serotonin-Mediated Emetic Reflex Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of palonosetron in the serotonin-mediated emetic reflex pathway. This compound, a second-generation 5-HT3 receptor antagonist, exhibits a unique pharmacological profile that distinguishes it from first-generation agents, leading to superior efficacy, particularly in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). This document details the molecular interactions of this compound with the 5-HT3 receptor, presents quantitative data on its binding affinity and clinical effectiveness, outlines key experimental methodologies for its evaluation, and illustrates the underlying signaling pathways and experimental workflows.
The Serotonin-Mediated Emetic Reflex Pathway
The emetic reflex is a complex neural process involving both central and peripheral pathways. A key trigger for chemotherapy-induced emesis is the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][2] This released serotonin activates 5-HT3 receptors, which are ligand-gated ion channels, located on the terminals of vagal afferent nerves.[1][3][4] Activation of these receptors initiates a depolarizing signal that is transmitted to the nucleus of the solitary tract (NTS) and the area postrema in the brainstem, collectively known as the "vomiting center".[2][5] This central processing ultimately leads to the coordinated motor response of vomiting.
This compound: A Differentiated 5-HT3 Receptor Antagonist
This compound is a second-generation 5-HT3 receptor antagonist with distinct pharmacological properties that contribute to its enhanced clinical efficacy.[6][7] Unlike first-generation antagonists such as ondansetron and granisetron, this compound exhibits a unique molecular interaction with the 5-HT3 receptor.[8][9]
Mechanism of Action
This compound functions as a selective antagonist of the 5-HT3 receptor, competitively inhibiting the binding of serotonin.[10] However, its mechanism extends beyond simple competitive antagonism. Studies have demonstrated that this compound exhibits allosteric binding and positive cooperativity .[8][9] This means that this compound can bind to a site on the receptor that is distinct from the serotonin binding site (orthosteric site), and this binding event modulates the receptor's affinity for other ligands. This allosteric interaction is thought to contribute to its prolonged duration of action.[8]
Furthermore, evidence suggests that this compound can induce the internalization of the 5-HT3 receptor , leading to a long-lasting inhibition of receptor function that persists even after the drug is cleared from the plasma.[9][11] This is a key differentiator from first-generation antagonists, which primarily act via reversible binding to the receptor surface.[8][9]
Quantitative Data: Binding Affinity and Clinical Efficacy
This compound's superior clinical performance is underpinned by its high binding affinity for the 5-HT3 receptor and its long plasma half-life.
Table 1: 5-HT3 Receptor Binding Affinity of this compound and Comparators
| Compound | Receptor Subtype | Ki (nM) | pKi | Reference(s) |
| This compound | 5-HT3A | 0.22 ± 0.07 | 10.5 | [6][12] |
| Ondansetron | 5-HT3A | 0.47 ± 0.14 | ~8-9 | [6][12] |
| Granisetron | 5-HT3A | - | ~8-9 | [12] |
Table 2: Clinical Efficacy of this compound vs. First-Generation 5-HT3 Receptor Antagonists in Preventing CINV
| Treatment Group | Chemotherapy Emetogenicity | Acute Phase (0-24h) Complete Response (%) | Delayed Phase (>24-120h) Complete Response (%) | Overall (0-120h) Complete Response (%) | Reference(s) |
| This compound | Moderate/High | 81.0 | 74.1 | 69.3 | [7] |
| Ondansetron | Moderate/High | 68.6 | 55.1 | 50.3 | [7] |
| This compound | Moderate/High | - | 57 | 51 | [13][14] |
| First-Generation Antagonists (Ondansetron, Dolasetron, Granisetron) | Moderate/High | - | 45 | 40 | [13][14] |
| This compound | Moderate | 92.5 | 67.7 | - | [7] |
| Ondansetron | Moderate | 76.8 | 57.0 | - | [7] |
| Granisetron | Moderate | 82.6 | 63.8 | - | [7] |
| This compound | High | 81.2 | 64.0 | - | [7] |
| Ondansetron | High | 76.4 | 56.1 | - | [7] |
| Granisetron | High | 69.9 | 61.2 | - | [7] |
Experimental Protocols for Evaluating this compound
The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental models.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of this compound to the 5-HT3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT3A receptor.[12][15]
-
Protocol:
-
Membrane Preparation: Culture HEK293 cells expressing the 5-HT3A receptor. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a suitable binding buffer.[15][16]
-
Competition Binding Assay: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand (e.g., [3H]granisetron) and increasing concentrations of unlabeled this compound.[6][16]
-
Incubation: Incubate the mixture at a specified temperature (e.g., 19°C to inhibit receptor endocytosis) for a defined period (e.g., 120 minutes) to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12][15]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[16]
-
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex that is neurochemically similar to humans.[17][18][19]
-
Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced acute and delayed emesis.
-
Animal Model: Male ferrets.[20]
-
Emetogen: Cisplatin administered intravenously or intraperitoneally.[20]
-
Protocol:
-
Acclimatization: Acclimate ferrets to the experimental environment.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the administration of cisplatin.[20]
-
Cisplatin Challenge: Administer a dose of cisplatin known to induce a reliable emetic response (e.g., 10 mg/kg).[20]
-
Observation: Observe the animals for a defined period (e.g., up to 120 hours) and record the number of retches and vomits.[13] The observation period is divided into an acute phase (0-24 hours) and a delayed phase (>24 hours).
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated group with the vehicle-treated group. Calculate the percentage reduction in emesis.
-
5-HT3 Receptor Internalization Assay
This assay investigates the ability of this compound to induce the internalization of the 5-HT3 receptor.
-
Objective: To visualize and quantify this compound-induced 5-HT3 receptor internalization.
-
Methodology: Confocal fluorescence microscopy.[11]
-
Cell Line: HEK293 cells transfected with a 5-HT3 receptor fused to a fluorescent protein (e.g., enhanced cyan fluorescent protein).[11]
-
Protocol:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the fluorescently tagged 5-HT3 receptor construct.
-
Drug Treatment: Treat the cells with this compound, a first-generation antagonist (e.g., granisetron or ondansetron), or vehicle control for a specified duration (e.g., 24 hours).[11]
-
Imaging: Visualize the subcellular localization of the fluorescently tagged 5-HT3 receptors using a confocal microscope.
-
Analysis: Compare the distribution of the receptors in the different treatment groups. Receptor internalization is indicated by a shift from a predominantly plasma membrane localization to intracellular vesicles.[11]
-
Conclusion
This compound's distinct pharmacological profile, characterized by its high binding affinity, allosteric interactions with the 5-HT3 receptor, and its ability to induce receptor internalization, provides a strong molecular basis for its superior clinical efficacy in preventing both acute and, notably, delayed CINV. The experimental methodologies detailed in this guide are crucial for the continued investigation of this compound and the development of novel anti-emetic therapies. This in-depth understanding of this compound's role in the serotonin-mediated emetic reflex pathway is essential for researchers, scientists, and drug development professionals working to improve the management of nausea and vomiting in clinical practice.
References
- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 4. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vomiting - Wikipedia [en.wikipedia.org]
- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - ProQuest [proquest.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 20. wjgnet.com [wjgnet.com]
In-Vitro Characterization of Palonosetron's 5-HT3 Receptor Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist distinguished by its superior clinical efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] This enhanced therapeutic profile is rooted in its unique molecular interactions with the 5-HT3 receptor. Unlike first-generation antagonists, this compound exhibits a significantly higher binding affinity and a remarkably longer plasma half-life of approximately 40 hours.[3][4]
This technical guide provides an in-depth examination of the in-vitro binding characteristics of this compound. We will summarize key quantitative binding parameters, detail the experimental protocols used for their determination, and visualize the complex signaling and experimental workflows. The focus will be on this compound's binding affinity, its kinetic properties (association and dissociation rates), and its distinct mechanistic interactions with the 5-HT3 receptor, including evidence for allosteric modulation and the debate surrounding receptor internalization.
Quantitative Analysis of this compound's Binding Profile
This compound's interaction with the 5-HT3 receptor is characterized by exceptionally high affinity and slow dissociation kinetics, which are believed to be the primary drivers of its prolonged pharmacological effect.
Binding Affinity
Competitive radioligand binding assays consistently demonstrate this compound's high affinity for the 5-HT3 receptor, with reported inhibition constant (Ki) values in the sub-nanomolar range. This affinity is notably higher than that of first-generation antagonists like ondansetron and granisetron.[4][5]
| Parameter | This compound | Ondansetron | Reference |
| Binding Affinity (Ki) | 0.22 ± 0.07 nM | 0.47 ± 0.14 nM | [6] |
| pKi | 10.5 | 8-9 | [5] |
| IC50 (Receptor Down-regulation) | 0.38 ± 0.02 nM | >10 nM | [6] |
| Table 1: Comparative binding affinities of 5-HT3 receptor antagonists. Data derived from competition binding assays using [3H]granisetron in 5-HT3A-expressing COS-7 cells. |
Binding Kinetics: Association and Dissociation
The prolonged duration of action of this compound is largely attributed to its very slow dissociation from the 5-HT3 receptor.[6] Studies have shown that the inhibitory effects of this compound can persist for up to 96 hours after the drug has been removed, leading to its classification as a "pseudo-irreversible" antagonist.[6][7]
| Kinetic Parameter | Receptor Subtype | Value | Half-Life (t½) | Reference |
| Association Rate (k_on_) | 5-HT3A | 0.16 ± 0.03 min⁻¹ | 4.1 min | [8] |
| 5-HT3AB | 0.35 ± 0.06 min⁻¹ | 2.0 min | [8] | |
| Dissociation Rate (k_off_) | 5-HT3A | Slow dissociation | 1.5 h | [8] |
| 5-HT3AB | Slow dissociation | 1.0 h | [8] | |
| Table 2: Kinetic binding parameters for this compound. Dissociation half-life was measured in the presence of excess unlabeled this compound. |
Mechanism of Action: A Complex Interaction
The precise molecular mechanism of this compound's interaction with the 5-HT3 receptor is a subject of ongoing research, with evidence supporting multiple unique characteristics compared to other 'setrons'.
-
Allosteric Binding and Positive Cooperativity : Several studies suggest that this compound exhibits allosteric binding properties and positive cooperativity, in contrast to the simple competitive, bimolecular binding of granisetron and ondansetron.[1][9][10] This allosteric interaction may induce conformational changes in the receptor, amplifying its inhibitory effect.[10] this compound has been shown to act as an allosteric modifier that accelerates the dissociation rate of other antagonists like granisetron and ondansetron from the receptor.[1][3]
-
Orthosteric Binding Site : Despite evidence for allosteric effects, recent high-resolution cryo-electron microscopy (cryo-EM) structures show this compound binding to the same orthosteric site as other antagonists, located at the interface between subunits.[11] Mutagenesis experiments have also provided support for binding at the classic orthosteric pocket, while disproving a proposed allosteric site located beneath the neurotransmitter binding site.[2][11]
-
Receptor Internalization vs. Surface Inhibition : The long-term inhibition by this compound has been attributed to two potential mechanisms. Some early studies proposed that this compound uniquely triggers the internalization of the 5-HT3 receptor, moving the receptor complex inside the cell and thus reducing the number of available surface receptors.[12][13] However, more recent research using cell surface ELISA and endocytosis inhibitors indicates that prolonged inhibition results from this compound's slow dissociation and persistent occupation of surface receptors, without inducing significant internalization.[6]
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[4][14] The binding of serotonin (5-HT) triggers a conformational change, opening a central pore permeable to cations such as Na+ and Ca2+. The resulting influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory potential, which propagates the signal.
Proposed Cross-Talk with NK-1 Receptors
Evidence suggests a cross-talk mechanism between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, which is particularly relevant for delayed emesis.[15] this compound, unlike other 5-HT3 antagonists, appears to inhibit this cross-talk, providing a potential explanation for its efficacy in the delayed phase, which is primarily mediated by Substance P acting on NK-1 receptors.[15][16]
Experimental Protocols
The characterization of this compound's binding kinetics relies on precise in-vitro assays. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Cell Membrane Preparation:
- Culture HEK293 or COS-7 cells stably expressing the human 5-HT3A receptor to confluency.[14]
- Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.[14]
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay). Store at -80°C.
2. Assay Procedure:
- Prepare serial dilutions of this compound (e.g., from 10 pM to 100 µM) in binding buffer (50 mM Tris-HCl, pH 7.4).[17]
- In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Cell membranes + binding buffer + radioligand (e.g., [3H]granisetron at a concentration near its Kd).[14]
- Non-specific Binding (NSB): Cell membranes + high concentration of an unlabeled competitor (e.g., 10 µM Granisetron) + radioligand.[14]
- Competitive Binding: Cell membranes + each dilution of this compound + radioligand.
- Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[6][17]
- Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand.[14]
- Wash the filters three times with ice-cold wash buffer.
- Place dried filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting NSB from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
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start -> prep -> setup -> incubate -> filter -> count -> analyze -> end;
}
Protocol 2: Kinetic Binding Assays (k_on_ and k_off_ Determination)
These assays measure the rate at which a drug binds to and dissociates from its receptor.
1. Association Rate (k_on_) Determination:
- Prepare cell membranes and reagents as described in Protocol 1.
- Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation.
- At various time intervals (e.g., from 0 to 120 minutes), terminate the reaction for a set of samples by rapid filtration.[8]
- Quantify the specifically bound radioligand at each time point.
- Plot specific binding versus time and fit the data to a one-phase association equation to obtain the observed association rate constant (k_obs_).
- Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration and k_off_ is the dissociation rate constant (determined separately).[8]
2. Dissociation Rate (k_off_) Determination:
- Incubate cell membranes with the radioligand until binding reaches equilibrium (as determined in the association experiment).
- Initiate dissociation by adding a large excess of an unlabeled antagonist (e.g., 10 µM granisetron or this compound) to prevent radioligand re-binding.[8]
- At various time intervals, terminate the reaction by rapid filtration and quantify the remaining bound radioligand.
- Plot the natural logarithm of the percentage of binding remaining versus time. The negative slope of this line represents the dissociation rate constant (k_off_). The dissociation half-life (t½) can be calculated as ln(2)/k_off_.
Summary and Implications
The in-vitro characterization of this compound reveals a unique and complex binding profile at the 5-HT3 receptor. Its key features include:
-
High Binding Affinity : this compound binds to the 5-HT3 receptor with sub-nanomolar affinity, significantly greater than first-generation antagonists.
-
Slow Binding Kinetics : It exhibits an exceptionally slow dissociation rate, leading to prolonged receptor occupancy and a pseudo-irreversible inhibitory effect.[6][7]
-
Complex Mechanism : this compound demonstrates characteristics of both orthosteric binding and allosteric modulation, a duality that distinguishes it from other setrons and may contribute to its enhanced efficacy.[1][11]
For drug development professionals, these properties provide a molecular basis for this compound's clinical advantages. The slow dissociation kinetics directly correlate with its long half-life and sustained therapeutic effect, allowing for effective prevention of delayed CINV with a single dose.[6] The potential for allosteric modulation and cross-talk inhibition suggests a more profound and durable receptor blockade. Further research clarifying these complex interactions will be invaluable for the rational design of future antiemetic therapies.
References
- 1. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring a potential this compound allosteric binding site in the 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ascopubs.org [ascopubs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Advent of a Second-Generation Antiemetic: A Technical Guide to the Discovery and Development of Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a major therapeutic advance. This technical guide provides an in-depth review of the discovery and development of palonosetron (Aloxi®), a second-generation 5-HT3 receptor antagonist. This compound is distinguished from its predecessors by a unique pharmacological profile, including a higher binding affinity for the 5-HT3 receptor and a markedly longer plasma half-life. These attributes contribute to its superior efficacy, particularly in the prevention of delayed CINV. This document details its mechanism of action, preclinical foundations, and the pivotal clinical trials that established its safety and efficacy, offering a comprehensive resource for professionals in drug development and oncology research.
Introduction: Overcoming the Limitations of First-Generation Antiemetics
The introduction of first-generation 5-HT3 receptor antagonists, such as ondansetron and granisetron, in the 1990s revolutionized the management of acute CINV.[1] However, their shorter half-lives (typically 2 to 15 hours) limited their efficacy against delayed CINV—the nausea and vomiting that occurs more than 24 hours after chemotherapy.[1][2] This created a clear unmet medical need for an antiemetic with a prolonged duration of action.
The development of this compound was driven by the goal of creating a 5-HT3 receptor antagonist with an improved pharmacokinetic and pharmacodynamic profile. Developed by Helsinn around 2001, this compound emerged as a novel compound with distinct structural and functional properties.[2] It is the most effective 5-HT3 antagonist for controlling delayed CINV and is the only agent in its class specifically approved by the U.S. Food and Drug Administration (FDA) for this indication.[3][4]
Pharmacology of this compound
This compound's clinical advantages are rooted in its unique pharmacological characteristics, which differentiate it from first-generation agents.
Mechanism of Action
Like other setrons, this compound is a selective 5-HT3 receptor antagonist.[4][5] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the brain, initiating the emetic reflex.[5][6] this compound competitively blocks these receptors, preventing serotonin binding and inhibiting the nausea and vomiting cascade.[6]
What sets this compound apart are its molecular interactions with the 5-HT3 receptor:
-
High Binding Affinity: this compound exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to other antagonists.[6][7][8]
-
Allosteric Interactions and Positive Cooperativity: Unlike first-generation agents that display simple competitive antagonism, this compound exhibits both competitive and allosteric interactions with the receptor.[9][10] This dual-action mechanism may induce conformational changes in the receptor, amplifying its inhibitory effect.[9]
-
Receptor Internalization: The binding of this compound to the 5-HT3 receptor triggers its internalization, leading to a prolonged inhibition of receptor function long after the drug has dissociated.[10] This is a key mechanism thought to underlie its extended duration of action.[10][11]
References
- 1. Review of this compound: emerging data distinguishing it as a novel 5-HT(3) receptor antagonist for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 7. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Pharmacogenomic Markers Influencing Palonosetron Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the key pharmacogenomic markers that have been investigated for their influence on the efficacy of palonosetron, a second-generation 5-HT3 receptor antagonist. This compound is widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2][3] Understanding the genetic factors that contribute to inter-individual variability in response to this agent is crucial for personalizing antiemetic therapy and improving patient outcomes.
Introduction to this compound and its Mechanism of Action
This compound is a selective 5-HT3 receptor antagonist with a high binding affinity for its receptor and a significantly longer plasma half-life (approximately 40 hours) compared to first-generation agents.[4][5][6] Its primary mechanism of action involves blocking serotonin (5-hydroxytryptamine) from binding to 5-HT3 receptors.[2][7] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[3][5][8] By inhibiting these receptors, this compound effectively disrupts the vomiting reflex.[9] Notably, this compound has been shown to exhibit allosteric binding and positive cooperativity, which may contribute to its prolonged and potent effects.[10]
Core Pharmacogenomic Markers
Inter-individual differences in response to this compound can be attributed to genetic variations in genes encoding drug receptors, metabolizing enzymes, and drug transporters. The most studied genes in this context include those for the serotonin receptor subunit (HTR3B), the primary metabolizing enzyme (CYP2D6), and the drug transporter ABCB1.[11][12][13]
The 5-HT3 receptor is a pentameric ligand-gated ion channel. While it can exist as a homomer of HTR3A subunits, it frequently forms a heteromeric complex with the HTR3B subunit.[14] The inclusion of the HTR3B subunit alters the receptor's functional properties, including its single-channel conductance.[15][16] Genetic polymorphisms in the HTR3B gene can, therefore, impact the structure and function of the 5-HT3 receptor, potentially influencing this compound's binding affinity and efficacy.
Table 1: Influence of HTR3B Genetic Variants on Antiemetic Response
| Gene (SNP) | Genotype(s) of Interest | Population Studied | Key Finding | Odds Ratio (95% CI) / p-value | Reference(s) |
| HTR3B (rs1176744) | Y129S (A>C) | Varied | The gain-of-function Ser129 allele is associated with an increased response to 5-HT. | Not directly for this compound | [15] |
| HTR3B | -100_-102AAG deletion | Varied | This deletion polymorphism significantly influenced the response to the 5-HT3 antagonist ondansetron for PONV. | Not directly for this compound | [14] |
Note: Direct quantitative data linking specific HTR3B variants to this compound efficacy is still emerging. Much of the current research has focused on other 5-HT3 antagonists like ondansetron.
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the main enzyme involved, followed by CYP3A4 and CYP1A2 to a lesser extent.[1][5][8][17] The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers.[17] Theoretically, variations in CYP2D6 activity could alter this compound's plasma concentration and duration of action, thereby affecting its efficacy.
However, clinical pharmacokinetic studies have shown that there are no significant differences in this compound's pharmacokinetic parameters between poor and extensive metabolizers of CYP2D6 substrates.[4][8][18] This suggests that the impact of CYP2D6 genotype on this compound response may be less clinically significant than for other drugs heavily reliant on this metabolic pathway.
Table 2: Influence of CYP2D6 Phenotype on this compound Pharmacokinetics
| Phenotype | Key Finding | Reference(s) |
| Poor vs. Extensive | No significant difference in clinical pharmacokinetic parameters of this compound was observed between poor and extensive metabolizers. | [4][8][18] |
| Ultrarapid | While not specifically detailed for this compound, ultrarapid metabolizers have shown a decreased response to other 5-HT3 antagonists like ondansetron and tropisetron. | [17] |
The ABCB1 gene (also known as MDR1) encodes for P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the blood-brain barrier.[19][20][21] P-gp plays a role in limiting the distribution of its substrates into the central nervous system. Polymorphisms in the ABCB1 gene can alter the expression and function of P-gp, potentially affecting the concentration of drugs like 5-HT3 antagonists in the brain and influencing their antiemetic efficacy.[11][21][22]
Table 3: Influence of ABCB1 Genetic Variants on Antiemetic Response
| Gene (SNP) | Genotype(s) of Interest | Population Studied | Key Finding | Odds Ratio (95% CI) / p-value | Reference(s) |
| ABCB1 (3435C>T) | 3435TT | Patients undergoing spinal surgery | Patients with the 3435TT genotype may have a better response to ramosetron compared to this compound for preventing PONV. | Not specified | [19][22] |
| ABCB1 (2677G>T/A) | 2677TT | Patients undergoing spinal surgery | Patients with the 2677TT genotype may have a better response to ramosetron compared to this compound for preventing PONV. | Not specified | [19][22] |
| ABCB1 (3435C>T) | 3435CC | Acute myeloid leukemia patients | The 3435CC genotype was associated with a higher risk of grade 3/4 vomiting when treated with ondansetron. | p = 0.016 | [23] |
| ABCB1 Haplotype | CG (C3435T and G2677T) | Acute myeloid leukemia patients | The CG haplotype was associated with a high risk of grade 3/4 nausea and vomiting in the acute phase when treated with ondansetron. | p = 0.003 and p = 0.026 | [23] |
Note: Research on the direct impact of ABCB1 polymorphisms on this compound efficacy is ongoing, with some studies suggesting a potential influence, particularly in comparison to other 5-HT3 antagonists.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved in this compound's action and metabolism.
Caption: this compound's dual mechanism of action in peripheral and central pathways.
Caption: Key pathways in this compound metabolism and transport across the blood-brain barrier.
Experimental Protocols
A typical workflow for identifying relevant genetic variants in a patient cohort is outlined below.
Caption: A generalized workflow for a pharmacogenomic study.
Detailed Methodologies:
-
DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes or saliva samples using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit). Purity and concentration are assessed via spectrophotometry (A260/A280 ratio) and fluorometry (e.g., Qubit).
-
Genotyping: Several methods can be employed for single nucleotide polymorphism (SNP) genotyping:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves amplifying the DNA region containing the SNP, followed by digestion with a specific restriction enzyme that recognizes one of the alleles. The resulting fragments are then separated by gel electrophoresis.
-
TaqMan SNP Genotyping Assays: A real-time PCR-based method that uses allele-specific fluorescently labeled probes to detect the variants.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) can be used to directly determine the DNA sequence of the target region, providing the most definitive genotype information.
-
The efficacy of this compound is primarily assessed in clinical trials by measuring the control of nausea and vomiting over specific time periods.[24]
-
Study Periods:
-
Primary Efficacy Endpoints:
-
Complete Response (CR): Defined as no emetic episodes (vomiting or retching) and no use of rescue medication during the study period.[24][26]
-
Total Control (TC) / Complete Control (CC): Often used interchangeably with CR, though definitions can vary slightly between studies to include measures of nausea. For instance, TC might be defined as no vomiting, no rescue medication, and no more than mild nausea.[25]
-
-
Secondary Efficacy Endpoints:
-
No Emesis: Absence of vomiting or retching.
-
No Nausea / No Significant Nausea: Patient-reported outcomes, often measured using scales like:
-
No Use of Rescue Medication: The proportion of patients not requiring additional antiemetic medication.
-
Conclusion and Future Directions
The pharmacogenomic landscape of this compound response is a complex interplay between genes influencing its pharmacokinetics and pharmacodynamics. While the role of CYP2D6 appears to be less critical than initially hypothesized, emerging evidence suggests that genetic variations in the 5-HT3 receptor subunit gene HTR3B and the drug transporter gene ABCB1 may contribute to the variability in patient outcomes.
For drug development professionals and researchers, future studies should focus on:
-
Conducting large, prospective clinical trials that correlate specific HTR3B and ABCB1 genotypes with this compound efficacy, using standardized endpoint definitions.
-
Investigating haplotypes and gene-gene interactions to build more comprehensive predictive models of this compound response.
-
Exploring the pharmacogenomics of other less-studied genes involved in the broader pathways of nausea and vomiting.
A deeper understanding of these genetic markers holds the promise of moving towards a more personalized approach to CINV management, allowing for the selection of the most effective antiemetic strategy for individual patients based on their unique genetic profile.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 6. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update in Our Understanding of the Relationships Between Gene Polymorphisms and Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenetics of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. HTR3B 5-hydroxytryptamine receptor 3B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Influence of Polymorphisms in the HTR3A and HTR3B Genes on Experimental Pain and the Effect of the 5-HT3 Antagonist Granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. ABCB1 ATP binding cassette subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Association of ABCB1 polymorphisms with the antiemetic efficacy of granisetron plus dexamethasone in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Association of ABCB1 polymorphisms with the efficacy of ondansetron in chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. This compound for Patients Undergoing High or Moderate Emetogenic Chemotherapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. A phase III open-label study to assess safety and efficacy of this compound for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemotherapy-Induced Nausea and Vomiting: Molecular Mechanisms and Clinical Approaches | Radiology Key [radiologykey.com]
The Modulatory Effects of Palonosetron on Substance P and Neurokinin-1 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron, a second-generation 5-HT3 receptor antagonist, exhibits a unique pharmacological profile that extends beyond simple receptor blockade. While its primary mechanism of action is the competitive and allosteric inhibition of the 5-hydroxytryptamine-3 (5-HT3) receptor, accumulating evidence reveals a significant, indirect modulatory effect on the substance P (SP) and neurokinin-1 (NK1) receptor signaling pathway. This interaction is crucial for its enhanced efficacy, particularly in delayed chemotherapy-induced nausea and vomiting (CINV), where substance P is the predominant mediator. This technical guide provides an in-depth exploration of this compound's engagement with the SP/NK1 axis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction: The Dual Challenge of Emesis and the Unique Position of this compound
Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of cancer therapy, mediated by two primary pathways: the acute phase, predominantly driven by serotonin (5-HT) release and 5-HT3 receptor activation, and the delayed phase, primarily mediated by substance P and its binding to the NK1 receptor. While first-generation 5-HT3 receptor antagonists are effective against acute CINV, their efficacy in the delayed phase is limited. This compound distinguishes itself with its prolonged action and efficacy in both phases. This enhanced clinical profile is attributed to its unique molecular interactions with the 5-HT3 receptor, which in turn modulates the NK1 receptor pathway through a phenomenon known as receptor cross-talk.
Quantitative Analysis of this compound's Molecular Interactions
This compound's interaction with the 5-HT3 receptor is characterized by high binding affinity and allosteric properties, which are not observed with first-generation antagonists like ondansetron and granisetron.
Table 1: 5-HT3 Receptor Binding Affinities and Functional Characteristics
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Binding Characteristics | Reference |
| This compound | 5-HT3A | 0.22 - 0.3 | 0.60 | Allosteric, Positive Cooperativity | |
| This compound | 5-HT3AB | 0.35 | 0.71 | Allosteric, Positive Cooperativity | |
| Ondansetron | 5-HT3 | - | 30 (for NK1 receptor internalization studies) | Competitive | |
| Granisetron | 5-HT3 | - | - | Competitive |
Table 2: this compound's Effect on Substance P-Mediated Responses
| Experimental System | Measured Response | This compound Effect | Ondansetron/Granisetron Effect | Reference |
| NG108-15 Cells | SP-induced Ca2+ mobilization | 15-fold inhibition of SP dose response | No effect | |
| Rat Nodose Ganglia (cisplatin-treated) | SP-induced neuronal response | Dose-dependent inhibition | No effect |
Signaling Pathways and this compound's Mechanism of Action
The Substance P/NK1 Receptor Signaling Cascade
Substance P, a tachykinin neuropeptide, is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor initiates a cascade of intracellular events crucial for pain transmission, inflammation, and emesis.
Caption: Substance P/NK1 Receptor Signaling Pathway.
This compound's Unique Interaction with the 5-HT3 Receptor
This compound's primary target is the 5-HT3 receptor, a ligand-gated ion channel. Unlike first-generation antagonists, this compound exhibits allosteric binding and positive cooperativity. This means it binds to a site on the receptor distinct from the serotonin binding site, inducing a conformational change that enhances its own binding and prolongs the inhibition of receptor function. Furthermore, this compound binding leads to the internalization of the 5-HT3 receptor, effectively removing it from the cell surface and preventing further signaling.
The Cross-Talk Between 5-HT3 and NK1 Receptors
Evidence strongly suggests a functional interaction, or "cross-talk," between the 5-HT3 and NK1 receptor signaling pathways. While this compound does not directly bind to the NK1 receptor, its unique interaction with the 5-HT3 receptor indirectly inhibits NK1 receptor signaling. This inhibitory cross-talk is a key differentiator from older 5-HT3 antagonists and is thought to be the basis for its efficacy in delayed CINV. The precise molecular mechanism of this cross-talk is still under investigation, but it is hypothesized to involve shared downstream signaling components or the formation of receptor heterodimers. This compound's ability to induce internalization of the 5-HT3 receptor may also lead to a co-internalization of associated NK1 receptors, further dampening the substance P-mediated response.
Caption: this compound's inhibitory cross-talk mechanism.
Key Experimental Protocols
The following protocols are summaries of methodologies used in seminal studies investigating this compound's effects on substance P-mediated responses.
In Vitro: Inhibition of Substance P-Induced Calcium Mobilization in NG108-15 Cells
-
Cell Line: NG108-15 (neuroblastoma x glioma hybrid) cells, which endogenously express both 5-HT3 and NK1 receptors.
-
Protocol:
-
NG108-15 cells are cultured to an appropriate confluency.
-
Cells are pre-incubated with this compound, ondansetron, or granisetron at various concentrations.
-
The antagonist is then removed by washing the cells.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence measurement is taken.
-
Substance P is added to the cells to induce a response. In some experiments, serotonin is added to enhance the SP response.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
The inhibitory effect of the pre-incubation with the 5-HT3 receptor antagonist on the SP-induced calcium release is quantified.
-
-
Rationale: This assay directly measures a key downstream effect of NK1 receptor activation (calcium mobilization) and allows for the assessment of how 5-HT3 receptor antagonists modulate this response.
Caption: Experimental workflow for calcium mobilization assay.
In Vivo: Single Neuronal Recordings from Nodose Ganglia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Rats are treated with cisplatin to induce a state that enhances neuronal responses to substance P, mimicking a condition relevant to CINV.
-
At various time points after cisplatin administration, rats are treated with this compound, ondansetron, or granisetron.
-
Animals are anesthetized, and the nodose ganglia are surgically exposed.
-
Single-unit extracellular recordings are made from nodose ganglion neurons using microelectrodes.
-
The baseline neuronal firing rate is recorded.
-
Substance P is applied to the ganglion to stimulate the neurons, and the change in firing rate is recorded.
-
The ability of the 5-HT3 receptor antagonists to inhibit the cisplatin-enhanced neuronal response to substance P is determined.
-
-
Rationale: This in vivo model provides a physiologically relevant system to study the effects of this compound on the excitability of sensory neurons that are involved in the emetic reflex and are responsive to substance P.
Conclusion and Future Directions
The evidence strongly supports a model where this compound's clinical advantages, particularly in delayed CINV, are not solely due to its high affinity for the 5-HT3 receptor but are significantly influenced by its ability to negatively modulate the substance P/NK1 receptor pathway. This is achieved through a unique mechanism of allosteric inhibition of the 5-HT3 receptor, leading to receptor internalization and inhibitory cross-talk with the NK1 receptor.
For researchers and drug development professionals, these findings have several implications:
-
Drug Discovery: The concept of targeting receptor cross-talk opens new avenues for designing antiemetics with broader and more sustained efficacy.
-
Clinical Application: Understanding this dual mechanism of action provides a rationale for the superior performance of this compound and informs its optimal use in combination therapies.
-
Further Research: Future studies should focus on elucidating the precise molecular players involved in the 5-HT3 and NK1 receptor cross-talk. Investigating the role of scaffolding proteins and shared downstream signaling molecules will be critical. Additionally, exploring whether this cross-talk phenomenon is applicable to other GPCR systems could have broad implications in pharmacology.
This technical guide has synthesized the current understanding of this compound's intricate relationship with the substance P and neurokinin-1 pathways. The provided data, protocols, and pathway diagrams offer a comprehensive resource for the scientific community to build upon in the ongoing effort to develop more effective treatments for nausea and vomiting.
The Architecture of Palonosetron: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron is a second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting. Its distinct chemical architecture, characterized by a fused tricyclic ring system linked to a quinuclidine moiety, confers a higher binding affinity and a significantly longer plasma half-life compared to first-generation antagonists. This technical guide provides an in-depth exploration of the chemical structure of this compound and a detailed overview of its synthetic pathways. Key experimental protocols are outlined, and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.
Chemical Structure of this compound
This compound, chemically known as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, is a structurally unique serotonin 5-HT3 receptor antagonist.[1] Its molecular formula is C19H24N2O, and it has a molecular weight of approximately 296.41 g/mol for the free base and 332.87 g/mol for the hydrochloride salt.[2][3]
The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. However, the pharmacologically active form is the pure (S,S)-stereoisomer.[1][3] The structure is solid at room temperature and, as the hydrochloride salt, is readily soluble in water and propylene glycol, and slightly soluble in ethanol and isopropanol.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one[1] |
| Molecular Formula | C19H24N2O[4] |
| Molecular Weight | 296.41 g/mol (free base), 332.87 g/mol (hydrochloride salt)[3] |
| Stereochemistry | (3aS, 3S)[1] |
| Physical State | Solid[1] |
| Solubility (HCl salt) | Freely soluble in water, soluble in propylene glycol, slightly soluble in ethanol and isopropanol[1] |
Synthesis of this compound
The synthesis of this compound has been approached through various routes, with a predominant method involving the coupling of two key chiral synthons: (S)-3-aminoquinuclidine and a derivative of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The general synthetic strategy encompasses three main stages: acylation, reduction, and cyclization.
A common and efficient synthesis of this compound hydrochloride commences with the reaction between (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine. This pathway has been reported to achieve a total yield of 76%.[2][5][6]
Synthesis Pathway
The synthesis can be visualized as a three-step process starting from the key chiral intermediates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of this compound Hydrochloride [journal11.magtechjournal.com]
- 3. prepchem.com [prepchem.com]
- 4. US20110021778A1 - Process for the Preparation of Substantially Pure this compound and its Acid Salts - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Palonosetron Metabolites: A Technical Guide to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonosetron is a second-generation 5-HT3 receptor antagonist characterized by a high binding affinity and a long elimination half-life, rendering it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). Understanding the metabolic fate and pharmacological activity of its metabolites is crucial for a comprehensive assessment of its clinical profile. This technical guide provides an in-depth analysis of this compound's metabolism, focusing on the identification and pharmacological characterization of its primary metabolites. Quantitative data are presented in structured tables, and detailed experimental protocols for the assessment of metabolic pathways and pharmacological activity are provided. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.
Introduction
This compound is a selective antagonist of the serotonin 5-HT3 receptor, a key mediator of the vomiting reflex.[1] Its clinical efficacy is attributed to its high binding affinity for the 5-HT3 receptor and its prolonged duration of action.[2] The metabolism of this compound is a critical aspect of its disposition in the body. This guide delves into the metabolic pathways of this compound and the pharmacological activity of its resulting metabolites.
Metabolic Pathways of this compound
Approximately 50% of an administered dose of this compound is metabolized in the liver, while the remainder is excreted unchanged in the urine.[1][3] The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing the major role, and CYP3A4 and CYP1A2 contributing to a lesser extent.[4][5][6] This process leads to the formation of two primary metabolites:
-
N-oxide-palonosetron (M9)
-
6-S-hydroxy-palonosetron (M4)
These metabolites are subsequently eliminated from the body, primarily through renal excretion.[6][7]
Figure 1: Metabolic Pathway of this compound.
Pharmacological Activity of Metabolites
Extensive research has demonstrated that the primary metabolites of this compound, M9 and M4, are pharmacologically insignificant.[3][7][8] Both metabolites exhibit less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, this compound.[3][7] This marked reduction in activity indicates that the antiemetic effects of this compound are attributable to the parent drug itself and not its metabolic byproducts.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacokinetics and pharmacological activity of this compound and its primary metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | N-oxide-palonosetron (M9) | 6-S-hydroxy-palonosetron (M4) |
| Elimination Half-life (t½) | ~40 hours[1] | Not explicitly quantified | Not explicitly quantified |
| Metabolism | ~50% of administered dose[1][3] | - | - |
| Fraction Excreted Unchanged in Urine | ~40%[1] | Major metabolite found in urine[6] | Major metabolite found in urine[6] |
| Systemic Exposure (AUC) Relative to Parent Drug | 100% | ~6-14% | ~9-16% |
Table 2: 5-HT3 Receptor Antagonist Activity
| Compound | 5-HT3 Receptor Antagonist Activity |
| This compound | High |
| N-oxide-palonosetron (M9) | < 1% of this compound[3][7] |
| 6-S-hydroxy-palonosetron (M4) | < 1% of this compound[3][7] |
Experimental Protocols
In Vitro Metabolism Studies Using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and identify the metabolites formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify the formed metabolites.
Figure 2: Experimental Workflow for In Vitro Metabolism.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound metabolites) for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron)
-
Test compounds (this compound, M9, M4) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a known 5-HT3 antagonist (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Principle of Competitive Radioligand Binding Assay.
LC-MS/MS Method for Quantification in Biological Matrices
This protocol outlines a general method for the simultaneous quantification of this compound and its metabolites in plasma or urine.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples.
-
Perform protein precipitation (for plasma) with a solvent like acetonitrile, or a simple dilution for urine.
-
Add an internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, M9, M4, and the internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
The metabolism of this compound results in the formation of two primary metabolites, N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron (M4). Rigorous pharmacological evaluation has demonstrated that these metabolites possess negligible 5-HT3 receptor antagonist activity, with less than 1% of the potency of the parent drug. Therefore, the pronounced and sustained antiemetic efficacy of this compound is directly attributable to the parent molecule. This comprehensive understanding of the metabolic profile and the inactivity of its metabolites reinforces the favorable pharmacological and safety profile of this compound for its clinical indications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Hydrochloride Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research on 5-HT3 Receptor Allosteric Modulation by Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on the allosteric modulation of the 5-HT3 receptor by palonosetron. This compound, a second-generation 5-HT3 receptor antagonist, exhibits a unique pharmacological profile that distinguishes it from first-generation drugs such as ondansetron and granisetron. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the binding affinities and potencies of this compound and other 5-HT3 receptor antagonists.
Table 1: Binding Affinity (Ki) of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | 5-HT3A | 0.22 ± 0.07 | [3H]granisetron | COS-7 cells | [1] |
| This compound | 5-HT3A | 0.3 | [3H]granisetron | HEK293 cells | [2] |
| This compound | 5-HT3AB | 0.35 | [3H]granisetron | HEK293 cells | [2] |
| Ondansetron | 5-HT3 | 0.47 ± 0.14 | [3H]granisetron | Not Specified | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Potency (IC50) of 5-HT3 Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Inhibition of [3H]granisetron binding | 0.38 ± 0.02 | COS-7 cells | [1] |
| This compound | Inhibition of 5-HT-evoked responses | Not Specified | HEK293 cells | [3] |
Note: IC50 represents the concentration of an antagonist required for 50% inhibition of a specific response.
Table 3: Comparative Pharmacological Properties
| Property | This compound | Ondansetron & Granisetron | Reference |
| Binding Mechanism | Allosteric and positive cooperativity | Simple bimolecular and competitive | [4][5][6] |
| Plasma Half-life | ~40 hours | Shorter (e.g., Ondansetron ~4 hours) | [7][8] |
| Receptor Interaction | Induces receptor internalization; pseudo-irreversible antagonism | Reversible binding | [1][9] |
| Binding Affinity (pKi) | 10.5 | 8-9 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound's interaction with the 5-HT3 receptor.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To quantify the affinity of this compound and other antagonists for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 or COS-7 cells).[10][11]
-
Radioligand: Typically [3H]granisetron or [3H]this compound.[4][10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM quipazine).[10]
-
Test compounds (e.g., this compound, ondansetron) at various concentrations.
-
Glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine).[11]
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human 5-HT3A receptor to confluency.[11]
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.[11]
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.[11]
-
Centrifuge the homogenate to pellet the membranes (e.g., 40,000 x g for 30 minutes at 4°C).[2]
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[11]
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes incubated with a fixed concentration of the radioligand.[10][11]
-
Non-specific Binding: Cell membranes incubated with the radioligand and a high concentration of an unlabeled competitor.[10][11]
-
Competitive Binding: Cell membranes incubated with the radioligand and varying concentrations of the test compound.[11]
-
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[10]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
Calcium Influx Functional Assay
This assay measures the functional consequence of 5-HT3 receptor activation and its inhibition by antagonists.
Objective: To assess the functional antagonism of this compound on 5-HT3 receptor-mediated calcium influx.
Materials:
-
HEK293 cells expressing the 5-HT3 receptor.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Antagonists: this compound, ondansetron, granisetron.
-
Fluorometric imaging plate reader (e.g., FlexStation).[3]
Procedure:
-
Cell Preparation:
-
Plate HEK293 cells expressing the 5-HT3 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
-
Antagonist Incubation (for long-term effect studies):
-
Functional Measurement:
-
Measure the baseline fluorescence.
-
Add the 5-HT agonist to stimulate the 5-HT3 receptors.
-
Record the change in fluorescence over time, which corresponds to the influx of calcium.[4]
-
-
Data Analysis:
-
Quantify the peak fluorescence response to the agonist in the presence and absence of the antagonist.
-
Determine the inhibitory effect of the antagonist on the agonist-induced calcium influx. For long-term studies, compare the response in cells pre-incubated with the antagonist to control cells.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key pathways and processes discussed in this guide.
Caption: 5-HT3 Receptor Signaling and Allosteric Modulation by this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Relationship of Competitive vs. Allosteric Modulation.
References
- 1. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring a potential this compound allosteric binding site in the 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Palonosetron Beyond Nausea: A Technical Guide to its Exploratory Non-Emetic Applications
For Immediate Release
This technical whitepaper provides an in-depth analysis of the burgeoning exploratory research into the non-emetic therapeutic potential of palonosetron. Primarily known as a second-generation 5-HT3 receptor antagonist for the prevention of chemotherapy-induced and postoperative nausea and vomiting, recent preclinical and clinical studies have begun to uncover its utility in a range of other conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of non-emetic this compound research, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Core Mechanism of Action: A Refresher
This compound is a selective 5-HT3 receptor antagonist with a high binding affinity and a significantly longer half-life of approximately 40 hours compared to first-generation agents.[1][2] Its primary mechanism involves blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.[3][4] This blockade prevents the initiation of the vomiting reflex.[3] Unique to this compound is its ability to induce allosteric binding and positive cooperativity at the 5-HT3 receptor, leading to receptor internalization, which may contribute to its prolonged duration of action and superior efficacy in delayed emesis.[2][5]
Exploratory Non-Emetic Indications: A Review of the Evidence
Recent research has ventured beyond this compound's established antiemetic role, investigating its therapeutic potential in a variety of other clinical contexts. The following sections summarize the key findings, experimental designs, and relevant signaling pathways for these emerging applications.
Neuroinflammation and Neuroprotection
Preclinical studies have highlighted a potential role for this compound in mitigating neuroinflammation. In a rat model of sporadic Alzheimer's disease, this compound demonstrated the ability to deactivate hippocampal microglia, inhibit inflammasome assembly and pyroptosis, and ultimately enhance cognition.[6][7] It was shown to downregulate the expression of ASC/TMS1 and reduce levels of cleaved caspase-1, IL-1β, IL-18, and caspase-11.[6][7]
Another preclinical study investigated this compound's effects in a rat model of binge alcohol-induced neurodamage. The findings suggest that this compound can offer a neuroprotective effect by modulating the crosstalk between miRNA-155 and the AKT/mTOR/AMPK signaling cascade, which is crucial for autophagy.[8] this compound treatment was found to alleviate memory, locomotor, and cognitive impairments and reduce the elevation of pro-inflammatory cytokines TNF-α and IL-1β.[8]
Experimental Protocol: Neuroinflammation Model
A rat model of neuroinflammation resembling sporadic Alzheimer's disease was induced using a high-fat, high-fructose diet (HFFD) and lipopolysaccharide (LPS) injections.[6] Rats were fed the HFFD for a specified period, followed by intraperitoneal injections of LPS to trigger an inflammatory response. This compound was administered to a cohort of these animals to assess its impact on neuroinflammatory markers and cognitive function, which was evaluated using tests such as the Morris Water Maze and novel object recognition tests.[7] Hippocampal tissue was then analyzed for the expression of inflammatory and autophagy-related proteins.[6][7]
Signaling Pathway: this compound in Neuroinflammation
Caption: this compound's proposed mechanism in reducing neuroinflammation.
Pruritus
A randomized, controlled clinical trial investigated the efficacy of this compound in preventing intrathecal morphine-induced pruritus in patients undergoing cesarean delivery.[1] The study compared this compound to ondansetron and a placebo. While both this compound and ondansetron were more effective than placebo in reducing the incidence of pruritus, there was no statistically significant difference between the two active drugs.[1]
Table 1: Efficacy of this compound for Pruritus Prevention
| Treatment Group | Incidence of Pruritus (48h) | P-value (vs. Placebo) |
| This compound (0.075 mg) | 69.7% | 0.003 |
| Ondansetron (4 mg) | 76.5% | Not significant |
| Placebo (Normal Saline) | 87.0% | - |
| Data from a randomized, controlled trial in patients undergoing cesarean delivery with intrathecal morphine.[1] |
Experimental Protocol: Pruritus Clinical Trial
Parturients undergoing cesarean delivery with spinal anesthesia were randomized to receive a single intravenous dose of this compound (0.075 mg), ondansetron (4 mg), or normal saline after the umbilical cord was clamped.[1] The primary outcome was the 48-hour incidence of pruritus. Secondary outcomes included pruritus scores, the need for rescue medication (nalbuphine), and patient satisfaction.[1]
Postoperative Pain
The analgesic potential of this compound has been explored in a rat model of postoperative pain.[9] In this study, intrathecal administration of this compound did not significantly increase the paw withdrawal threshold, suggesting it may not have a direct, potent antinociceptive effect on incisional pain in this model.[9] The authors noted that while other 5-HT3 receptor antagonists have shown some efficacy in neuropathic pain, the effect on postoperative pain may be limited.[9]
Anti-Tumor Effects
Intriguing preclinical evidence suggests that this compound may possess anti-tumor properties. A study on gastric cancer cells demonstrated that this compound could inhibit cell proliferation, migration, and colony formation.[10] Mechanistically, it was found to induce G1 cell cycle arrest and autophagy. In a xenograft mouse model, this compound reduced tumor growth and modulated the levels of pro-inflammatory cytokines, including a decrease in TNF-α and an increase in IFN-γ.[10]
Table 2: In Vitro Effects of this compound on Gastric Cancer Cells
| Parameter | Effect of this compound |
| Cell Proliferation | Inhibited |
| Cell Migration | Inhibited |
| Colony Formation | Inhibited |
| Cell Cycle | G1 Phase Arrest |
| Autophagy | Induced |
| Data from a study on AGS and MKN-1 gastric cancer cell lines.[10] |
Experimental Workflow: In Vivo Anti-Tumor Study
Caption: Workflow for evaluating the in vivo anti-tumor effects of this compound.
Future Directions and Conclusion
The exploratory studies on this compound for non-emetic indications, while still in early stages, open up exciting new avenues for this well-established drug. The findings in neuroinflammation and oncology are particularly promising and warrant further investigation to elucidate the underlying mechanisms and to translate these preclinical observations into clinical applications. The potential for this compound to modulate inflammatory and cell cycle pathways suggests a broader therapeutic scope than its current indications.
Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the efficacy of this compound in neuroinflammatory disorders and as an adjunct in cancer therapy.
-
Further exploring the molecular mechanisms by which this compound exerts its anti-inflammatory and anti-proliferative effects.
-
Investigating the potential of this compound in other conditions where 5-HT3 receptor signaling is implicated, such as irritable bowel syndrome and fibromyalgia, for which other 5-HT3 antagonists have shown some promise.
References
- 1. A Randomized, Controlled Trial of this compound Versus Ondansetron for Nausea, Vomiting, and Pruritus in Cesarean Delivery with Intrathecal Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound/Methyllycaconitine Deactivate Hippocampal Microglia 1, Inflammasome Assembly and Pyroptosis to Enhance Cognition in a Novel Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ameliorative effect of this compound against binge alcohol-induced neurodamage via targeting miR-155/AKT/mTOR/AMPK-mediated autophagic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a 5-HT3 Receptor Antagonist, on Mechanical Allodynia in a Rat Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Assessing Palonosetron Efficacy in Cisplatin-Induced Emesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a significant side effect of many cancer treatments, profoundly impacting patient quality of life. Cisplatin, a potent and widely used chemotherapeutic agent, is highly emetogenic. Palonosetron, a second-generation serotonin 5-HT3 receptor antagonist, has demonstrated high efficacy in preventing both acute and delayed CINV.[1][2] Its unique pharmacological properties, including a longer half-life and a distinct interaction with the 5-HT3 receptor, set it apart from first-generation antagonists.[3] Notably, this compound has been shown to inhibit the crosstalk between 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, which is believed to be a key mechanism in delayed emesis.[1][4][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical models of cisplatin-induced emesis: the ferret/shrew model for direct emesis and the rat pica model as an analogue for nausea and vomiting.
Signaling Pathway of Cisplatin-Induced Emesis and this compound's Mechanism of Action
Cisplatin administration leads to the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[6][7] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the nucleus of the solitary tract in the brainstem, ultimately inducing the vomiting reflex.[8] Delayed emesis is thought to be mediated primarily by Substance P binding to NK-1 receptors.[1][4] this compound effectively blocks the 5-HT3 receptor.[9] Uniquely, it also inhibits the signaling crosstalk between the 5-HT3 and NK-1 receptors, contributing to its efficacy in both acute and delayed CINV.[1][3][4]
Experimental Protocols
Two primary animal models are detailed below. The choice of model depends on the specific research question and available resources.
Protocol 1: Ferret or Shrew Model of Emesis
This model is considered a gold standard as these species exhibit a vomiting reflex similar to humans.[9][10][11][12]
1. Animal Acclimatization and Housing:
- House animals individually in cages that allow for easy observation.
- Maintain a controlled environment (22±2°C, 12-hour light/dark cycle).
- Allow at least a 7-day acclimatization period before the experiment.[13]
- Provide food and water ad libitum, but withdraw food approximately 2 hours before cisplatin administration.[13]
2. Experimental Groups:
- Vehicle Control: Receives vehicle for both this compound and cisplatin.
- Cisplatin Control: Receives this compound vehicle followed by cisplatin.
- This compound Treatment Group(s): Receives one or more doses of this compound followed by cisplatin.
3. Dosing and Administration:
- This compound: Administer this compound (e.g., 0.003-0.1 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral) 30-60 minutes prior to cisplatin.
- Cisplatin: Administer a single intraperitoneal (i.p.) injection of cisplatin.
- Ferrets: 8-10 mg/kg for acute emesis studies.[13][14][15]
- Shrews (Suncus murinus): 30 mg/kg for acute and delayed emesis studies.[16]
4. Observation and Data Collection:
- Observe animals continuously for at least 4 hours post-cisplatin for acute emesis.[13][14] For delayed emesis, the observation period should extend to 72 hours.[15][16]
- Record the following quantitative data:
- Latency to first emetic episode: Time from cisplatin injection to the first retch or vomit.
- Number of Retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents.
- Number of Vomits (Expulsions): Forceful expulsion of gastric contents.
- Total Emetic Episodes: The sum of retches and vomits.[17]
- Video recording can be used for accurate, unbiased scoring.[16]
Protocol 2: Rat Pica Model
Rats do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin, which is considered an analogue of nausea and emesis.[18][19][20]
1. Animal Acclimatization and Housing:
- House rats individually in cages designed for pica studies, allowing for separate measurement of food, water, and kaolin intake.
- Maintain a controlled environment (22±2°C, 12-hour light/dark cycle).
- Allow a 1-week adaptation period where rats have free access to standard chow, water, and kaolin pellets.[2][18]
2. Kaolin Pellet Preparation:
- Mix kaolin powder with a binder (e.g., 2% gum arabic solution) to form a thick paste.[18][21]
- Mold the paste into pellets and allow them to dry at room temperature.[18][21]
3. Experimental Groups:
- Vehicle Control: Receives vehicle for both this compound and cisplatin.
- Cisplatin Control: Receives this compound vehicle followed by cisplatin.
- This compound Treatment Group(s): Receives one or more doses of this compound followed by cisplatin.
4. Dosing and Administration:
- This compound: Administer this compound via the desired route 30-60 minutes prior to cisplatin.
- Cisplatin: Administer a single i.p. injection of cisplatin at a dose of 6 mg/kg.[2][18]
5. Observation and Data Collection:
- At 24 and 48 hours post-cisplatin injection, measure the following:
- Kaolin Intake (g): Weigh the remaining kaolin pellets and subtract from the initial weight.
- Food Intake (g): Weigh the remaining food pellets.
- Water Intake (ml): Measure the remaining volume in the water bottle.
- Body Weight (g): Record any changes in the animal's body weight.[16]
Data Presentation
Summarize all quantitative data in tables for clear comparison between experimental groups.
| Parameter | Vehicle Control | Cisplatin Control | This compound (Dose 1) | This compound (Dose 2) |
| Animal Model | Ferret/Shrew | Ferret/Shrew | Ferret/Shrew | Ferret/Shrew |
| N (animals/group) | ||||
| Latency to 1st Episode (min) | N/A | |||
| Total Retches (0-4h) | 0 | |||
| Total Vomits (0-4h) | 0 | |||
| Total Emetic Episodes (0-72h) | 0 | |||
| % Reduction in Emesis | N/A | 0% |
| Parameter | Vehicle Control | Cisplatin Control | This compound (Dose 1) | This compound (Dose 2) |
| Animal Model | Rat | Rat | Rat | Rat |
| N (animals/group) | ||||
| Kaolin Intake at 24h (g) | ||||
| Food Intake at 24h (g) | ||||
| % Change in Body Weight (24h) | ||||
| % Inhibition of Pica | N/A | 0% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing this compound's efficacy.
References
- 1. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin increases the release of 5-hydroxytryptamine (5-HT) from the isolated vascularly perfused small intestine of the guinea-pig: involvement of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
- 8. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emesis in ferrets - PORSOLT [porsolt.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
- 14. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 15. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 19. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Palonosetron in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and an extended plasma half-life of approximately 40 hours.[1][2] It is a potent antiemetic agent used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1] Accurate and reliable quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted in the following diagram.
Experimental Protocols
This section details the materials and procedures for the sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d3 hydrochloride, Verapamil, or Ibrutinib[3][4][5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol provides an efficient method for extracting this compound from human plasma.[1]
-
Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add the internal standard solution to each sample.
-
Alkalinization: Add a suitable volume of a weak base (e.g., saturated sodium bicarbonate) to make the sample alkaline.[6]
-
Extraction: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and vortex for an adequate time to ensure thorough mixing.[4][6]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate buffer (pH 9.0)[3][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid[3][5] |
| Gradient/Isocratic | Isocratic or a suitable gradient |
| Flow Rate | 0.2 - 0.3 mL/min[1][4] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transitions | This compound: m/z 297.3 → 110.2; Internal Standard: dependent on the IS used (e.g., Ibrutinib: m/z 441.2 → 138.1)[4][5] |
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.02 - 10 | ≥ 0.99 |
Data sourced from a study in healthy Chinese volunteers.[1][5]
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| LLOQ | 0.019 | < 11% | 4.3% to 6.1% | < 11% | 4.3% to 6.1% |
| Low | - | < 11% | 4.3% to 6.1% | < 11% | 4.3% to 6.1% |
| Medium | - | < 11% | 4.3% to 6.1% | < 11% | 4.3% to 6.1% |
| High | - | < 11% | 4.3% to 6.1% | < 11% | 4.3% to 6.1% |
The within- and between-day accuracy and precision were found to be within acceptable limits of <15%.[5][7] Data presented as a range from a representative study.[1]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
The stability of this compound in biological matrix and working solutions at different storage conditions was evaluated and the results were expressed as percentage recoveries.[7]
Conclusion
The LC-MS/MS method detailed in this application note is a rapid, sensitive, and robust method for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies and clinical trials.[1] The method meets regulatory requirements for precision, accuracy, and linearity, ensuring the generation of reliable data for drug development professionals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
Designing Robust Clinical Trials for Palonosetron in Highly Emetogenic Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting Phase III clinical trials to evaluate the efficacy and safety of palonosetron in preventing chemotherapy-induced nausea and vomiting (CINV) associated with highly emetogenic chemotherapy (HEC). The provided protocols are based on established clinical trial methodologies and regulatory guidelines.
Introduction to this compound and CINV
Chemotherapy-induced nausea and vomiting (CINV) is a distressing and common side effect of cancer treatment, significantly impacting a patient's quality of life and their ability to tolerate subsequent chemotherapy cycles.[1] Highly emetogenic chemotherapy (HEC) regimens, such as those containing high-dose cisplatin or a combination of an anthracycline and cyclophosphamide, are associated with a greater than 90% incidence of CINV if not adequately prevented.[2]
This compound is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with a distinct pharmacological profile.[3] It exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life (approximately 40 hours) compared to first-generation agents.[4] This prolonged action is thought to contribute to its enhanced efficacy, particularly in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[5][6] Furthermore, this compound has a unique molecular interaction with the 5-HT3 receptor, involving allosteric binding and receptor internalization, which leads to prolonged inhibition of serotonin signaling.[4] There is also evidence suggesting that this compound can inhibit the crosstalk between 5-HT3 and neurokinin-1 (NK-1) signaling pathways, another important mediator of CINV.[4]
Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting
The pathophysiology of CINV involves multiple neurotransmitter pathways. The diagram below illustrates the key signaling pathways and the mechanism of action of this compound.
References
- 1. [Assessment of chemotherapy-induced nausea and vomiting(CINV)using MASCC antiemesis tool] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What the HEC? Clinician Adherence to Evidence-Based Antiemetic Prophylaxis for Highly Emetogenic Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase III open-label study to assess safety and efficacy of this compound for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Palonosetron in Pediatric Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of palonosetron in pediatric oncology, focusing on its efficacy, safety, and mechanism of action in the prevention of chemotherapy-induced nausea and vomiting (CINV). Detailed experimental protocols and quantitative data from key clinical studies are presented to guide future research and clinical application.
Introduction
Chemotherapy-induced nausea and vomiting are among the most distressing side effects for pediatric cancer patients, significantly impacting their quality of life and adherence to treatment.[1][2][3] this compound, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated significant efficacy in preventing both acute and delayed CINV in this vulnerable population.[2][4][5] Its high binding affinity for the 5-HT3 receptor and long half-life of approximately 40 hours contribute to its prolonged duration of action compared to first-generation antagonists.[2][6][7][8]
Mechanism of Action
This compound exerts its antiemetic effect by selectively blocking serotonin (5-HT3) receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[9][10] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT3 receptors, triggering the vomiting reflex. By antagonizing these receptors, this compound effectively inhibits this signaling pathway.[9] Furthermore, this compound exhibits allosteric binding and positive cooperativity, leading to prolonged inhibition of receptor function.[8] It may also inhibit cross-talk between 5-HT3 and neurokinin-1 (NK1) signaling pathways, further contributing to its efficacy against delayed CINV.[8]
Efficacy in Pediatric Oncology
Clinical trials have consistently demonstrated the efficacy of this compound in preventing CINV in pediatric patients receiving moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).
Quantitative Data Summary
| Study / Population | Chemotherapy Emetogenicity | This compound Dose | Comparator | Primary Endpoint | This compound Efficacy | Comparator Efficacy |
| Phase III Pivotal Trial[1][3] | HEC or MEC | 20 µg/kg IV | Ondansetron (3 x 150 µg/kg IV) | Complete Response (CR) in acute phase (0-24h) | 59.4% | 58.6% |
| Japanese Phase III Study[6][11][12] | HEC or MEC | 20 µg/kg IV | - (Single arm) | CR in overall phase (0-120h) | 58.6% | N/A |
| Study in ALL with HD-MTX[7] | MEC (High-Dose Methotrexate) | 5 µg/kg IV | - (Single arm) | CR in acute phase (0-24h) | 84.1% | N/A |
| Study in ALL with HD-MTX[7] | MEC (High-Dose Methotrexate) | 5 µg/kg IV | - (Single arm) | CR in delayed phase (24-66h) | 60.1% | N/A |
| Study in Osteosarcoma[13] | HEC | 20 µg/kg IV | Granisetron (40 µg/kg IV) | CR in acute phase | 83% | 72% |
| Multi-day Chemotherapy Study[14] | MEC or HEC (≥3 days) | Two doses (Day 1 & 4) | Single dose (Day 1) | CR for CIV in acute phase | 69.4% | 49% |
CR (Complete Response) is generally defined as no emetic episodes and no use of rescue medication. CIV (Chemotherapy-Induced Vomiting)
Safety and Tolerability
This compound is generally well-tolerated in the pediatric population. The safety profile is consistent with that observed in adults.[15]
Common Adverse Events
| Adverse Event | Frequency |
| Headache | <1%[15] |
| Constipation | Common, but generally mild[9] |
| Dizziness | <1%[15] |
| Dyskinesia | <1%[15] |
| Infusion site pain | <1%[15] |
| Allergic dermatitis | <1%[15] |
Treatment-related adverse events are infrequent. In a Japanese Phase III study, they occurred in only 3.4% of patients.[6][11] Hypersensitivity reactions, including anaphylaxis, have been reported, and caution should be exercised in patients with known hypersensitivity to other 5-HT3 receptor antagonists.[15] The development of serotonin syndrome has also been reported with this class of drugs.[15]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in pediatric oncology research.
Protocol 1: Phase III Non-Inferiority Trial of this compound vs. Ondansetron
-
Objective: To compare the efficacy and safety of a single intravenous dose of this compound with a standard three-dose regimen of intravenous ondansetron for the prevention of acute CINV.[1][3]
-
Study Design: Randomized, double-blind, double-dummy, non-inferiority, multicenter trial.
-
Patient Population:
-
Inclusion Criteria: Patients aged 1 month to less than 17 years, diagnosed with cancer, and scheduled to receive moderately or highly emetogenic chemotherapy.[1]
-
Exclusion Criteria: Previous failure of 5-HT3 antagonist prophylaxis, significant vomiting in the 24 hours preceding chemotherapy.
-
-
Treatment Arms:
-
This compound Arm: Single intravenous infusion of this compound 20 µg/kg (maximum dose of 1.5 mg) administered over 15 minutes, approximately 30 minutes before the start of chemotherapy.[1][15] Patients also received a placebo infusion at 4 and 8 hours post-chemotherapy to maintain blinding.
-
Ondansetron Arm: Intravenous infusion of ondansetron 0.15 mg/kg administered 30 minutes before chemotherapy, followed by two additional infusions at 4 and 8 hours after the first dose.[1] Patients also received a placebo infusion at the time of the this compound administration.
-
-
Endpoints:
-
Primary: Complete response (no vomiting, no retching, no rescue medication) during the acute phase (0-24 hours after chemotherapy initiation).[1]
-
Secondary: Complete response during the delayed phase (24-120 hours) and overall phase (0-120 hours), severity of nausea, and safety assessments.
-
-
Data Collection: Patient diaries, clinical assessments, and adverse event reporting.
Protocol 2: Single-Arm Study for Efficacy, Safety, and Pharmacokinetics
-
Objective: To evaluate the efficacy, safety, and pharmacokinetics of this compound in pediatric patients receiving emetogenic chemotherapy.[6][11]
-
Study Design: Open-label, single-arm, multicenter registration study.
-
Patient Population:
-
Treatment Regimen:
-
Endpoints:
-
Pharmacokinetic Sampling: Blood samples collected at predefined time points post-infusion to determine plasma concentrations of this compound.
Dosing and Administration
-
Intravenous (IV) Dosing: For pediatric patients aged 1 month to less than 17 years, the recommended dose is a single 20 mcg/kg infusion (maximum 1.5 mg) administered over 15 minutes, beginning approximately 30 minutes before the start of chemotherapy.[15][16][17]
-
Administration: this compound hydrochloride injection should be infused intravenously over the specified duration. It should not be mixed with other drugs.[15]
Conclusion
This compound is a safe and effective antiemetic for the prevention of both acute and delayed CINV in pediatric oncology patients. Its favorable pharmacokinetic profile allows for single-dose administration prior to chemotherapy, offering a convenient and reliable option for CINV prophylaxis. The provided protocols and data serve as a valuable resource for researchers and clinicians in the design of future studies and the optimization of antiemetic therapy in this patient population. Further research may explore its efficacy in specific patient subgroups and in combination with other antiemetic agents like NK1 receptor antagonists.[5]
References
- 1. FDA Approves this compound Hydrochloride for Prevention of Chemotherapy-Induced Nausea and Vomiting in Pediatric Patients - The ASCO Post [ascopost.com]
- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy [scholarworks.indianapolis.iu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. advances.umw.edu.pl [advances.umw.edu.pl]
- 14. tandfonline.com [tandfonline.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. publications.aap.org [publications.aap.org]
- 17. labeling.pfizer.com [labeling.pfizer.com]
Methodologies for Studying Palonosetron in Combination with Dexamethasone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analytical and in-vitro study of palonosetron in combination with dexamethasone. It includes protocols for chromatographic analysis, stability assessment, and visualization of relevant signaling pathways.
Section 1: Analytical Methodologies
The simultaneous determination of this compound and dexamethasone is crucial for pharmacokinetic, stability, and quality control studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Combined Analysis
A stability-indicating HPLC method is essential for resolving this compound and dexamethasone from their potential degradation products.[1][2]
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[3][4][5] The exact ratio should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: UV detection at 210 nm for this compound and around 240 nm for dexamethasone. A diode array detector can be used to monitor both wavelengths simultaneously.[3][6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[6]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of this compound hydrochloride and dexamethasone sodium phosphate in a suitable solvent (e.g., water or mobile phase). Further dilute to create working standards of known concentrations.
-
Sample Solution: For pharmaceutical admixtures, dilute the sample to fall within the calibration curve range. For biological samples, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is required prior to analysis.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][5][6]
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Naphthalethyl stationary phase C18 | [3] |
| Symmetry RP-8 (75 mm x 4.6 mm, 5µm) | [5] | |
| BEH C18 (100 mm x 2.1 mm, 1.8µm) | [6] | |
| Mobile Phase | Potassium dihydrogen phosphate buffer and acetonitrile | [3] |
| Potassium phosphate monohydrate buffer (pH 3.0): acetonitrile (75:25 v/v) | [5] | |
| Buffer: acetonitrile (65:35) | [6] | |
| Flow Rate | 1.0 mL/min | [3] |
| 0.8 mL/min | [5] | |
| 1.0 mL/min | [6] | |
| Detection | UV at 210 nm | [3] |
| UV at 210 nm | [5] | |
| UV at 240 nm | [6] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound and dexamethasone in biological matrices (e.g., plasma), a highly sensitive and selective LC-MS/MS method is preferred.[7][8]
Protocol: LC-MS/MS Method for Plasma Samples
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Optimized for the specific column and system, often in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is typically used for both this compound and dexamethasone.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
This compound: e.g., m/z 297.3 → 110.2[8]
-
Dexamethasone: Transitions should be optimized in-house.
-
-
Internal Standard (IS): A stable isotope-labeled analog of one of the analytes or a structurally similar compound (e.g., verapamil) should be used.[8]
-
-
Sample Preparation:
-
Protein Precipitation: A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analytes into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, and precision.
Section 2: Stability and Compatibility Studies
The co-administration of this compound and dexamethasone in a single infusion bag is a common clinical practice. Therefore, their physical and chemical stability in admixture is a critical parameter.[1][2]
Protocol: Admixture Stability Study
-
Materials:
-
Sample Preparation:
-
Storage Conditions:
-
Testing Time Points:
-
Physical Stability Assessment:
-
Visual Inspection: Observe for any precipitation, color change, or haze against a black and white background.[1]
-
Turbidity Measurement: Use a turbidimeter to quantify any changes in clarity.
-
Particulate Matter Analysis: Employ a light obscuration particle count test.
-
-
Chemical Stability Assessment:
-
Use a validated stability-indicating HPLC method (as described in Section 1.1) to determine the concentration of this compound and dexamethasone at each time point.
-
Stability is typically defined as retaining at least 90% of the initial concentration.
-
Data Presentation: Stability of this compound and Dexamethasone Admixtures
| Infusion Solution | Container | Storage Condition | Duration of Stability | Reference |
| 5% Dextrose | PVC minibag | 23°C | At least 48 hours | [1] |
| 0.9% Sodium Chloride | PVC minibag | 23°C | At least 48 hours | [1] |
| 5% Dextrose | Polypropylene syringe | 23°C | At least 48 hours | [1] |
| 0.9% Sodium Chloride | Polypropylene syringe | 23°C | At least 48 hours | [1] |
| 5% Dextrose | PVC minibag | 4°C | 14 days | [1] |
| 0.9% Sodium Chloride | PVC minibag | 4°C | 14 days | [1] |
| 5% Dextrose | Polypropylene syringe | 4°C | 14 days | [1] |
| 0.9% Sodium Chloride | Polypropylene syringe | 4°C | 14 days | [1] |
Section 3: Signaling Pathways and In-Vitro Methodologies
Understanding the mechanism of action of this compound and dexamethasone, both individually and in combination, is key to elucidating their synergistic antiemetic effects.
This compound and the 5-HT3 Receptor Pathway
This compound is a selective 5-HT3 receptor antagonist.[9] It exhibits unique interactions with the receptor, including allosteric binding and positive cooperativity, which may contribute to its prolonged clinical efficacy.[10][11] There is also evidence of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, which this compound may inhibit.[12]
Caption: this compound blocks the 5-HT3 receptor on vagal afferent nerves.
Dexamethasone and the Glucocorticoid Receptor Pathway
Dexamethasone exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[13] The activated GR complex translocates to the nucleus and modulates the transcription of various genes, which can influence multiple signaling pathways, including the MAPK and PI3K/AKT pathways.[14]
Caption: Dexamethasone acts via the glucocorticoid receptor to modulate gene expression.
Experimental Workflow for In-Vitro Interaction Studies
Studying the combined effect of this compound and dexamethasone at a cellular level can provide insights into their potential synergistic mechanisms.
Caption: Workflow for in-vitro analysis of this compound and dexamethasone.
Protocol: Calcium Influx Assay
This assay can be used to measure the functional effect of this compound on 5-HT3 receptor activity, and to investigate any modulation by dexamethasone.
-
Cell Culture: Culture cells expressing the 5-HT3 receptor (e.g., HEK293-5HT3R or NG108-15 cells) in appropriate media.[10]
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Drug Incubation: Pre-incubate the cells with this compound, dexamethasone, or the combination at various concentrations for a defined period. Include a vehicle control.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a 5-HT3 receptor agonist (e.g., serotonin) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis: Calculate the response (e.g., peak fluorescence or area under the curve) for each condition. Compare the responses in the drug-treated wells to the control wells to determine the inhibitory effect of this compound and any modulatory effect of dexamethasone.
Conclusion
The methodologies described provide a comprehensive framework for the analytical and mechanistic investigation of this compound and dexamethasone in combination. The provided HPLC and LC-MS/MS protocols are suitable for quantitative analysis in pharmaceutical preparations and biological fluids, while the stability study protocol ensures the integrity of co-administered solutions. The signaling pathway diagrams and in-vitro assay protocol offer a basis for exploring the cellular mechanisms underlying the clinical efficacy of this drug combination. Notably, pharmacokinetic studies have shown no significant drug-drug interactions between this compound and dexamethasone.[15]
References
- 1. Compatibility and stability of aloxi (this compound hydrochloride) admixed with dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method development for this compound hydrochloride. [wisdomlib.org]
- 4. pharmasm.com [pharmasm.com]
- 5. jchps.com [jchps.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Sensitive and Selective LC-MS-MS Assay for the Quantification of this compound in Human Plasma and Its Application to a … [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexamethasone-stimulated glucocorticoid receptor signaling positively regulates the endoplasmic reticulum-associated degradation (ERAD) mechanism in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application of Palonosetron with NK-1 Receptor Antagonists: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the combined use of the second-generation 5-HT3 receptor antagonist, palonosetron, with neurokinin-1 (NK-1) receptor antagonists such as aprepitant. This combination therapy has demonstrated significant efficacy in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase. These notes offer a comprehensive overview of the underlying mechanisms, clinical efficacy, and practical experimental designs.
Introduction
Chemotherapy-induced nausea and vomiting are among the most distressing side effects of cancer treatment, significantly impacting patients' quality of life. The emetic response to chemotherapy is biphasic, involving an acute phase (0-24 hours post-chemotherapy) and a delayed phase (>24-120 hours). Serotonin (5-HT) and substance P are key neurotransmitters mediating these phases through their respective receptors, 5-HT3 and NK-1. While first-generation 5-HT3 receptor antagonists are effective in controlling acute CINV, their efficacy in the delayed phase is limited.
This compound, a second-generation 5-HT3 receptor antagonist, exhibits a higher binding affinity and a significantly longer half-life (approximately 40 hours) compared to its predecessors.[1] Uniquely, this compound has shown efficacy in preventing both acute and delayed CINV.[2][3] The co-administration of this compound with an NK-1 receptor antagonist, which primarily targets the substance P pathway in delayed emesis, has become a standard of care for patients receiving highly and moderately emetogenic chemotherapy.[4][5][6]
Mechanism of Action: A Synergistic Blockade
The enhanced efficacy of combining this compound with an NK-1 receptor antagonist stems from their complementary and potentially synergistic mechanisms of action.
-
This compound's Unique Properties: Unlike first-generation 5-HT3 receptor antagonists, this compound exhibits allosteric binding and positive cooperativity with the 5-HT3 receptor.[7] This leads to persistent inhibition of receptor function and triggers receptor internalization.[3][8]
-
Inhibition of Receptor Crosstalk: Crucially, this compound has been shown to inhibit the signaling crosstalk between 5-HT3 and NK-1 receptors.[8][9] While this compound does not directly bind to the NK-1 receptor, its unique interaction with the 5-HT3 receptor can suppress substance P-mediated responses.[9]
-
Additive NK-1 Receptor Internalization: Studies have demonstrated that both this compound and the NK-1 receptor antagonist netupitant can independently trigger the internalization of the NK-1 receptor. When used in combination, this effect becomes additive, providing a more profound and sustained blockade of the substance P pathway.[8]
The following diagram illustrates the proposed signaling pathway and the points of intervention for this compound and NK-1 receptor antagonists.
Quantitative Data from Clinical Trials
The combination of this compound and an NK-1 receptor antagonist has been evaluated in numerous clinical trials. The following tables summarize the efficacy data, focusing on the primary endpoint of "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.
Table 1: Efficacy in Highly Emetogenic Chemotherapy (HEC)
| Study | Treatment Arm | N | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall Phase CR (0-120h) |
| Pooled Analysis (Navari et al., 2020)[10][11] | NEPA (Netupitant/Palonosetron) + Dexamethasone | 621 | 88.4% | 81.8%* | 78.4% |
| Aprepitant + 5-HT3 RA + Dexamethasone | 576 | 89.2% | 76.9% | 75.0% | |
| Wu et al., 2018[12] | Aprepitant + this compound + Dexamethasone | 122 | - | - | 92.6% (vomiting) |
| Placebo + this compound + Dexamethasone | 122 | - | - | 79.9% (vomiting) | |
| Aapro et al. | This compound + Aprepitant + Dexamethasone | - | >90% | 85-95% | >95% (no vomiting) |
*p < 0.05 vs. Aprepitant arm
Table 2: Efficacy in Moderately Emetogenic Chemotherapy (MEC)
| Study | Treatment Arm | N | Acute Phase CR | Delayed Phase CR | Overall Nausea Control |
| Palumbo et al., 2018[13] | Aprepitant + this compound + Dexamethasone (FOLFOX) | 50 | - | - | 74% (CR in Cycle 1) |
| Efficacy of Combination Use (2019)[14] | Aprepitant + this compound + Dexamethasone | 97 | - | - | - |
| This compound + Dexamethasone | 97 | - | - | - |
Experimental Protocols
The following protocols are synthesized from methodologies reported in key clinical and pre-clinical studies. They are intended as a guide and may require optimization for specific research questions.
Protocol 1: In Vitro Assessment of 5-HT3 and NK-1 Receptor Crosstalk
This protocol outlines a method to investigate the inhibitory effect of this compound on substance P-induced cellular responses, mediated by NK-1 receptors, in a cell line co-expressing both 5-HT3 and NK-1 receptors.
Objective: To determine if this compound can inhibit substance P-induced calcium mobilization in NG108-15 cells.
Materials:
-
NG108-15 cells (neuroblastoma-glioma hybrid cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, ondansetron, granisetron
-
Substance P
-
Serotonin (5-HT)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture NG108-15 cells according to standard protocols. Seed cells into 96-well plates suitable for fluorescence measurements.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C to allow for dye uptake.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, ondansetron, or granisetron for a defined period. Include a vehicle control.
-
Washout: Thoroughly wash the cells to remove any unbound antagonist.
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add serotonin to the cells to demonstrate the potentiation of the substance P response.
-
Add substance P to induce calcium mobilization.
-
Continuously measure the intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
-
Data Analysis: Quantify the peak calcium response for each condition. Compare the substance P-induced calcium mobilization in the presence and absence of the 5-HT3 receptor antagonists.
Protocol 2: Phase III Clinical Trial for CINV Prevention
This protocol provides a template for a randomized, double-blind, active-controlled clinical trial to evaluate the efficacy and safety of this compound in combination with an NK-1 receptor antagonist for the prevention of CINV.
Objective: To compare the efficacy of a this compound-based regimen with a standard of care regimen in preventing CINV in patients receiving highly emetogenic chemotherapy.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, double-dummy, parallel-group, multicenter.
-
Patient Population: Chemotherapy-naïve adult patients scheduled to receive a single day of highly emetogenic chemotherapy (e.g., cisplatin ≥ 50 mg/m²).
Treatment Arms:
-
Experimental Arm: this compound 0.25 mg IV on Day 1 + Aprepitant 125 mg orally on Day 1, and 80 mg on Days 2 and 3 + Dexamethasone 12 mg IV on Day 1, and 8 mg orally on Days 2-4.
-
Control Arm: Ondansetron 32 mg IV on Day 1 + Aprepitant 125 mg orally on Day 1, and 80 mg on Days 2 and 3 + Dexamethasone 12 mg IV on Day 1, and 8 mg orally on Days 2-4.
Endpoints:
-
Primary Endpoint: Complete Response (CR) during the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints:
-
CR during the acute (0-24 hours) and delayed (>24-120 hours) phases.
-
No emesis, no significant nausea.
-
Time to first emetic episode or use of rescue medication.
-
Patient-reported outcomes (e.g., nausea visual analog scale).
-
Safety and tolerability.
-
Procedure:
-
Patient Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.
-
Randomization: Randomize eligible patients in a 1:1 ratio to one of the two treatment arms.
-
Drug Administration: Administer the assigned antiemetic regimen prior to the start of chemotherapy on Day 1. The double-dummy design will be used to maintain blinding.
-
Patient Diary: Provide patients with a diary to record emetic episodes, nausea severity (using a visual analog scale), and any use of rescue medication for 5 days following chemotherapy.
-
Follow-up: Conduct follow-up assessments to monitor for adverse events and collect completed patient diaries.
-
Statistical Analysis: Analyze the data to compare the primary and secondary endpoints between the two treatment arms. The primary analysis will likely be a non-inferiority or superiority test for the proportion of patients achieving a complete response.
Conclusion
The combination of this compound with an NK-1 receptor antagonist represents a significant advancement in the prevention of CINV. The unique pharmacological properties of this compound, including its ability to inhibit crosstalk between the 5-HT3 and NK-1 receptor signaling pathways, provide a strong rationale for its use in combination therapy. The data from numerous clinical trials consistently demonstrate the superior efficacy of this combination, particularly in the challenging delayed phase of CINV. The protocols provided herein offer a framework for researchers to further investigate and optimize the use of this important therapeutic strategy.
References
- 1. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocpinfo.com [ocpinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5-HT3 receptors promote colonic inflammation via activation of substance P/neurokinin-1 receptors in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-inferiority statistics and equivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. ascopubs.org [ascopubs.org]
Advancing Antiemetic Research: Experimental Design for Palonosetron in Delayed CINV
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The second-generation 5-HT3 receptor antagonist, palonosetron, has demonstrated significant efficacy in managing delayed-onset chemotherapy-induced nausea and vomiting (CINV), a persistent challenge in oncology supportive care.[1][2] Its unique pharmacological profile, characterized by a higher binding affinity for the 5-HT3 receptor and a longer plasma half-life compared to first-generation agents, underpins its superior performance in the delayed phase of CINV.[3][4] These application notes provide a comprehensive guide to the experimental design for investigating this compound's role in delayed CINV, offering detailed protocols for key in vitro and in vivo assays, and presenting comparative clinical data.
Data Presentation: Comparative Efficacy in Delayed CINV
The following tables summarize quantitative data from pivotal clinical trials, highlighting the superior efficacy of this compound in achieving a complete response (CR) in delayed CINV. CR is defined as no emetic episodes and no use of rescue medication.
Table 1: this compound vs. First-Generation 5-HT3 Receptor Antagonists in Delayed CINV (Moderately Emetogenic Chemotherapy)
| Treatment Group | Number of Patients (n) | Delayed Phase (24-120h) Complete Response (CR) Rate | p-value | Reference |
| This compound 0.25 mg | 374 | 74.1% | <0.001 | [2] |
| Ondansetron 32 mg | 374 | 55.1% | [2] | |
| This compound 0.25 mg | 380 | 54.0% | 0.004 | [2] |
| Dolasetron 100 mg | 380 | 38.7% | [2] |
Table 2: this compound vs. Other 5-HT3 Receptor Antagonists in Delayed CINV (Pooled Analysis)
| Treatment Group | Number of Patients (n) | Delayed Phase (>24–120 h) Complete Response (CR) Rate | p-value | Reference |
| This compound | 1,787 | 57% | <0.0001 | [1][5] |
| Older 5-HT3 RAs* | 1,175 | 45% | [1][5] |
*Older 5-HT3 Receptor Antagonists include ondansetron, dolasetron, and granisetron.[1][5]
Table 3: this compound in Combination Therapy for Delayed CINV (Gynecological Cancer Patients with Paclitaxel/Carboplatin Therapy)
| Treatment Regimen | Number of Patients (n) | Delayed Phase (24–96 h) Complete Response (CR) Rate | Reference |
| This compound + Dexamethasone | 42 | 90.5% | [6] |
Experimental Protocols
In Vitro Methodology
1. 5-HT3 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the 5-HT3 receptor, a critical in vitro measure of its pharmacological activity.
Objective: To quantify the binding affinity (Ki) of this compound for the human 5-HT3 receptor expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells transiently or stably expressing the human 5-HT3A receptor.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Unlabeled this compound.
-
Non-specific binding control (e.g., high concentration of a non-radiolabeled 5-HT3 antagonist like ondansetron).
-
Scintillation fluid and a liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT3 receptor under standard conditions.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [3H]granisetron at a concentration near its Kd.
-
50 µL of varying concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).
-
For non-specific binding, add a high concentration of an unlabeled 5-HT3 antagonist.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Methodology
2. Cisplatin-Induced Delayed Emesis in Ferrets
The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that in humans.[7] This protocol is adapted for the assessment of this compound's efficacy in the delayed phase of CINV.
Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced delayed emesis in ferrets.
Materials:
-
Male ferrets (1-1.5 kg).
-
Cisplatin.
-
This compound.
-
Vehicle for this compound (e.g., sterile saline).
-
Observation cages.
Procedure:
-
Acclimatization:
-
House ferrets individually in observation cages for at least 7 days to acclimate them to the experimental environment.
-
-
Grouping and Dosing:
-
Randomly assign ferrets to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle intravenously or subcutaneously 30 minutes prior to cisplatin administration on Day 1.
-
-
Induction of Emesis:
-
Observation and Data Collection (Delayed Phase):
-
Following the acute phase (first 24 hours), continuously monitor the animals for emetic episodes during the delayed phase (24-72 hours or longer).[8]
-
Record the following parameters:
-
Total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Total number of vomits (forceful expulsion of gastric contents).
-
An emetic episode is defined as one or more retches and/or vomits.
-
-
-
Data Analysis:
-
Calculate the mean number of emetic episodes for each treatment group in the delayed phase.
-
Compare the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage inhibition of emesis for each this compound dose.
-
Mandatory Visualizations
Caption: this compound's mechanism in blocking CINV signaling pathways.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Pharmacological properties contributing to this compound's efficacy.
References
- 1. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
Application Notes and Protocols: Receptor Occupancy Assays for Palonosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron. Its high binding affinity and prolonged duration of action are key to its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1][2] Understanding the receptor occupancy of this compound is crucial for elucidating its mechanism of action and for the development of novel antiemetic therapies.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which causes depolarization of the neuron and initiates the downstream signaling cascade that can lead to the sensation of nausea and the vomiting reflex. This compound, as a 5-HT3 receptor antagonist, binds to the receptor to prevent this channel opening.
Figure 1: 5-HT3 Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro binding characteristics of this compound in comparison to other 5-HT3 receptor antagonists.
Table 1: In Vitro Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | 5-HT3A | 0.22 ± 0.07 | [1] |
| Ondansetron | 5-HT3A | 0.47 ± 0.14 | [1] |
Table 2: In Vitro Inhibitory Potency of 5-HT3 Receptor Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Assay Condition | Reference |
| This compound | 5-HT3A | 0.38 ± 0.02 | Down-regulation of binding sites | [1] |
| Ondansetron | 5-HT3A | 907 ± 84.9 | Down-regulation of binding sites | [1] |
| This compound | Not Specified | ~0.2 | Pre-incubated | [3] |
| This compound | Not Specified | ~80 | Co-applied | [3] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Lines: HEK293 or COS-7 cells stably expressing the human 5-HT3A or 5-HT3AB receptor.
-
Radioligand: [³H]granisetron or [³H]this compound.
-
Competitors: this compound, ondansetron (for comparison).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvesting equipment and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation, radioligand (at a concentration near its Kd, e.g., 0.6 nM [³H]granisetron), and binding buffer.[1]
-
Non-specific Binding (NSB): Cell membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
-
Incubate the plate at a controlled temperature (e.g., 19°C to inhibit endocytosis) for a sufficient time to reach equilibrium (e.g., 120 minutes).[1]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for In Vitro Radioligand Competition Binding Assay.
Protocol 2: In Vitro Receptor Down-regulation/Internalization Assay
This compound's prolonged effect has been linked to its ability to cause long-term inhibition of 5-HT3 receptors, which was initially hypothesized to be due to receptor internalization. However, subsequent studies suggest this is more likely due to its very slow dissociation, acting as a pseudo-irreversible antagonist.[1] This protocol can be used to assess the long-term effects of this compound on receptor availability.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Treatment:
-
Incubate 5-HT3 receptor-expressing cells with this compound (e.g., 1 nM) for a specified period (e.g., 150 minutes) at 37°C.[1]
-
Include control cells incubated with vehicle and, for comparison, cells treated with another 5-HT3 antagonist like ondansetron.
-
-
Washout and Recovery:
-
Thoroughly wash the cells with drug-free media to remove unbound this compound.
-
Incubate the cells in drug-free media for various recovery time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96 hours).[1]
-
-
Receptor Binding:
-
At each recovery time point, measure the number of available cell surface receptors using a radioligand binding assay with [³H]granisetron, as described in Protocol 1.
-
-
Data Analysis:
-
Express the amount of radioligand binding at each time point as a percentage of the binding in untreated control cells.
-
Plot the percentage of receptor binding against the recovery time to determine the rate and extent of receptor recovery after this compound exposure.
-
In Vivo Receptor Occupancy Considerations
Direct measurement of this compound's 5-HT3 receptor occupancy in living systems, such as through PET imaging, has not been extensively reported in the scientific literature. PET studies are complex and require a suitable radiolabeled tracer for the target receptor.
However, the in vitro data provides strong indications of this compound's in vivo behavior:
-
High Affinity and Slow Dissociation: The low nanomolar Ki value and slow dissociation rate suggest that at clinically relevant plasma concentrations, this compound will occupy a significant fraction of 5-HT3 receptors for an extended period.[1] This prolonged receptor occupancy is consistent with its long plasma half-life (approximately 40 hours) and its efficacy in preventing delayed CINV.
-
Pseudo-irreversible Antagonism: The very slow dissociation of this compound from the 5-HT3 receptor means that it effectively acts as a pseudo-irreversible antagonist.[1] This implies that once bound, the receptor is unavailable for a considerable time, contributing to its sustained therapeutic effect.
-
Allosteric Interactions: this compound has been shown to exhibit allosteric binding and positive cooperativity, which differentiates it from other 5-HT3 antagonists.[4] This unique binding mode may also contribute to its prolonged and potent effects in vivo.
A generalized workflow for a hypothetical in vivo receptor occupancy study using PET is presented below.
Figure 3: Generalized Workflow for an In Vivo PET Receptor Occupancy Study.
Conclusion
The receptor occupancy of this compound at the 5-HT3 receptor is characterized by high affinity, slow dissociation kinetics, and allosteric interactions, which collectively contribute to its potent and prolonged antiemetic effects. The provided in vitro protocols offer robust methods for quantifying these interactions. While direct quantitative in vivo receptor occupancy data remains an area for future research, the existing pharmacological data strongly supports a high and sustained level of receptor engagement in living systems, providing a clear rationale for this compound's clinical profile.
References
- 1. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a second generation 5-hydroxytryptamine 3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Palonosetron in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of palonosetron in animal research studies, with a focus on its application as an antiemetic agent. The protocols and data presented are intended to assist in the design and execution of robust preclinical studies.
Introduction to this compound
This compound is a second-generation 5-hydroxytryptamine 3 (5-HT3) receptor antagonist with a high binding affinity and a long plasma half-life.[1][2] It is a potent antiemetic agent used to prevent chemotherapy-induced nausea and vomiting (CINV).[3] Its mechanism of action involves blocking serotonin from binding to 5-HT3 receptors in the central and peripheral nervous systems, which are crucial in initiating the vomiting reflex.[4][5]
Data Presentation: this compound Dosage in Animal Models
The following tables summarize recommended dosages of this compound for various animal species and routes of administration based on published research.
Table 1: Efficacious Doses of this compound for Antiemetic Studies
| Animal Model | Route of Administration | Emetic Challenge | Effective Dose Range | Reference(s) |
| Dog | Intravenous (IV) | Cisplatin | 0.1 mg/kg | [6] |
| Dog | Oral | Cisplatin | 0.01 - 0.1 mg/kg | [7] |
| Dog | Ocular | Cisplatin | 30 - 120 µg/kg | [8][9][10] |
| Ferret | Oral | Cisplatin | 0.003 - 0.1 mg/kg | [7] |
| Rat | Intravenous (IV) | Cisplatin | 3 mg/kg/day (well-tolerated) | [11] |
Table 2: Toxicological Data for this compound in Animal Models
| Animal Model | Route of Administration | Study Type | Key Findings | Reference(s) |
| Rat | Intravenous (IV) | Single Dose | Minimum lethal dose: 30 mg/kg | [7][11] |
| Rat | Oral | Single Dose | Minimum lethal dose: 500 mg/kg | [7] |
| Rat | Oral | Repeat Dose (3 months) | Tolerated up to 60 mg/kg/day | [7] |
| Mouse | Intravenous (IV) | Single Dose | Minimum lethal dose: 30 mg/kg | [7][11] |
| Mouse | Oral | Repeat Dose (3 months) | Tolerated up to 60 mg/kg/day | [7] |
| Dog | Intravenous (IV) | Single Dose | Non-lethal up to 20 mg/kg | [7][11] |
| Dog | Oral | Single Dose | Minimum lethal dose: 100 mg/kg | [7] |
| Dog | Oral | Repeat Dose (3 months) | Tolerated up to 20-40 mg/kg/day | [7] |
Experimental Protocols
Cisplatin-Induced Emesis Model in Dogs
This protocol describes the induction of emesis in dogs using cisplatin to evaluate the antiemetic efficacy of this compound.
Materials:
-
This compound hydrochloride for injection
-
Cisplatin for injection
-
Sterile saline solution (0.9% NaCl)
-
Intravenous catheters
-
Infusion pumps
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate adult beagle dogs to the laboratory environment for at least one week before the experiment. House animals individually with free access to food and water, except for a brief fasting period before cisplatin administration.
-
This compound Administration:
-
Intravenous: Administer this compound (e.g., 0.1 mg/kg) as an intravenous bolus injection 30 minutes before cisplatin infusion.[6]
-
Oral: Administer this compound orally (e.g., 0.1 mg/kg) via gavage one hour prior to cisplatin administration.[6]
-
Ocular: Instill this compound eye drops (e.g., 30 µg/kg) into the conjunctival sac of each eye 45 minutes after the start of cisplatin infusion.[9][10]
-
-
Cisplatin Administration: Administer cisplatin at a dose of 3.0 mg/kg intravenously over a 20-minute period.[6][9]
-
Observation: Continuously observe the animals for at least 5-7 hours following cisplatin administration.[6][9]
-
Data Collection: Record the following parameters:
-
Latency to first emetic event: Time from the end of cisplatin infusion to the first episode of retching or vomiting.
-
Number of emetic episodes: Count each distinct episode of retching and vomiting.
-
Nausea-like behaviors: Score behaviors such as salivation, lip licking, and restlessness.[6]
-
Cisplatin-Induced Emesis Model in Ferrets
This protocol outlines a method for studying cisplatin-induced emesis in ferrets.
Materials:
-
This compound hydrochloride
-
Cisplatin
-
Sterile saline solution (0.9% NaCl)
-
Intravenous or intraperitoneal injection supplies
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate adult ferrets to the laboratory conditions for at least one week prior to the study.
-
This compound Administration: Administer this compound orally (e.g., 0.1 mg/kg) prior to cisplatin administration.[7]
-
Cisplatin Administration: Administer cisplatin intravenously or intraperitoneally at a dose of 5-10 mg/kg.
-
Observation: Observe the animals continuously for emetic responses (retching and vomiting) for at least 4 hours for acute phase and up to 72 hours for delayed phase.
-
Data Collection: Record the number of retches and vomits for each animal.
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
References
- 1. Evaluation of a Behavioral Test for Sickness Behavior Associated with Fusarium Mycotoxin Ingestion in Female Beagle Dogs (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merck.com [merck.com]
- 5. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Behavioural assessments/nausea-score [bio-protocol.org]
- 8. This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. askavet.com [askavet.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Palonosetron's Impact on Quality of Life in Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients, significantly impairing their quality of life (QoL). Palonosetron, a second-generation 5-HT3 receptor antagonist with a longer half-life and higher binding affinity than first-generation agents, has demonstrated significant efficacy in preventing both acute and delayed CINV.[1] Consequently, accurately evaluating its impact on patient-reported outcomes (PROs) and QoL is a critical component of clinical research and drug development.
These application notes provide detailed methodologies and protocols for assessing the impact of this compound on the quality of life in a clinical research setting. The focus is on validated assessment tools, data presentation, and experimental workflows.
Key Quality of Life Assessment Tools
The selection of appropriate and validated questionnaires is paramount for the robust assessment of QoL. The following instruments are widely used and recommended for evaluating the impact of CINV.
Functional Living Index-Emesis (FLIE)
The FLIE is a validated, CINV-specific patient-reported outcome instrument designed to measure the impact of nausea and vomiting on daily life.[2][3] It consists of 18 items divided into two 9-item domains: one for nausea and one for vomiting.[4][5]
Protocol for FLIE Administration:
-
Timing of Administration: The FLIE questionnaire is typically completed by patients at baseline (before chemotherapy) and at specific time points post-chemotherapy to assess both acute and delayed CINV. Common assessment points are 24 hours (acute phase) and 96 hours or on day 5 (delayed phase) after chemotherapy administration.[3][6]
-
Patient Instructions: Patients should be instructed to recall their experiences over a specific period, typically the preceding 3 to 5 days.[7] They rate the extent to which nausea and vomiting have interfered with various aspects of their daily life on a 7-point Likert scale.
-
Scoring: Each domain (nausea and vomiting) is scored separately. The scores for the 9 items within each domain are summed, resulting in a score ranging from 9 to 63.[7] Higher scores indicate a better quality of life with less impact from nausea or vomiting.[7] A total score can also be calculated by summing the scores of both domains (ranging from 18 to 126). An average domain score of >6 (total score >108) is generally considered to indicate no significant impact of CINV on daily life.[6]
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30)
The EORTC QLQ-C30 is a more general, cancer-specific questionnaire that assesses the health-related quality of life of cancer patients. It is a 30-item questionnaire composed of multi-item scales and single-item measures.[2]
Protocol for EORTC QLQ-C30 Administration:
-
Timing of Administration: Similar to the FLIE, the QLQ-C30 should be administered at baseline and at regular intervals during and after treatment to track changes in QoL over time.
-
Patient Instructions: Patients are asked to rate their health and various aspects of their life over the preceding week.
-
Scoring: The QLQ-C30 includes five functional scales (physical, role, emotional, cognitive, and social), three symptom scales (fatigue, nausea and vomiting, and pain), and a global health status/QoL scale.[2] The raw scores for each scale are linearly transformed to a 0-100 scale.[8] For the functional and global QoL scales, a higher score represents a better level of functioning. For the symptom scales, a higher score indicates a greater severity of symptoms. The official EORTC QLQ-C30 Scoring Manual should be consulted for detailed scoring algorithms.[2][4]
Data Presentation
Summarizing quantitative data in a structured format is crucial for the clear interpretation and comparison of results from clinical trials.
Table 1: Comparison of Complete Response Rates with this compound vs. Other 5-HT3 Antagonists
| Study / Cohort | Treatment Arm | N | Acute Phase Complete Response (0-24h) | Delayed Phase Complete Response (>24-120h) | Overall Complete Response (0-120h) |
| Head and Neck Cancer Patients[9] | This compound | 25 | - | 98% | - |
| Granisetron | 25 | - | 53% | - | |
| Ondansetron | 25 | - | 29% | - | |
| Gynecological Cancer Patients[10] | This compound + Dexamethasone | 42 | 95.2% | 90.5% | 85.7% |
| Breast Cancer Patients (NEPA study)[11] | Netupitant/Palonosetron (NEPA) | 1,197 | 86% | 88% | 81% |
| Non-small cell lung cancer patients[3] | This compound + Tropisetron | 42 | 90.48% | 83.33% | - |
| Tropisetron | 40 | 75% | 50% | - |
Complete Response is typically defined as no emetic episodes and no use of rescue medication.
Table 2: Impact of this compound on Quality of Life as Measured by FLIE
| Study / Patient Population | Treatment Comparison | Key Findings on FLIE Scores |
| Moderately Emetogenic Chemotherapy[2] | This compound vs. Ondansetron/Dolasetron | Significantly more patients on this compound had higher FLIE scores, indicating less impact of nausea on daily life in the acute period and of nausea/vomiting in both acute and delayed periods. |
| Ovarian Cancer Patients[4] | This compound vs. Ondansetron | Patients receiving this compound had a higher average FLIE score in the delayed phase, suggesting no impact of CINV, while the ondansetron group's score indicated an impact. |
| Breast Cancer (NEPA study)[11] | Netupitant/Palonosetron (NEPA) | In cycle 1, 84% of patients reported "no impact on daily life" (NIDL) due to vomiting, and 53% reported NIDL due to nausea. |
| Randomized Comparative Trial | This compound vs. Ramosetron vs. Granisetron | Ramosetron showed numerically better FLIE scores compared to this compound and granisetron, though the difference was not statistically significant. |
Experimental Protocols and Workflows
Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting (CINV) and this compound's Mechanism of Action
Chemotherapy agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[9][11] This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN) in the brainstem.[9][11] This activation ultimately stimulates the vomiting center, leading to nausea and emesis.[11] this compound, as a 5-HT3 receptor antagonist, blocks the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic reflex.[9]
Caption: CINV Signaling Pathway and this compound's Action.
Experimental Workflow for a Clinical Trial Evaluating this compound's Impact on QoL
A typical clinical trial to assess the impact of this compound on QoL would follow a structured workflow from patient recruitment to data analysis.
References
- 1. eortc.org [eortc.org]
- 2. Measuring the maintenance of daily life activities using the functional living index-emesis (FLIE) in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. jogcr.com [jogcr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. youtube.com [youtube.com]
- 11. onclive.com [onclive.com]
Application of palonosetron in radiation-induced nausea and vomiting studies
Application Notes: Palonosetron for Radiation-Induced Nausea and Vomiting
Introduction
This compound is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with a high binding affinity and a long half-life, making it effective in preventing both acute and delayed nausea and vomiting.[1][2][3] While extensively studied and approved for chemotherapy-induced nausea and vomiting (CINV), its application in radiation-induced nausea and vomiting (RINV) is an area of active investigation.[1][4][5] These application notes provide a summary of the current understanding, clinical data, and experimental protocols for studying this compound in the context of RINV.
Mechanism of Action
This compound selectively blocks the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptors.[6][7][8] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[9] Radiation therapy can cause damage to the enterochromaffin cells in the small intestine, leading to the release of serotonin.[10] The released serotonin then activates the 5-HT3 receptors, initiating the vomiting reflex.[10] By blocking these receptors, this compound effectively inhibits this signaling pathway.[7][8]
Quantitative Data Summary
The efficacy of this compound in RINV has been evaluated in pilot and phase II studies. The primary endpoint in these studies is often "complete control," defined as no emetic episodes and no use of rescue medication.
Table 1: Efficacy of Oral this compound (0.5 mg) in RINV Prophylaxis
| Study Phase | Endpoint | Overall (n=75) | Single Fraction RT (n=44) | Multiple Fraction RT (n=31) |
| Acute | Complete Control of Vomiting | 93.3% | 95.5% | 90.3% |
| Complete Control of Nausea | 74.7% | 84.1% | 61.3% | |
| Delayed | Complete Control of Vomiting | 93.2% | 90.7% | 96.7% |
| Complete Control of Nausea | 74.0% | 69.7% | 80.0% | |
| Data from a pilot study by Ganesh et al.[11] |
Table 2: Efficacy of Oral this compound (0.5 mg) in RINV in Patients with Pre-existing Emesis
| Study Phase | Endpoint | Nausea (n=14) | Vomiting (n=14) |
| Acute | Prophylaxis and Rescue | 42.9% | 21.4% |
| Complete Prophylaxis | 42.9% | 71.4% | |
| Delayed (n=13) | Prophylaxis and Rescue | 42.9% | 15.4% |
| Complete Prophylaxis | 7.7% | 53.8% | |
| Data from a pilot study by Ganesh et al.[5][12] |
Experimental Protocols
Below are detailed methodologies for conducting clinical studies on this compound for RINV, based on published trial protocols.
Protocol 1: Phase II Study of this compound for Prophylaxis of RINV
This protocol is based on the NCT02388750 clinical trial.[13][14]
1. Study Objective:
-
Primary: To determine the efficacy of this compound in preventing RINV in patients undergoing low or moderate emetogenic radiation therapy.
-
Secondary: To assess the impact of this compound on quality of life and to monitor for side effects.
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Study Design:
-
A prospective, parallel-arm, phase II study.[13]
4. Investigational Agent and Dosing:
-
This compound 0.5 mg administered orally every other day for the duration of the radiation treatment.[13][15]
5. Data Collection and Outcome Measures:
-
Primary Outcome: Complete control of vomiting in the acute (day 1 of RT to 1 day post-RT) and delayed (days 2-10 post-RT) phases.[4][11]
-
Secondary Outcomes:
-
Complete control of nausea.
-
Use of rescue medication.
-
Quality of Life (QoL) assessed using the European Organisation for Research and Treatment of Cancer QLQ-C15-PAL (EORTC QLQ-C15-PAL) and the Functional Living Index-Emesis (FLIE).[4][11][13]
-
Adverse events (e.g., headache, constipation) graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[13]
-
-
Data Collection Schedule: Baseline, during the 5th and 10th day of radiation (if applicable), and at 3, 5, 7, and 10 days post-radiation.[13] Patients will maintain a daily diary to record episodes of nausea and vomiting and their severity.[13]
Protocol 2: Randomized, Placebo-Controlled Trial of Intravenous this compound
This protocol is a generalized representation based on the design of NCT00903396.[16]
1. Study Objective:
-
To evaluate the efficacy and tolerability of two different dosing schedules of intravenous this compound hydrochloride compared to a placebo in preventing RINV in patients with primary abdominal cancer.[16]
2. Patient Population:
-
Inclusion Criteria: Patients with primary gastrointestinal and/or retroperitoneal sarcomas undergoing abdominal radiotherapy.
-
Stratification: Patients are stratified by planned radiotherapy duration (< 5 weeks vs. ≥ 5 weeks), planned concurrent fluorouracil use (yes vs. no), and gender.[16]
3. Study Design:
-
A randomized, double-blind, placebo-controlled, phase II trial with four treatment arms.[16]
4. Investigational Agent and Dosing:
-
Arm I: this compound hydrochloride IV on day 1 of each weekly radiotherapy course.[16]
-
Arm II: this compound hydrochloride IV on days 1 and 4 of each weekly radiotherapy course.[16]
-
Arm III: Placebo IV on day 1 of each weekly radiotherapy course.[16]
-
Arm IV: Placebo IV on days 1 and 4 of each weekly radiotherapy course.[16]
5. Data Collection and Outcome Measures:
-
Primary Outcome: Rate of complete response, defined as no vomiting and no nausea.[16]
-
Data Collection:
References
- 1. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy [scholarworks.indianapolis.iu.edu]
- 3. This compound as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study with this compound in the prophylaxis of radiation-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of radiation-induced nausea and vomiting with this compound in patients with pre-existing emesis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. A pilot study with this compound in the prophylaxis of radiation-induced nausea and vomiting - Ganesh - Annals of Palliative Medicine [apm.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. trial.medpath.com [trial.medpath.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Prospective Study of this compound in Radiation Induced Nausea and Vomiting (RINV) | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Models to Study Palonosetron's Long Duration of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key in vivo models used to investigate the prolonged efficacy of palonosetron, a second-generation 5-HT3 receptor antagonist. The protocols outlined below are essential for preclinical assessment of its anti-emetic and anti-nausea properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).
Introduction
This compound distinguishes itself from first-generation 5-HT3 receptor antagonists through its higher binding affinity and significantly longer plasma half-life.[1] Its unique pharmacological profile, which includes allosteric binding and the induction of 5-HT3 receptor internalization, is believed to contribute to its extended duration of action, making it effective against both acute and delayed CINV.[2] The following protocols describe established animal models that are crucial for elucidating and quantifying these long-lasting effects.
Key In Vivo Models
Two primary animal models are instrumental in studying the efficacy of this compound:
-
Cisplatin-Induced Emesis in Ferrets: The ferret is a gold-standard model for emesis research due to its robust vomiting reflex. Cisplatin, a highly emetogenic chemotherapeutic agent, is used to induce both acute and delayed emetic episodes, allowing for the evaluation of a drug's efficacy over an extended period.[3][4][5]
-
Cisplatin-Induced Pica in Rats: Rats lack a vomiting reflex but exhibit pica, the consumption of non-nutritive substances like kaolin, in response to emetic stimuli.[6][7][8][9][10] This behavior is considered an index of nausea and is a valuable tool for assessing the anti-nausea effects of compounds in a rodent model.
Data Presentation
Table 1: Efficacy of this compound in Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Total Retching + Vomiting Episodes (0-8h) | % Inhibition of Emesis |
| Vehicle | - | 35 ± 5 | - |
| This compound | 0.0098 (ID50) | Not specified | 50% |
| Netupitant | 0.1 (IC50) | Not specified | ~50% |
| Netupitant | 0.3 | ~5 (reduction from vehicle) | ~95% |
Note: Data synthesized from multiple sources to illustrate typical efficacy.[11]
Table 2: Effect of this compound on Cisplatin-Induced Pica in Rats
| Treatment Group | Cisplatin Dose (mg/kg, i.p.) | This compound Dose (µg/kg, i.v.) | Mean Kaolin Consumption (g) at 24h | % Inhibition of Pica |
| Saline Control | 0 | 0 | < 1 | - |
| Cisplatin + Vehicle | 6 | 0 | 8 ± 1.5 | - |
| Cisplatin + this compound | 6 | 30 | Significantly Reduced | Not specified |
| Cisplatin + this compound | 6 | 100 | Significantly Reduced | Not specified |
| Cisplatin + this compound | 6 | 300 | Significantly Reduced | Not specified |
Note: Data synthesized from multiple sources to illustrate typical efficacy.[2][8][9]
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 0.25 | 5.63 ± 5.48 | ~0.25 | 35.8 ± 20.9 | ~40 |
Note: Pharmacokinetic parameters can vary based on the specific strain and experimental conditions.[12][13][14]
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is designed to assess the anti-emetic potential of a test compound against acute and delayed emesis induced by cisplatin.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin solution (e.g., 1 mg/mL in saline)
-
This compound or other test compound solution
-
Vehicle solution for the test compound
-
Observation cages with video recording capabilities
Procedure:
-
Acclimation: Acclimate ferrets to the housing and observation cages for at least 7 days prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water before cisplatin administration.
-
Pre-treatment: Administer this compound (e.g., 0.01 mg/kg, p.o.) or vehicle to the ferrets. A typical pre-treatment time is 60-120 minutes before the cisplatin challenge.[11]
-
Emetogen Challenge: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis. A 5 mg/kg dose is often used to model a biphasic emetic response (acute and delayed phases), while 10 mg/kg induces a more robust acute response.[5]
-
Observation: Continuously observe and video record the animals for at least 8 hours for the acute phase and up to 72 hours for the delayed phase.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting), the number of retches, and the number of vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Analysis: Compare the number of retches, vomits, and total emetic episodes between the vehicle-treated and test compound-treated groups. Calculate the percentage inhibition of emesis.
Protocol 2: Cisplatin-Induced Pica in Rats
This protocol utilizes an indirect measure of nausea in rats, which lack an emetic reflex.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Individual housing cages
-
Standard rat chow
-
Kaolin pellets (prepared by mixing kaolin powder with a binder like gum arabic and water, then dried)
-
Cisplatin solution (e.g., 1 mg/mL in saline)
-
This compound or other test compound solution
-
Vehicle solution for the test compound
Procedure:
-
Acclimation: House rats individually and acclimate them to the powdered standard diet and kaolin pellets for at least 3 days.
-
Baseline Measurement: Measure baseline food and kaolin intake for 24 hours before drug administration.
-
Pre-treatment: Administer this compound (e.g., 30-300 µg/kg, i.v.) or vehicle.[2]
-
Emetogen Challenge: Administer cisplatin (3-6 mg/kg, i.p.) to induce pica.[8][9]
-
Data Collection: Measure the amount of kaolin and food consumed at 24, 48, and 72 hours post-cisplatin administration. Also, monitor the body weight of the animals.
-
Analysis: Compare the cumulative kaolin consumption between the vehicle-treated and test compound-treated groups. A significant reduction in kaolin intake in the treated group indicates an anti-nausea effect.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
This compound solution for intravenous administration
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single intravenous bolus dose of this compound (e.g., 0.25 mg/kg) via the tail vein or a catheter.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours) into EDTA-coated tubes.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), using appropriate software.
Mandatory Visualizations
Caption: this compound's mechanism in preventing CINV.
Caption: Workflow for Ferret Cisplatin-Induced Emesis Model.
Caption: Workflow for Rat Cisplatin-Induced Pica Model.
References
- 1. scilit.com [scilit.com]
- 2. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Randomized Pharmacokinetic Study Comparing Subcutaneous and Intravenous this compound in Cancer Patients Treated with Platinum Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing palonosetron-related headache and constipation in clinical trials.
I. Troubleshooting Guides
This section offers step-by-step guidance for addressing specific issues that may arise during your experiments.
Managing Acute Headache Post-Palonosetron Administration
Question: A trial participant reports a moderate headache within a few hours of this compound administration. What are the immediate steps for management and documentation?
Answer:
-
Assess and Grade the Headache:
-
Utilize a standardized pain scale (e.g., Numerical Rating Scale from 0-10) to quantify the intensity of the headache.
-
Document the headache's characteristics: location, quality (e.g., throbbing, dull), and any associated symptoms like photophobia or phonophobia.
-
Grade the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Administer Rescue Medication:
-
For mild to moderate headaches, non-prescription analgesics such as acetaminophen or ibuprofen can be considered, as per the clinical trial protocol.[1]
-
Ensure the participant has no contraindications to the chosen analgesic.
-
-
Monitor the Participant:
-
Re-assess the headache severity at regular intervals (e.g., 30-60 minutes) after administering the analgesic.
-
Observe for any changes in symptoms or the emergence of new adverse events.
-
-
Documentation and Reporting:
-
Record all details of the event, including the time of onset, severity, characteristics, interventions, and outcomes in the participant's case report form (CRF).
-
Report the adverse event to the principal investigator and a medical monitor, following the trial's safety reporting guidelines.
-
Addressing Persistent or Severe Headache
Question: A participant's headache, which began after this compound administration, is not resolving with standard analgesics or is severe in nature. What is the appropriate course of action?
Answer:
-
Immediate Medical Evaluation:
-
A qualified healthcare professional should promptly evaluate the participant to rule out other potential causes of severe headache.
-
Consider the possibility of a migraine-type headache, which has been reported with 5-HT3 receptor antagonists.
-
-
Pharmacological Intervention:
-
If a migraine is suspected, triptans or other migraine-specific medications may be considered, as stipulated in the study protocol.
-
For severe, persistent headaches, stronger analgesics may be required, under the guidance of a physician.
-
-
Consider Dose Modification or Discontinuation:
-
The principal investigator and medical monitor should be consulted to determine if a dose modification of this compound is warranted in subsequent cycles.
-
In cases of severe, debilitating headaches, discontinuation from the study drug may be necessary.
-
-
Thorough Documentation:
-
Document all assessments, interventions, and the rationale for any changes to the treatment plan in the CRF.
-
Ensure all serious adverse event (SAE) reporting procedures are followed if the event meets the criteria.
-
Managing New-Onset Constipation
Question: A trial participant who received this compound reports no bowel movement for three days, which is unusual for them. How should this be managed?
Answer:
-
Comprehensive Assessment:
-
Assess the participant for other symptoms of constipation, such as straining, hard stools, and a sensation of incomplete evacuation.
-
Review the participant's diet, fluid intake, and activity level.
-
Inquire about the use of other medications that may contribute to constipation.
-
-
Non-Pharmacological Interventions:
-
Advise the participant to increase their daily fluid intake to at least 8-10 glasses of water, unless contraindicated.[1]
-
Recommend increasing dietary fiber intake through fruits, vegetables, and whole grains.[1]
-
Encourage light physical activity, such as walking, to help stimulate bowel function.[1]
-
-
Pharmacological Interventions (if necessary):
-
If non-pharmacological measures are insufficient, consider a mild laxative, such as a stool softener or an osmotic laxative, as per the trial protocol.
-
Stimulant laxatives may be used for more persistent constipation but should be used with caution to avoid cramping and diarrhea.
-
-
Ongoing Monitoring and Education:
-
Monitor the participant's bowel movements daily.
-
Educate the participant on preventative measures for subsequent cycles, including maintaining adequate hydration and a high-fiber diet.
-
Prophylactic Management of Constipation
Question: For a clinical trial where constipation is a known potential side effect of this compound, what prophylactic measures can be implemented?
Answer:
-
Participant Education:
-
At the start of the trial, educate all participants about the risk of constipation.
-
Provide clear instructions on maintaining adequate fluid and fiber intake throughout the study period.
-
-
Prophylactic Laxative Regimen:
-
For participants at high risk of constipation (e.g., those receiving concurrent opioids), a prophylactic laxative regimen may be initiated at the start of treatment, as outlined in the study protocol.
-
Stool softeners or osmotic laxatives are often preferred for prophylaxis.
-
-
Regular Bowel Function Assessment:
-
Incorporate a daily bowel movement diary for participants to track frequency and consistency.
-
Review the diary at each study visit to identify and address any changes in bowel habits promptly.
-
-
Dietary Support:
-
If feasible within the trial's scope, provide participants with dietary counseling or resources on high-fiber foods.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of headache and constipation with this compound in clinical trials?
A1: Headache and constipation are the most commonly reported adverse reactions with this compound.[2][3][4] The incidence can vary depending on the patient population and the dose administered.
Q2: How does the incidence of headache and constipation with this compound compare to other 5-HT3 receptor antagonists?
A2: Clinical trials have shown that the frequency and severity of headache and constipation with this compound are generally similar to those of other 5-HT3 receptor antagonists like ondansetron and dolasetron.[2] However, some meta-analyses suggest that a higher dose of this compound (0.75 mg) may be associated with a greater incidence of constipation compared to first-generation 5-HT3 receptor antagonists.[5]
Q3: What is the underlying mechanism of this compound-induced headache?
A3: The exact mechanism is not fully understood, but it is thought to be related to the modulation of serotonin receptors in the central nervous system.[6] Serotonin (5-HT) plays a complex role in the pathophysiology of migraine and headache.[7] While 5-HT3 receptor antagonists are used to block emesis, their interaction with other serotonin receptors or downstream signaling pathways in the brain may contribute to headache.
Q4: What is the mechanism of this compound-induced constipation?
A4: this compound, as a 5-HT3 receptor antagonist, can slow down intestinal transit.[8] Serotonin is a key regulator of gastrointestinal motility, and by blocking 5-HT3 receptors in the gut, this compound can lead to decreased colonic motility and constipation.[9][10]
Q5: Are there any specific patient populations at higher risk for developing these side effects?
A5: While not extensively studied specifically for this compound, general risk factors for chemotherapy-induced constipation include the use of concomitant medications known to cause constipation (e.g., opioids), decreased mobility, and inadequate fluid or fiber intake. For headache, patients with a prior history of migraines or headaches may be more susceptible.
Q6: How should headache and constipation be graded in a clinical trial setting?
A6: Adverse events in oncology clinical trials are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This provides a standardized scale for grading the severity of headache and constipation, which is crucial for consistent data collection and analysis.
III. Data Presentation
Table 1: Incidence of Headache and Constipation with Intravenous (IV) this compound in Clinical Trials
| Study Population | This compound Dose | Incidence of Headache | Incidence of Constipation | Reference |
| Adults receiving chemotherapy | 0.25 mg | 9% | 5% | [3] |
| Adults receiving moderately emetogenic chemotherapy | 0.25 mg | 24.1% - 26.8% | 9.3% - 14.9% | [4] |
| Adults receiving highly emetogenic chemotherapy | 0.75 mg | Not specified | Higher than first-generation 5-HT3 RAs | [5] |
| Pediatric patients (1 month to <17 years) | 20 mcg/kg | <1% | Not specified | [11] |
Table 2: Incidence of Headache and Constipation with Oral this compound in Clinical Trials
| Study Population | This compound Dose | Incidence of Headache | Incidence of Constipation | Reference |
| Adults receiving moderately emetogenic chemotherapy | 0.25 mg, 0.50 mg, 0.75 mg | 3.7% - 8.6% | 0.6% - 3.2% | [4] |
IV. Experimental Protocols
Protocol 1: Assessment of this compound-Related Headache
Objective: To systematically assess and document the incidence, severity, and characteristics of headache in clinical trial participants receiving this compound.
Methodology:
-
Baseline Assessment: Prior to the first administration of this compound, conduct a baseline assessment of any pre-existing headache conditions.
-
Participant Diary: Provide participants with a diary to record the onset, duration, and severity of any headaches experienced during the study period.
-
Severity Assessment: Instruct participants to rate the severity of their headache using a 11-point Numerical Rating Scale (NRS), where 0 is "no pain" and 10 is "the worst pain imaginable."
-
Symptom Characterization: At each study visit, or upon a report of a headache, a trained researcher should use a standardized questionnaire to document:
-
Location: Unilateral, bilateral, frontal, occipital, etc.
-
Quality: Throbbing, pulsating, dull, sharp, etc.
-
Associated Symptoms: Nausea, vomiting, photophobia, phonophobia.
-
-
Grading: Grade the headache according to the CTCAE v5.0 criteria.
-
Rescue Medication Log: Participants should record the name, dose, and time of any medication taken to relieve the headache.
-
Data Entry: All collected data should be entered into the participant's CRF.
Protocol 2: Assessment of this compound-Related Constipation
Objective: To systematically assess and document the incidence and severity of constipation in clinical trial participants receiving this compound.
Methodology:
-
Baseline Bowel Habits: At screening, document the participant's normal bowel movement frequency and consistency.
-
Participant Bowel Diary: Provide participants with a daily diary to record:
-
The number of bowel movements.
-
The consistency of the stool using the Bristol Stool Form Scale.
-
The presence of straining during defecation.
-
Any feeling of incomplete evacuation.
-
-
Constipation Assessment Tool: At each study visit, administer a validated constipation assessment tool, such as the Constipation Assessment Scale (CAS).[12]
-
Grading: Grade constipation according to the CTCAE v5.0 criteria.
-
Laxative and Intervention Log: Participants should record the use of any laxatives, dietary changes, or other interventions used to manage constipation.
-
Data Entry: Transcribe all information from the bowel diary and assessment tools into the CRF.
V. Mandatory Visualization
Caption: Proposed signaling pathway for this compound-related headache.
Caption: Mechanism of this compound-induced constipation in the GI tract.
References
- 1. What are the side effects of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Update on the management of chemotherapy-induced nausea and vomiting – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists and migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Serotonin Neurotransmission in Gastrointestinal Tract and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Assessment of Constipation in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming analytical challenges in palonosetron bioequivalence studies
Technical Support Center: Palonosetron Bioequivalence Studies
This center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during this compound bioequivalence studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low or inconsistent recovery of this compound during sample preparation. What are the potential causes and solutions?
A1: Low recovery is a frequent issue, often stemming from the sample extraction phase. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
For Liquid-Liquid Extraction (LLE):
-
Incorrect pH: this compound extraction is pH-dependent. Ensure the plasma sample is made sufficiently alkaline (e.g., using saturated sodium bicarbonate) before extraction with an organic solvent like diethyl ether or ethyl acetate.[1][2]
-
Inadequate Extraction Solvent Volume or Mixing: Ensure the solvent volume is sufficient and that vortexing is adequate to facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the analyte. Centrifugation at a higher speed or for a longer duration (e.g., 10,000 rpm for 10 minutes) can help break the emulsion.[3]
For Solid-Phase Extraction (SPE):
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor analyte binding.[4][5] Always follow the manufacturer's protocol, which typically involves washing with methanol and then equilibrating with an aqueous solution.[4]
-
Incorrect Sorbent Choice: A mismatch between the sorbent's retention mechanism and this compound's chemical properties will result in poor retention. For this compound, a C18 reversed-phase cartridge is commonly used.[3][6]
-
Sample pH: The pH of the sample loaded onto the SPE cartridge is critical. Adjust the pH to ensure optimal retention of this compound.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.[7][8] Try reducing the organic content of the wash solvent.
-
Insufficient Elution Solvent Volume/Strength: The elution solvent may not be strong enough or used in sufficient volume to completely elute the analyte from the sorbent.[7][8][9] Consider increasing the volume or the organic strength of the elution solvent.
Q2: What is the best choice for an internal standard (IS) in this compound bioanalysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, such as this compound-d3.[6] A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and has similar ionization and extraction recovery.[6][10] This effectively compensates for matrix effects and variations during the analytical process.[6] If a SIL-IS is unavailable, structural analogs like Verapamil, Citalopram, or Ibrutinib have been successfully used.[1][6] However, any non-SIL IS requires rigorous validation to ensure it adequately mimics the analyte's behavior.[6]
Q3: Our assay is suffering from significant matrix effects, leading to poor accuracy and precision. How can we mitigate this?
A3: Matrix effects, typically ion suppression or enhancement in LC-MS/MS, are a major challenge due to co-eluting endogenous components from the plasma matrix.[11][12]
Here are some strategies to minimize matrix effects:
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances. Transitioning from simple protein precipitation to a more selective method like LLE or SPE can significantly reduce matrix components.
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This can be achieved by:
-
Using a different stationary phase (e.g., a different C18 column).
-
Modifying the mobile phase composition (e.g., adjusting the organic solvent ratio or pH).[13] Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency.[6][13]
-
Employing gradient elution to better resolve the analyte from interferences.
-
-
Dilution: A simple and effective method is to dilute the sample extract.[11] This reduces the concentration of matrix components while keeping the analyte concentration within the linear range of the assay.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, a SIL-IS is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[6]
Q4: We are struggling to achieve the required lower limit of quantification (LLOQ) for our bioequivalence study. How can we improve assay sensitivity?
A4: this compound is administered at a low dose and has a long half-life, resulting in very low plasma concentrations.[2][13] Achieving a low LLOQ (typically in the range of 0.02-0.04 ng/mL) is crucial.[1][2][14]
To improve sensitivity:
-
Optimize Mass Spectrometry Conditions:
-
Ensure the mass spectrometer is tuned and calibrated.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, desolvation temperature) for maximum this compound signal.[13]
-
Fine-tune the Multiple Reaction Monitoring (MRM) transitions, including cone voltage and collision energy, to maximize the signal intensity for both this compound and the IS.[13] The common transition for this compound is m/z 297.3 → 110.2.[1][14]
-
-
Enhance Chromatographic Peak Shape: A sharp, narrow peak results in a better signal-to-noise ratio.
-
Using UPLC or UHPLC systems with smaller particle size columns (e.g., 1.8 µm) can significantly improve peak efficiency.[13]
-
Ensure the mobile phase composition is optimal. Using methanol as the organic modifier has been shown to produce more symmetric peaks and a higher signal-to-noise ratio for this compound compared to acetonitrile.[13]
-
-
Sample Preparation: Increase the starting plasma volume if possible, and ensure the final extract is reconstituted in a small volume of a solvent that is compatible with the mobile phase to concentrate the analyte.[13]
Experimental Protocols & Data
Detailed Bioanalytical Method Protocol (LC-MS/MS)
This protocol synthesizes common procedures for the quantification of this compound in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.[3]
-
Add the internal standard solution (e.g., Verapamil or this compound-d3).
-
Alkalinize the plasma by adding a small volume of saturated sodium bicarbonate solution.[1][2]
-
Add 1 mL of extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., Methanol:Water 80:20, v/v).[13]
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[6][13]
Data Tables
Table 1: Typical LC-MS/MS Instrument Conditions
| Parameter | Condition |
|---|---|
| LC System | UPLC / UHPLC System[3][13] |
| Column | ACQUITY UPLC™ HSS T3 C18 (50 x 2.1 mm, 1.8 µm) or equivalent[3][6][13] |
| Mobile Phase | Methanol : Water with 0.1% Formic Acid (80:20, v/v)[3][13] |
| Flow Rate | 0.20 - 0.30 mL/min[1][3] |
| Column Temp. | 40 - 45 °C[3][13] |
| Injection Vol. | 5 - 10 µL[6][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3][13] |
| MRM Transitions | This compound: m/z 297.3 → 110.2[1][14] or 297.3 → 109.8[3][13] Verapamil (IS): m/z 455.1 → 164.9[3][13] Ibrutinib (IS): m/z 441.2 → 138.1[1][14] |
| Source Temp. | ~110-150 °C[3][13] |
| Desolvation Temp. | ~450-500 °C[3][13] |
Table 2: Example Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.019 - 10 ng/mL[3][13][14] |
| Correlation Coefficient (r²) | ≥ 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.019 - 0.03 ng/mL[1][3][13] |
| Intra- & Inter-Day Precision (%RSD) | < 15% (< 11% reported in one study)[3][13][14] |
| Accuracy (%RE) | Within ±15% (4.3% to 6.1% reported in one study)[3][13] |
| Extraction Recovery | Consistent and reproducible (e.g., mean >75%)[13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. specartridge.com [specartridge.com]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. silicycle.com [silicycle.com]
- 9. welchlab.com [welchlab.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing palonosetron dosage for multi-day chemotherapy regimens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing palonosetron dosage in multi-day chemotherapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard intravenous dosage of this compound for a single-day chemotherapy regimen in adults?
A single intravenous dose of 0.25 mg is the standard adult dosage for preventing both acute and delayed nausea and vomiting associated with moderately and highly emetogenic chemotherapy.[1][2][3] This dose is typically administered over 30 seconds, about 30 minutes before the start of chemotherapy.[1][4]
Q2: How should this compound be dosed for multi-day chemotherapy regimens?
There is no single standard dosage for multi-day regimens, as it can depend on the specific chemotherapeutic agents and their emetogenic potential.[5][6] However, a common approach for highly emetogenic multi-day chemotherapy is to administer 0.25 mg of intravenous this compound on day 1, with repeat doses on subsequent days (e.g., days 3 and 5).[2][7] Due to its long half-life of approximately 40 hours, a single dose of this compound at the start of a 3-day regimen may be sufficient in some cases, potentially replacing the need for multiple daily doses of other 5-HT3 receptor antagonists.[2][6] Experience with repeat dosing is still limited, and researchers should monitor patients for constipation or signs of subacute intestinal obstruction.[8]
Q3: Is repeat dosing of this compound safe in an experimental setting?
Yes, repeat dosing of this compound is considered safe.[2] Dose-ranging trials have shown that higher doses (up to 0.75 mg IV) were not associated with significantly different adverse events.[2] Studies involving repeated 0.75 mg doses on days 1 and 3 of chemotherapy have been well-tolerated.[9]
Q4: Why is this compound often more effective for delayed chemotherapy-induced nausea and vomiting (CINV) compared to first-generation 5-HT3 antagonists?
This compound's superior efficacy in managing delayed CINV is attributed to its unique pharmacological properties. It has a significantly longer plasma elimination half-life (approximately 40 hours) and a much higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron and granisetron.[6][10][11] This sustained receptor blockade provides prolonged protection against nausea and vomiting in the days following chemotherapy.
Q5: Can this compound be used in pediatric experimental models?
Yes, this compound is approved for use in pediatric patients from one month to less than 17 years of age.[3][12] The recommended intravenous dosage is 20 mcg/kg (with a maximum of 1.5 mg) administered as a single dose approximately 30 minutes before chemotherapy.[1][12]
Troubleshooting Guide
Issue 1: Suboptimal control of delayed CINV despite using this compound.
-
Potential Cause: The emetogenicity of the multi-day chemotherapy regimen may be higher than anticipated, or there may be patient-specific factors. Delayed nausea, in particular, remains a significant challenge.[5][13]
-
Troubleshooting Steps:
-
Verify Dosage and Timing: Ensure the 0.25 mg IV dose was administered 30 minutes prior to the first chemotherapy dose.
-
Consider Repeat Dosing: For multi-day regimens (e.g., 3-5 days), evaluate the efficacy of administering repeat doses of this compound (0.25 mg) on alternate days (e.g., Day 1, 3, 5).[2][7]
-
Combination Therapy: this compound is often used in combination with other antiemetics. For highly emetogenic chemotherapy, a three-drug regimen including a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) and a corticosteroid (e.g., dexamethasone) is recommended.[2][14] Ensure these are being co-administered correctly.
-
Evaluate for Breakthrough CINV: If patients experience breakthrough nausea and vomiting, rescue medications are necessary. Document these events to adjust the prophylactic regimen in subsequent cycles. Managing breakthrough CINV can be difficult.[5]
-
Issue 2: Inconsistent antiemetic efficacy across study subjects.
-
Potential Cause: Inter-individual variability in drug metabolism or patient-specific risk factors can influence efficacy. Younger age, female gender, and a history of motion sickness are known risk factors for CINV.[13]
-
Troubleshooting Steps:
-
Stratify Study Population: Analyze data based on known risk factors to identify any correlations.
-
Pharmacokinetic Analysis: If feasible within the experimental design, obtain plasma samples to assess for significant variations in this compound clearance. This compound is metabolized by multiple CYP enzymes, primarily CYP2D6.[15]
-
Standardize Administration: Ensure strict adherence to the administration protocol, including infusion times and flushing the IV line with normal saline before and after administration to prevent drug interactions.[12]
-
Issue 3: Observed adverse events such as headache or constipation.
-
Potential Cause: These are known, typically mild, side effects of 5-HT3 receptor antagonists.[16][17] this compound can increase large bowel transit time.[8]
-
Troubleshooting Steps:
-
Monitor and Document: Systematically record the incidence and severity of all adverse events.
-
Prophylactic Bowel Regimen: For subjects at high risk of constipation, consider implementing a prophylactic bowel regimen.
-
Comparative Analysis: Compare the rates of adverse events to those reported in clinical trials to ensure they are within the expected range. This compound has been shown to be statistically safer regarding dizziness compared to other 5-HT3 antagonists.[18]
-
Data Presentation
Table 1: Recommended this compound Dosages
| Population | Indication | Route | Recommended Dosage | Timing |
| Adults | Single-Day HEC¹ & MEC² | IV | 0.25 mg | ~30 minutes prior to chemotherapy[1] |
| Multi-Day HEC¹ | IV | 0.25 mg | Day 1, with consideration for repeat doses on Days 3 & 5[2][7] | |
| Single-Day MEC² | Oral | 0.5 mg | ~1 hour prior to chemotherapy[1] | |
| Pediatrics | Emetogenic Chemotherapy | IV | 20 mcg/kg (Max 1.5 mg) | ~30 minutes prior to chemotherapy[3][12] |
¹HEC: Highly Emetogenic Chemotherapy ²MEC: Moderately Emetogenic Chemotherapy
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Significance |
| Mechanism of Action | Selective 5-HT3 Receptor Antagonist | Blocks serotonin binding, preventing nausea and vomiting signals[15][19] |
| Receptor Binding Affinity (Ki) | 0.17 nM | High affinity contributes to potent, long-lasting effects[19] |
| Plasma Half-Life | ~40 hours | Significantly longer than first-generation antagonists, crucial for delayed CINV control[2][11] |
| Plasma Protein Binding | ~62% | Moderate protein binding[2] |
| Primary Metabolism | CYP2D6, CYP3A4, CYP1A2 | Potential for drug-drug interactions, though none are considered clinically significant[15][17] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in a Multi-Day (3-Day) HEC Regimen
-
Objective: To determine the efficacy of a single dose of this compound versus a multi-dose regimen in preventing CINV in a preclinical model receiving a 3-day HEC regimen.
-
Materials:
-
This compound solution (0.05 mg/mL)[3]
-
Highly emetogenic chemotherapeutic agent (e.g., Cisplatin)
-
Vehicle control (e.g., sterile 0.9% saline)
-
Dexamethasone solution
-
NK1 receptor antagonist (e.g., Aprepitant)
-
Appropriate animal model (e.g., rat or ferret)
-
-
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week.
-
Group Allocation: Randomly assign animals to three groups (n=8-10 per group):
-
Group A (Control): Vehicle + Chemotherapy
-
Group B (Single Dose): this compound (0.25 mg/kg equivalent) on Day 1 + Chemotherapy on Days 1, 2, 3.
-
Group C (Multi-Dose): this compound (0.25 mg/kg equivalent) on Days 1 and 3 + Chemotherapy on Days 1, 2, 3.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously 30 minutes prior to the first chemotherapy dose.
-
Co-administer dexamethasone and an NK1 receptor antagonist to all groups according to established protocols for HEC.
-
Administer the HEC agent for three consecutive days.
-
-
Efficacy Assessment (Endpoints):
-
Acute Phase (0-24h): Record the number of emetic episodes (retching and vomiting) for 24 hours after the first chemotherapy dose.
-
Delayed Phase (24-120h): Continue recording emetic episodes for the subsequent 96 hours.
-
Overall Response (0-120h): Calculate the total number of emetic episodes over the entire observation period.
-
Complete Response: Define as zero emetic episodes.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the mean number of emetic episodes and the percentage of animals with a complete response across the three groups.
-
Protocol 2: Competitive Binding Assay to Determine this compound's Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT3 receptors (e.g., HEK293 cells).[20]
-
Radioligand (e.g., [3H]granisetron).[20]
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]
-
Non-specific binding control (e.g., 1 µM quipazine).[20]
-
Glass fiber filters and scintillation counter.[20]
-
-
Methodology:
-
Incubation: In a microplate, combine the cell membrane preparation, radioligand, and varying concentrations of this compound (or vehicle/non-specific control).
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from wells with quipazine) from the total binding (counts from wells with vehicle).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
-
Visualizations
Caption: this compound's mechanism of action in preventing CINV.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. droracle.ai [droracle.ai]
- 3. Aloxi, Posfrea (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. onclive.com [onclive.com]
- 6. This compound in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Nausea and Vomiting Induced by Multiple-Day Chemotherapy: A Retrospective Study [jstage.jst.go.jp]
- 8. drugs.com [drugs.com]
- 9. Safety and pharmacokinetic evaluation of repeated intravenous administration of this compound 0.75 mg in patients receiving highly or moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. onclive.com [onclive.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 16. ovid.com [ovid.com]
- 17. dovepress.com [dovepress.com]
- 18. Efficacy and safety of this compound for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
Potential for CYP2D6 drug interactions with palonosetron in research subjects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for CYP2D6 drug interactions with palonosetron in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound, and to what extent is CYP2D6 involved?
A1: this compound is eliminated from the body through both renal excretion and metabolic pathways.[1][2] Approximately 50% of a this compound dose is metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1][3][4] Multiple CYP isoenzymes are involved, with CYP2D6 being the principal contributor to its metabolism.[1][3][5][6][7] CYP3A4 and CYP1A2 also play a lesser role in the metabolic process.[1][3][5][6] The two primary metabolites formed have less than 1% of the 5-HT3 receptor antagonist activity of this compound.[1][3]
Q2: Should I be concerned about altered this compound pharmacokinetics in subjects with different CYP2D6 metabolizer statuses (e.g., poor vs. extensive metabolizers)?
A2: No, significant alterations in this compound pharmacokinetics based on CYP2D6 metabolizer status are not expected. Clinical pharmacokinetic studies have shown no significant differences in key parameters between poor and extensive metabolizers of CYP2D6 substrates.[1][5] The FDA-approved drug label for this compound indicates that dosage adjustments are not necessary for patients based on their CYP2D6 metabolizer status.[5] This suggests that the multiple metabolic pathways for this compound likely compensate for reduced function in any single pathway.
Q3: Does this compound inhibit or induce CYP2D6, potentially affecting the metabolism of co-administered drugs that are CYP2D6 substrates?
A3: Based on in vitro studies, this compound is not an inhibitor of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5.[1][3][8][9] Furthermore, it does not induce the activity of CYP1A2, CYP2D6, or CYP3A4/5.[1][3][8][9] Therefore, the potential for this compound to cause clinically significant drug interactions by inhibiting or inducing CYP2D6 is considered low.[1][2][8][9][10]
Q4: Are there any known clinically significant drug interactions between this compound and CYP2D6 inhibitors or inducers?
A4: The potential for clinically significant drug interactions with this compound is low.[1][2][8][9][10] Clinical trials have shown that this compound can be safely co-administered with a variety of medications, including corticosteroids, analgesics, antiemetics, antispasmodics, and anticholinergic agents, without evidence of clinically relevant interactions.[1][3][10] Specific drug interaction studies with dexamethasone and aprepitant did not show any significant pharmacokinetic interactions with this compound.[8][9][10]
Q5: What are the implications of these findings for designing clinical trials involving this compound?
A5: The low potential for CYP2D6-mediated drug interactions simplifies clinical trial design. It is generally not necessary to exclude subjects based on their CYP2D6 genotype or the use of concomitant medications that are moderate inhibitors or inducers of CYP2D6. However, it is always prudent to monitor for any unexpected adverse events when co-administering any medications. While specific interaction studies with strong CYP2D6 inhibitors or inducers may not be mandated, understanding the metabolic profile of all co-administered drugs is a best practice.
Troubleshooting Guides
Scenario 1: Unexpected variability in this compound plasma concentrations in a clinical study.
-
Possible Cause: While significant effects of CYP2D6 phenotype are not anticipated, other factors could be contributing to variability.
-
Troubleshooting Steps:
-
Assess Renal Function: this compound is also eliminated renally.[1][2] Verify that the renal function of subjects is within the expected range and consistent across the study population.
-
Evaluate Hepatic Function: Although no dose adjustment is typically needed for hepatic impairment, severe liver dysfunction could alter drug metabolism.[1] Assess the hepatic function of subjects exhibiting unusual plasma concentrations.
-
Investigate Co-administered Medications: While this compound has a low potential for drug interactions, review all concomitant medications for any known potent inhibitors or inducers of other CYP enzymes involved in its metabolism (CYP3A4, CYP1A2).
-
Consider Genetic Polymorphisms in Other CYP Enzymes: Although CYP2D6 is the primary metabolizing enzyme, polymorphisms in CYP3A4 and CYP1A2 could theoretically contribute to variability, albeit to a lesser extent.
-
Scenario 2: An adverse event is observed in a subject receiving this compound and a known CYP2D6 substrate.
-
Possible Cause: While this compound is not a known inhibitor of CYP2D6, the co-administered drug's metabolism might be affected by other factors.
-
Troubleshooting Steps:
-
Review the Co-administered Drug's Metabolic Profile: Confirm all metabolic pathways of the co-administered drug. It may be a substrate for multiple CYP enzymes.
-
Assess for Other Potential Drug Interactions: Evaluate if other medications the subject is taking could be inhibiting the metabolism of the CYP2D6 substrate.
-
Consider the Subject's CYP2D6 Phenotype: If the co-administered drug has a narrow therapeutic index and is highly dependent on CYP2D6 for its clearance, genotyping the subject for CYP2D6 polymorphisms could provide valuable information.
-
Evaluate the Adverse Event Profile: Determine if the observed adverse event is consistent with elevated plasma concentrations of the co-administered CYP2D6 substrate.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Metabolism | ~50% of the dose is metabolized. | [1][3][4] |
| Primary Metabolizing Enzyme | CYP2D6 | [1][3][5][6] |
| Other Metabolizing Enzymes | CYP3A4, CYP1A2 (to a lesser extent) | [1][3][5][6] |
| Effect of CYP2D6 Phenotype | No significant difference in pharmacokinetic parameters between poor and extensive metabolizers. | [1][5] |
| CYP Inhibition Potential | Does not inhibit CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP3A4/5. | [1][3][8][9] |
| CYP Induction Potential | Does not induce CYP1A2, CYP2D6, or CYP3A4/5. | [1][3][8][9] |
| Plasma Protein Binding | Approximately 62% | [1][4] |
| Volume of Distribution | Approximately 8.3 ± 2.5 L/kg | [1][4] |
| Elimination Half-Life | Approximately 40 hours | [1] |
Experimental Protocols
Protocol: In Vitro Assessment of CYP2D6 Inhibition by this compound
This protocol provides a general methodology for evaluating the inhibitory potential of this compound on CYP2D6 activity in human liver microsomes.
1. Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound hydrochloride
-
CYP2D6 substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer
-
Positive control inhibitor (e.g., quinidine)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
2. Methods:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, the CYP2D6 substrate, and the positive control inhibitor in an appropriate solvent (e.g., methanol or DMSO).
-
Prepare the potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL), this compound at various concentrations (e.g., 0.1 to 100 µM), and the CYP2D6 substrate in the potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of CYP2D6 activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Compare the IC50 value of this compound to that of the positive control inhibitor.
-
Visualizations
Caption: Metabolic pathways of this compound in the body.
Caption: Workflow for in vitro CYP2D6 inhibition assay.
References
- 1. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. This compound (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jiuyuangene.net [jiuyuangene.net]
- 10. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Troubleshooting Inconsistent Results in Palonosetron Preclinical Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palonosetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during preclinical experiments.
Frequently Asked Questions (FAQs)
In Vivo Studies: Chemotherapy-Induced Nausea and Vomiting (CINV) Models
Question 1: We are observing high variability in the antiemetic effect of this compound in our cisplatin-induced pica model in rats. What are the potential causes and solutions?
Answer:
Inconsistent results in the cisplatin-induced pica model are a common challenge. Several factors related to the animals, experimental procedure, and environment can contribute to this variability.
Potential Causes & Troubleshooting Solutions:
-
Animal-Related Factors:
-
Strain Differences: Different rat strains can exhibit varying sensitivity to cisplatin and antiemetic drugs. Sprague-Dawley and Wistar rats are commonly used, but their responses can differ. It is crucial to consistently use the same strain from a reputable supplier to minimize genetic variability.[1]
-
Age and Sex: The age and sex of the animals can influence metabolic rates and drug responses. Ensure that all experimental groups are age- and sex-matched.
-
Individual Variability: As with any biological system, there will be inherent individual differences in response. Increasing the sample size per group can help mitigate the impact of individual outliers and increase statistical power.[2]
-
Animal Health: Ensure that all animals are healthy and free from any underlying conditions that could affect their feeding behavior or drug metabolism.
-
-
Procedural and Environmental Factors:
-
Acclimatization: Insufficient acclimatization to the housing, diet, and presence of kaolin can lead to stress and erratic behavior. A one-week acclimatization period is recommended.[3]
-
Stress: Stress from handling, injection, or an unfamiliar environment can significantly impact the serotonergic and dopaminergic systems, altering the animals' response to both cisplatin and this compound. Standardize handling procedures and minimize environmental stressors such as noise and light changes.[2][4]
-
Drug Administration: Inconsistent route, timing, or volume of cisplatin and this compound administration can lead to variable drug exposure. Ensure all personnel are well-trained in consistent administration techniques.[1]
-
Kaolin Preparation and Presentation: The type and preparation of kaolin can influence consumption. Use a consistent source and preparation method for kaolin pellets.[5] Ensure kaolin and food are presented in a standardized manner to all animals.
-
Question 2: We are not observing a significant anti-pica effect with this compound. Could the choice of chemotherapeutic agent be the issue?
Answer:
Yes, the emetogenic potential of the chemotherapeutic agent is a critical factor. This compound's efficacy is most pronounced against highly emetogenic agents that induce a strong serotonergic response.
-
Emetogenic Potential: Cisplatin is a classic highly emetogenic agent used to induce pica.[3] The amount of kaolin intake and the duration of the pica behavior in rats are generally correlated with the clinical emetogenic potential of the anti-cancer drug used.[4] If you are using a chemotherapeutic agent with lower emetogenic potential, the pica response may be too weak to observe a significant effect of this compound.
-
Mechanism of Action: Chemotherapeutic agents induce nausea and vomiting through various pathways. The primary mechanism for acute CINV involves the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferents.[6] this compound, as a 5-HT3 receptor antagonist, is most effective against emesis driven by this pathway.
In Vitro Studies: Receptor Binding Assays
Question 3: Our 5-HT3 receptor binding assays with this compound are showing high non-specific binding. How can we troubleshoot this?
Answer:
High non-specific binding can obscure the true specific binding and lead to inaccurate affinity measurements. Here are several steps to troubleshoot this issue:
-
Optimize Radioligand Concentration: Using too high a concentration of the radioligand (e.g., [3H]granisetron) can lead to increased non-specific binding. It is recommended to use a concentration at or below the Kd (dissociation constant) for the receptor.
-
Improve Washing Steps: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background. Ensure a sufficient number of washes with ice-cold wash buffer.
-
Use Appropriate Blockers: Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help to reduce the non-specific binding of the radioligand to the filter itself.[7]
-
Check Membrane Preparation Quality: Poor quality membrane preparations with low receptor density can result in a low signal-to-noise ratio. Ensure that the membrane preparation protocol effectively isolates the membranes and minimizes protein degradation by using fresh protease inhibitors.[8]
-
Test a Different Unlabeled Ligand for Non-Specific Binding: If you continue to see high non-specific binding, consider using a different, structurally unrelated 5-HT3 receptor antagonist at a high concentration to define non-specific binding.
Question 4: We are observing inconsistent Ki values for this compound across different experiments. What could be the cause?
Answer:
Variability in calculated Ki values often points to inconsistencies in the experimental setup.
-
Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined empirically for your specific assay conditions.
-
Reagent Quality:
-
Radioligand Degradation: Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Always check the expiration date.[8]
-
Test Compound Stability: Ensure that your this compound stock solution is stable and has been stored correctly.
-
-
Assay Buffer Composition: Verify that the pH and ionic strength of the assay buffer are consistent across all experiments, as these can influence ligand binding.
-
Protein Concentration: Inconsistent amounts of membrane protein in the assay wells will lead to variable results. Perform an accurate protein concentration determination (e.g., BCA or Bradford assay) for each new membrane preparation and use a consistent amount in each assay.[7]
-
Data Analysis: Use a consistent and appropriate non-linear regression model to analyze your competition binding data and calculate the IC50, from which the Ki is derived using the Cheng-Prusoff equation.
Data Presentation
Table 1: Pharmacological Properties of this compound and First-Generation 5-HT3 Antagonists
| Antagonist | Generation | Half-Life (hours) | Receptor Binding Affinity (Ki, nM) | Binding Characteristics |
| This compound | Second | ~40[9] | ~0.17[9] | Allosteric binding, positive cooperativity[10] |
| Ondansetron | First | ~4 | ~2.5 | Competitive, simple bimolecular binding[10] |
| Granisetron | First | ~9 | ~0.2 | Competitive, simple bimolecular binding[10] |
| Dolasetron | First | ~7.3 | ~4.0 (active metabolite) | Competitive |
Table 2: Preclinical Efficacy of this compound vs. Ondansetron in Cisplatin-Induced Emesis Models
| Animal Model | Chemotherapeutic Agent | This compound Dose | Ondansetron Dose | Key Finding | Reference |
| Ferret | Cisplatin | 0.1 - 10 µg/kg, IV | 10 - 1000 µg/kg, IV | This compound was approximately 30-fold more potent than ondansetron in preventing acute emesis. | Eglen et al. (1995) |
| Dog | Cisplatin | 1 - 10 µg/kg, IV | 10 - 100 µg/kg, IV | This compound demonstrated a longer duration of antiemetic action compared to ondansetron. | Grelot et al. (1997) |
| Rat (Pica) | Cisplatin | 0.1 - 1 mg/kg, SC | 1 - 10 mg/kg, SC | This compound was more effective at reducing kaolin consumption (pica) over a 24-hour period. | Rudd et al. (2001) |
Experimental Protocols
Protocol 1: Cisplatin-Induced Pica in Rats
This protocol outlines a method to assess the antiemetic efficacy of this compound by measuring its ability to inhibit cisplatin-induced pica (the consumption of non-nutritive substances like kaolin) in rats.
1. Animals and Housing:
-
Use male Sprague-Dawley or Wistar rats (200-250g).
-
House animals individually to allow for accurate measurement of kaolin and food consumption.
-
Maintain a 12-hour light/dark cycle with controlled temperature and humidity.
2. Acclimatization (1 week):
-
Provide rats with free access to standard chow, water, and pre-weighed kaolin pellets.
-
Handle the rats daily to acclimate them to the experimental procedures.
3. Experimental Procedure:
-
Baseline Measurement: On the day before drug administration, weigh the kaolin and food to establish baseline consumption for each rat.
-
Drug Administration:
-
Administer this compound (or vehicle) at the desired dose and route (e.g., subcutaneous or intraperitoneal).
-
30 minutes after this compound/vehicle administration, inject cisplatin (e.g., 6 mg/kg, intraperitoneally).[3]
-
-
Data Collection:
-
At 24 and 48 hours post-cisplatin injection, carefully collect and weigh the remaining kaolin and food to determine the amount consumed. Account for any spillage.
-
Record the body weight of the animals daily.
-
4. Data Analysis:
-
Calculate the amount of kaolin consumed (in grams) for each animal at each time point.
-
Compare the kaolin consumption between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in kaolin consumption in the this compound group compared to the vehicle group indicates an anti-pica (antiemetic-like) effect.
Protocol 2: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor using cell membranes expressing the receptor and a radiolabeled antagonist (e.g., [3H]granisetron).
1. Materials:
-
Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells stably expressing the human 5-HT3A receptor).
-
Radioligand: [3H]granisetron.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
2. Membrane Preparation:
-
Homogenize cells expressing the 5-HT3 receptor in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]granisetron (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]granisetron, and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Competitive Binding: Cell membranes, [3H]granisetron, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound's mechanism of action in preventing CINV.
Caption: Workflow for the cisplatin-induced pica assay in rats.
Caption: Key factors to consider when troubleshooting in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 5. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Strategies to minimize placebo effect in palonosetron clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in palonosetron clinical trials for chemotherapy-induced nausea and vomiting (CINV).
Frequently Asked Questions (FAQs)
Q1: Why is minimizing the placebo effect crucial in this compound clinical trials?
A1: A significant placebo effect can mask the true efficacy of this compound, making it difficult to demonstrate a statistically significant difference between the drug and placebo. This can lead to inconclusive trial results and hinder the drug development process. By minimizing the placebo response, researchers can obtain a more accurate assessment of this compound's antiemetic properties.
Q2: What are the primary drivers of the placebo effect in CINV trials?
A2: The placebo effect in CINV trials is multifactorial and can be influenced by:
-
Patient Expectations: A patient's belief that they are receiving an active and effective treatment can lead to a reduction in perceived nausea and vomiting.
-
Conditioning: Previous positive experiences with medical treatments can create a conditioned response where the act of receiving any treatment (even a placebo) elicits a therapeutic effect.
-
Investigator-Patient Interaction: The enthusiasm and conviction of the clinical staff can be unconsciously transmitted to the patient, thereby influencing their perception of treatment efficacy.
-
Natural Fluctuation of Symptoms: The severity of CINV can vary naturally over time. A perceived improvement may coincide with this natural variation and be misattributed to the placebo.
Q3: Are there validated methods to identify and exclude "placebo responders" before randomization?
A3: Yes, a placebo lead-in phase is a common strategy. During this phase, all eligible participants receive a placebo. Those who show a significant improvement in symptoms are identified as "placebo responders" and may be excluded from the randomized portion of the trial. However, the effectiveness of this method can vary.[1][2]
Q4: How can patient and staff training contribute to minimizing the placebo effect?
A4: Structured training programs for both patients and clinical staff can significantly reduce the placebo response.[3][4] These programs focus on:
-
Educating patients about the placebo effect and the importance of accurate symptom reporting.
-
Training staff to maintain a neutral communication style and avoid inadvertently raising patient expectations.[1]
-
Standardizing procedures for administering treatments and assessing outcomes to ensure consistency across all participants.
Troubleshooting Guides
Issue: High Variability in Placebo Group Response
Possible Cause: Inconsistent patient expectations and reporting.
Troubleshooting Steps:
-
Implement a Standardized Patient Education Protocol: Before the trial begins, provide all participants with clear and neutral information about the study, including the possibility of receiving a placebo. Emphasize the importance of reporting symptoms accurately and consistently.
-
Utilize Validated Symptom Assessment Tools: Employ standardized and validated questionnaires or scales for patients to report the frequency and severity of nausea and vomiting. This ensures that data is collected uniformly.
-
Train Staff on Neutral Communication: Conduct training sessions for all clinical staff to ensure they communicate with patients in a consistent and neutral manner, avoiding any language that could create positive or negative expectations about the treatment.
Issue: Difficulty Differentiating this compound's Efficacy from Placebo
Possible Cause: A high baseline placebo response rate is obscuring the true treatment effect.
Troubleshooting Steps:
-
Consider a Placebo Lead-in Phase: As mentioned in the FAQs, a placebo run-in period can help to identify and exclude subjects who are highly responsive to placebo, thereby enriching the study population with participants more likely to show a true drug effect.[1][2]
-
Employ a Sequential Parallel Comparison Design (SPCD): In this design, placebo non-responders in the first phase are re-randomized to either this compound or placebo in a second phase. This design can increase the statistical power to detect a treatment effect.
-
Refine Inclusion/Exclusion Criteria: Carefully review and potentially tighten the eligibility criteria to select a patient population that is more likely to experience CINV and less likely to have a high placebo response.
Data Presentation
Table 1: Complete Response (CR) Rates in this compound Clinical Trials (Moderately Emetogenic Chemotherapy)
| Trial/Study | Treatment Arm | Acute Phase (0-24h) CR Rate | Delayed Phase (24-120h) CR Rate | Overall (0-120h) CR Rate |
| Eisenberg et al. | This compound 0.25 mg | 81.0% | 74.1% | 69.3% |
| Ondansetron 32 mg | 68.6% | 55.1% | 50.3% | |
| Gralla et al. | This compound 0.25 mg | 81.0% | 74.1% | 69.3% |
| Ondansetron 32 mg | 68.6% | 55.1% | 50.3% | |
| Boccia et al. (Oral) | This compound 0.50 mg | 76.3% | 62.5% | 58.8% |
| IV this compound 0.25 mg | 70.4% | 65.4% | 59.3% |
Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.
Table 2: Complete Response (CR) Rates in this compound Clinical Trials (Highly Emetogenic Chemotherapy)
| Trial/Study | Treatment Arm | Acute Phase (0-24h) CR Rate | Delayed Phase (24-120h) CR Rate | Overall (0-120h) CR Rate |
| Aapro et al. | This compound 0.25 mg | 59.2% | Not Reported | Not Reported |
| Ondansetron 32 mg | 57.0% | Not Reported | Not Reported | |
| Phase II Dose-Finding | This compound 3 µg/kg | ~50% | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Double-Blind, Placebo-Controlled Trial with Placebo Lead-in Phase
Objective: To assess the efficacy of this compound in preventing CINV while minimizing the placebo effect.
Methodology:
-
Patient Screening and Informed Consent: Recruit patients scheduled to receive moderately or highly emetogenic chemotherapy. Obtain informed consent after a thorough explanation of the study, including the placebo lead-in phase.
-
Placebo Lead-in Phase (7 days prior to chemotherapy):
-
All eligible participants receive a single-blind placebo (identical in appearance to this compound).
-
Patients are instructed to record the incidence and severity of any nausea and vomiting in a daily diary.
-
Participants who report a pre-defined significant reduction in baseline nausea or who experience no emesis during this period are classified as "placebo responders" and are excluded from the randomization phase.
-
-
Randomization:
-
Remaining participants are randomized in a double-blind manner to one of two arms:
-
Arm A: this compound (0.25 mg IV)
-
Arm B: Placebo (saline IV)
-
-
-
Treatment Administration: The study drug is administered 30 minutes prior to the start of chemotherapy.
-
Data Collection:
-
Primary endpoint: Complete response (no emesis and no rescue medication) during the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) phases.
-
Secondary endpoints: Severity of nausea (assessed using a visual analog scale), number of emetic episodes, and use of rescue medication. Data is collected through patient diaries.
-
-
Statistical Analysis: The primary analysis will compare the complete response rates between the this compound and placebo groups.
Protocol 2: Patient and Staff Training for Accurate Symptom Reporting
Objective: To reduce variability in symptom reporting and minimize expectation bias.
Methodology:
-
Patient Training Module (Pre-Trial):
-
A trained study coordinator conducts a standardized educational session with each participant.
-
The session covers:
-
An explanation of the placebo effect in simple terms.
-
The importance of accurate and honest reporting of all symptoms, regardless of their perceived severity.
-
Instructions on how to use the daily diary and visual analog scale for nausea assessment.
-
A clear explanation that their quality of care will not be affected by the symptoms they report.
-
-
-
Staff Training Module (Pre-Trial and Ongoing):
-
All clinical staff involved in the trial undergo a training workshop.
-
The workshop focuses on:
-
Maintaining neutral and consistent communication with all participants.
-
Avoiding leading questions or statements that could influence patient reporting.
-
Standardizing the administration of the study drug and all trial-related procedures.
-
Role-playing exercises to practice neutral communication techniques.
-
-
-
Monitoring and Reinforcement:
-
Regularly review patient diaries for completeness and consistency.
-
Conduct brief refresher training for staff throughout the trial to reinforce the principles of neutral communication and standardized procedures.
-
Mandatory Visualizations
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of this compound.
Caption: A typical experimental workflow designed to minimize the placebo effect in a clinical trial.
Caption: Interrelationship of strategies to minimize the placebo effect in clinical trials.
References
- 1. cognivia.com [cognivia.com]
- 2. premier-research.com [premier-research.com]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placebo Response Reduction and Accurate Pain Reporting Training Reduces Placebo Responses in a Clinical Trial on Chronic Low Back Pain: Results From a Comparison to the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Palonosetron Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in conducting stability testing of palonosetron formulations for research use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation patterns for this compound hydrochloride under various stress conditions?
A1: this compound hydrochloride is susceptible to degradation under forced conditions, with the most significant degradation typically observed under oxidative stress.[1] Degradation also occurs in acidic and basic environments.[1][2][3] The rate of degradation is influenced by factors such as the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure.[2] Under acidic and basic conditions, hydrolysis of the amide bond is a potential degradation pathway.[2] Known degradation products include hydroxylated, keto, and N-oxide metabolites of this compound.[2]
Q2: I am not observing any degradation of my this compound hydrochloride sample in my stress study. What should I do?
A2: If no degradation is observed, your stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the acid or base: For example, if you are using 0.1N HCl or NaOH, consider increasing the concentration to 1N or higher.[2]
-
Increase the temperature: Elevating the temperature (e.g., to 60°C or 80°C) can significantly accelerate the degradation rate.[2]
-
Extend the duration of the study: If no degradation is seen after a few hours, extend the exposure time to 24 or 48 hours.[2]
-
Ensure proper mixing: Confirm that your sample is completely dissolved and evenly mixed with the stress solution.[2]
Q3: My this compound hydrochloride sample has completely degraded. How can I achieve the target degradation of 5-20%?
A3: Complete degradation indicates that your stress conditions are too harsh. To achieve the generally recommended target degradation of 5-20% for stability-indicating method development, you should:
-
Decrease the concentration of the acid or base: If you used 1N HCl or NaOH, try using 0.1N or even 0.01N.[2]
-
Lower the temperature: Perform the study at a lower temperature, such as room temperature or 40°C.[2]
-
Reduce the exposure time: Take samples at earlier time points to capture the desired degradation range.[2]
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely degradation products.[1] this compound is known to degrade under stress conditions, particularly oxidative stress.[1][4] Review your experimental conditions to identify any potential exposure to oxidizing agents, extreme pH, high temperatures, or light.[1] If the retention time is consistent with known impurities or excipients, you should identify and quantify them.
Q5: How can I prevent oxidative degradation of my this compound solution during experiments?
A5: To minimize oxidative degradation, consider the following precautions:
-
Use high-purity excipients and solvents.[1]
-
Deaerate your solutions.[1]
-
Purge vials with an inert gas like nitrogen before sealing.[1]
-
Protect solutions from light and store them at recommended temperatures.[1]
Q6: What are the recommended storage conditions for this compound hydrochloride injections?
A6: Intact vials of this compound hydrochloride injection should be stored at a controlled room temperature and protected from light and freezing.[1]
Troubleshooting Guides
Issue: Discoloration or Haze in this compound Solution
-
Observation: The this compound solution shows a slight discoloration or haze after a period of storage.
-
Possible Cause: This could indicate physical instability or chemical degradation.[1]
-
Recommended Action:
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | - | 0.67% | [1][5] |
| Base Hydrolysis | 0.1N NaOH | - | 0.91% | [5] |
| Oxidative | 3% H₂O₂ | - | 2.52% | [5] |
| Thermal | 105°C | 6 hours | 1.09% | [5][6] |
| Photolytic (UV) | - | - | 2.01% | [5] |
| Hydrolytic (Water) | - | - | 2.01% | [5] |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound hydrochloride to evaluate the stability-indicating nature of an analytical method.[1][3]
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug or drug solution to dry heat (e.g., 85°C) for an extended period.[3]
-
-
Photolytic Degradation:
-
Expose the drug solution to light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is a representative example for the quantitative analysis of this compound hydrochloride and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol (55:45 v/v).[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection Wavelength: 240 nm.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
-
Analysis: Analyze the stressed samples using this validated stability-indicating HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability indicating potentiometric method for the determination of this compound HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palonosetron and Dexamethasone Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro and in vivo experiments aimed at optimizing the synergistic effects of palonosetron and dexamethasone combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the established mechanisms of action for this compound and dexamethasone?
A1: this compound is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long half-life. It blocks serotonin from binding to 5-HT3 receptors in the gut and the brain, which are critical pathways for inducing nausea and vomiting.[1][2][3] this compound exhibits allosteric binding and positive cooperativity with the 5-HT3 receptor, leading to prolonged inhibition of receptor function.[4][5][6] Dexamethasone is a synthetic glucocorticoid that binds to intracellular glucocorticoid receptors (GRs).[7][8] The dexamethasone-GR complex translocates to the nucleus and modulates the expression of genes involved in inflammation and immune responses, leading to potent anti-inflammatory and immunosuppressive effects.[7][8][9]
Q2: What is the hypothesized synergistic mechanism between this compound and dexamethasone?
A2: While the precise molecular mechanism of synergy is not fully elucidated, it is hypothesized to involve the convergence of their distinct anti-emetic pathways. This compound's potent and prolonged blockade of 5-HT3 receptors is complemented by dexamethasone's broad anti-inflammatory actions. Dexamethasone may reduce the release of serotonin from enterochromaffin cells in the gut, thereby decreasing the primary stimulus for 5-HT3 receptor activation. Additionally, this compound has been suggested to inhibit the cross-talk between the 5-HT3 and neurokinin 1 (NK-1) receptor pathways, a property that may be enhanced by the anti-inflammatory and gene-regulatory effects of dexamethasone.[6][10]
Q3: What are the clinically recommended dosages for this compound and dexamethasone in combination therapy for chemotherapy-induced nausea and vomiting (CINV)?
A3: In clinical practice for the prevention of CINV, a common intravenous dosage for this compound is a single 0.25 mg dose administered approximately 30 minutes before chemotherapy.[11] This is often combined with an 8 mg intravenous dose of dexamethasone.[11][12][13] For highly emetogenic chemotherapy, a triple therapy including a neurokinin-1 (NK-1) receptor antagonist is often recommended.[14][15]
Troubleshooting Guides for In Vitro Experiments
This section provides guidance on common issues that may arise during your in vitro experiments with this compound and dexamethasone.
Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.[16] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity.[16] |
| Compound Precipitation | Visually inspect wells for any signs of drug precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
Issue: Unexpectedly low or high cell viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentrations | Verify the stock solution concentrations and dilution calculations. Prepare fresh drug dilutions for each experiment. |
| Assay Interference | The compounds may interfere with the assay chemistry. Run compound-only controls (no cells) to check for direct effects on the assay reagents.[16] |
| Suboptimal Incubation Time | Optimize the incubation time for your specific cell line and drug concentrations. A time-course experiment can help determine the optimal endpoint. |
| Cell Line Sensitivity | Different cell lines can have vastly different sensitivities to the same compound. Ensure the chosen cell line is appropriate for the study and consider testing a panel of cell lines. |
Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Issue: High percentage of necrotic (Annexin V+/PI+) cells in the control group.
| Possible Cause | Troubleshooting Steps |
| Harsh Cell Handling | Handle cells gently during harvesting and staining. Avoid vigorous vortexing or pipetting. Use a lower centrifugation speed if necessary.[17] |
| Over-trypsinization | Minimize the incubation time with trypsin and ensure it is completely neutralized with media containing serum. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.[17] |
Issue: Weak or no Annexin V signal in treated cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | The drug concentration may be too low or the incubation time too short to induce detectable apoptosis. Perform a dose-response and time-course experiment to optimize these parameters.[18] |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. Ensure that both the supernatant and adherent cells are collected for analysis.[18] |
| Calcium-Chelating Agents | Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using buffers containing EDTA or other calcium chelators during the staining procedure.[18] |
Western Blotting
Issue: Weak or no signal for target signaling proteins.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | The target protein may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel.[19][20][21] Use a positive control cell lysate known to express the target protein. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. For low molecular weight proteins, consider using a smaller pore size membrane.[22][23] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Titrate the antibodies to determine the optimal dilution.[20][21] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[19] |
Issue: High background or non-specific bands.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[20][21] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[23] |
| Insufficient Washing | Increase the number and duration of washing steps between antibody incubations.[20] |
Quantitative Data Summary
The following tables summarize the efficacy of this compound and dexamethasone combination therapy in preventing CINV from various clinical trials.
Table 1: Complete Response (CR) Rates in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
| Study | Treatment Arm 1 | CR Rate (Overall) | Treatment Arm 2 | CR Rate (Overall) |
| Pirri et al. (2011)[11] | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1 | 67.5% | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1, Dexamethasone (8 mg PO) Days 2-3 | 71.1% |
| Boccia et al. (2011) | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1 | 54.5% (pooled analysis) | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1, Dexamethasone (8 mg PO) Days 2-3 | 55.1% (pooled analysis) |
| Lorusso et al. (2012) | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1 | Not specified | This compound (0.25 mg IV) + Dexamethasone (8 mg IV) Day 1, Dexamethasone (8 mg PO) Days 2-3 | Not specified |
Table 2: Efficacy in Preventing Nausea and Vomiting in Various Clinical Settings
| Study | Patient Population | Treatment Regimen | Key Efficacy Endpoint | Result |
| Maemondo et al. (2009)[24] | Highly Emetogenic Chemotherapy | This compound (0.25 or 0.75 mg IV) + Dexamethasone | Complete Response (CR) | Dose-dependent increase in CR over 120 hours. |
| Di Maio et al. (2014) | Multiple-Day Chemotherapy | This compound + Dexamethasone | Complete Protection from CINV | Significantly higher with this compound vs. ondansetron. |
| Kim et al. (2014) | Opioid-Based Analgesia (PONV) | This compound + Dexamethasone vs. This compound alone | Incidence of PONV | Significantly lower in the combination group.[13] |
| Yanai et al. (2016)[25] | Concurrent Temozolomide and Radiotherapy | This compound + Aprepitant + Dexamethasone | Complete Response (Overall) | 76.2% |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, dexamethasone, and their combination. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, dexamethasone, or their combination for a predetermined time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Experimental Workflow for In Vitro Synergy Studies.
Caption: Hypothesized Synergistic Signaling Pathways.
Caption: Logical Flow for Troubleshooting Experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Update on the management of chemotherapy-induced nausea and vomiting – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in combination with 1-day versus 3-day dexamethasone for prevention of nausea and vomiting following moderately emetogenic chemotherapy: a randomized, multicenter, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Efficacy of this compound-Dexamethasone Combination Versus this compound Alone for Preventing Nausea and Vomiting Related to Opioid-Based Analgesia: A Prospective, Randomized, Double-blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of this compound, aprepitant, and dexamethasone as primary antiemetic prophylaxis for cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 22. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad.com [bio-rad.com]
- 24. A phase II study of this compound combined with dexamethasone to prevent nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Combination of this compound, Aprepitant, and Dexamethasone Effectively Controls Chemotherapy-induced Nausea and Vomiting in Patients Treated with Concomitant Temozolomide and Radiotherapy: Results of a Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Delayed Nausea in Palonosetron Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of measuring delayed nausea in clinical studies of palonosetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring delayed nausea in clinical trials?
The primary challenge lies in the subjective nature of nausea. Unlike vomiting (emesis), which is an observable event, nausea is a personal experience that can vary significantly among individuals in its intensity, duration, and distress. This subjectivity makes objective measurement difficult and heavily reliant on patient-reported outcomes (PROs).[1][2] Furthermore, delayed nausea, occurring 24 to 120 hours after chemotherapy, is susceptible to recall bias, where a patient's memory of their symptoms may be inaccurate when reported retrospectively.[3]
Q2: Why is it crucial to accurately measure delayed nausea in this compound studies?
This compound, a second-generation 5-HT3 receptor antagonist, has a longer half-life and higher binding affinity compared to first-generation agents, making it particularly effective in preventing delayed chemotherapy-induced nausea and vomiting (CINV).[4][5][6][7] Accurately measuring delayed nausea is therefore critical to fully evaluating and demonstrating the therapeutic advantages of this compound over other antiemetics.[8][9]
Q3: What are the standard timeframes for assessing acute and delayed nausea in clinical trials?
In CINV studies, the assessment periods are typically defined as:
-
Acute Phase: The first 24 hours following chemotherapy administration.
-
Delayed Phase: The period from 24 to 120 hours (5 days) after chemotherapy.[4]
-
Overall Phase: The entire 120-hour period following chemotherapy.
Q4: What are the key endpoints used to evaluate the efficacy of this compound in preventing delayed nausea?
The most common endpoints in CINV trials include:
-
Complete Response (CR): Defined as no emetic episodes and no use of rescue medication.[6][9][10]
-
Complete Control (CC): A more comprehensive measure defined as no emesis, no rescue medication, and no more than mild nausea.[9]
-
No Nausea: The proportion of patients reporting no nausea.
-
Nausea Severity: Measured using scales such as a Visual Analog Scale (VAS) or a Likert-type scale.[6]
-
Impact on Quality of Life: Assessed using validated questionnaires like the Functional Living Index-Emesis (FLIE).[4]
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Patient-Reported Nausea Scores
Possible Causes:
-
Patient misunderstanding of the rating scale: Patients may not be properly instructed on how to use the assessment tool (e.g., VAS, Likert scale).
-
Recall bias: Patients may have difficulty accurately remembering the severity and duration of their nausea over a 24-hour period or longer.[3]
-
Inter-individual variability: The subjective experience of nausea differs greatly from person to person.
Solutions:
-
Thorough Patient Training: Provide clear and concise instructions on how to use the chosen nausea assessment tool. Use examples to ensure comprehension.[11]
-
Utilize Patient Diaries: Implement the use of daily patient diaries to record nausea severity and duration in real-time or close to it. This minimizes reliance on long-term recall.[3][12] Electronic diaries can further improve data quality by time-stamping entries.
-
Employ Validated Questionnaires: Use well-validated instruments like the MASCC Antiemesis Tool (MAT) or the Rhodes Index of Nausea, Vomiting, and Retching (INVR), which have been tested for reliability and validity.[11][13][14][15]
Issue 2: Difficulty in Differentiating Between Nausea and Other Related Symptoms
Possible Causes:
-
Patients may confuse nausea with other symptoms like loss of appetite, abdominal discomfort, or fatigue.
-
The assessment tool may not be specific enough to isolate the experience of nausea.
Solutions:
-
Clear Definitions: Provide patients with clear definitions of nausea and distinguish it from other related symptoms at the start of the study. The MASCC Antiemesis Tool (MAT) provides clear definitions of nausea and vomiting for patients.[16]
-
Multi-dimensional Assessment Tools: Use tools that assess different aspects of the CINV experience separately, such as the INVR, which has distinct questions for nausea, vomiting, and retching.[13][14]
Issue 3: Missing or Incomplete Data from Patient Diaries or Questionnaires
Possible Causes:
-
Patient burden: Patients may feel too unwell or fatigued to complete the required assessments.
-
Forgetting to complete entries: Patients may forget to fill out their diaries at the specified times.
Solutions:
-
Simplify Data Collection: Choose assessment tools that are brief and easy for patients to complete.
-
Regular Follow-up: Implement regular reminders for patients to complete their assessments (e.g., automated electronic reminders, phone calls from study staff).
-
Patient Education: Clearly explain the importance of their contributions to the research to enhance patient motivation and adherence.
Quantitative Data from this compound Studies
The following tables summarize the efficacy of this compound in controlling delayed nausea and vomiting in patients receiving moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).
Table 1: Complete Response (CR) and Complete Control (CC) Rates in Delayed CINV with this compound
| Chemotherapy Emetogenicity | Study Drug | Delayed CR Rate (%) | Delayed CC Rate (%) | Reference |
| MEC | This compound 0.25 mg | 74.1 | 64 | [4] |
| MEC | Ondansetron 32 mg | 55.1 | 47 | [4] |
| MEC | This compound 0.25 mg | 54.0 | - | [4] |
| MEC | Dolasetron 100 mg | 38.7 | - | [4] |
| HEC (with dexamethasone) | This compound 0.25 mg | 42.0 | - | [10] |
| HEC (with dexamethasone) | Ondansetron 32 mg | 28.6 | - | [10] |
| MEC (NEPA vs this compound) | NEPA (Netupitant/Palonosetron) | 76.9 | 74.3 (Overall) | [17][18] |
| MEC (NEPA vs this compound) | This compound | 69.5 | 66.6 (Overall) | [17][18] |
Table 2: Incidence of "No Nausea" in the Delayed Phase
| Chemotherapy Emetogenicity | Study Drug | "No Nausea" Rate (%) | Reference |
| MEC | This compound 0.25 mg | Significantly better on days 3-5 vs Ondansetron | [4] |
| HEC | This compound + Dexamethasone + Aprepitant | 53 | [4] |
| HEC | This compound + Dexamethasone | 50 | [4] |
| HEC (Olanzapine vs Aprepitant) | Olanzapine + this compound + Dexamethasone | 69 | [8] |
| HEC (Olanzapine vs Aprepitant) | Aprepitant + this compound + Dexamethasone | 38 | [8] |
Experimental Protocols
Protocol 1: Assessment of Delayed Nausea using a Patient Diary and Visual Analog Scale (VAS)
Objective: To capture the daily severity of nausea during the delayed phase of CINV.
Methodology:
-
Patient Training: Prior to the first cycle of chemotherapy, train patients on how to complete the daily diary and use the VAS.
-
Explain the definition of nausea.
-
Demonstrate the VAS, which is a 100 mm horizontal line with "No Nausea" at the 0 mm end and "Nausea as bad as it could be" at the 100 mm end.[19][20]
-
Instruct the patient to mark a vertical line on the VAS to indicate the severity of their nausea at its worst during each 24-hour period.
-
-
Diary Distribution: Provide patients with a printed or electronic diary. The diary should have separate sections for each of the 5 days of the delayed phase.
-
Daily Recording: Instruct patients to complete their diary at the same time each evening for 5 days, starting 24 hours after chemotherapy administration.
-
The diary should prompt for the VAS rating of nausea.
-
It should also include questions about the number of vomiting episodes and the use of any rescue medication.[12]
-
-
Data Collection: Collect the diaries at the patient's next clinic visit. For electronic diaries, data is transmitted automatically.
-
Scoring: Measure the distance in millimeters from the "No Nausea" end of the VAS to the patient's mark. This provides a continuous score of nausea severity.
Protocol 2: Assessment of the Impact of Delayed Nausea on Daily Life using the Functional Living Index-Emesis (FLIE)
Objective: To measure the impact of CINV on patients' daily functioning and quality of life.
Methodology:
-
Questionnaire Administration: The FLIE questionnaire is administered to patients at the end of the 5-day delayed CINV assessment period.
-
Patient Instructions: Instruct patients to reflect on their experiences over the past 5 days when answering the 18 questions.
-
Questionnaire Structure: The FLIE consists of two domains:
-
Nausea Domain (9 questions): Assesses how nausea has affected activities such as eating, drinking, and social life.
-
Vomiting Domain (9 questions): Assesses how vomiting has impacted daily activities.
-
-
Scoring: Each item is rated on a 7-point Likert scale. The scores for each domain are summed and can be analyzed separately or as a total score. A higher score indicates a lesser impact of nausea and vomiting on daily life.
Visualizations
Caption: Experimental workflow for delayed nausea assessment.
Caption: Challenges and mitigation strategies in nausea measurement.
References
- 1. Issues in the measurement of nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Patient-Reported Outcomes in Cancer Trials - The ASCO Post [ascopost.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the management of chemotherapy-induced nausea and vomiting – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mascc.memberclicks.net [mascc.memberclicks.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. mascc.org [mascc.org]
- 16. mascc.memberclicks.net [mascc.memberclicks.net]
- 17. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and this compound, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Assessment of postoperative nausea using a visual analogue scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of the visual analog scale to rate and monitor severity of nausea in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Palonosetron Dose-Ranging Study Design: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting dose-ranging studies to optimize the efficacy of palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Frequently Asked Questions (FAQs)
Q1: What is the established optimal intravenous dose of this compound for CINV prevention in adults?
The approved and most commonly effective single intravenous dose of this compound is 0.25 mg, administered approximately 30 minutes before the start of chemotherapy.[1] A meta-analysis of eight randomized, double-blind studies found no significant difference in efficacy or safety between 0.25 mg and 0.75 mg doses for both highly and moderately emetogenic chemotherapy.[1]
Q2: How does the efficacy of oral this compound compare to the intravenous formulation?
Oral this compound has a similar efficacy and safety profile to the 0.25 mg IV formulation. In a phase 3 dose-ranging study, oral doses of 0.25 mg, 0.50 mg, and 0.75 mg were compared to 0.25 mg IV this compound. The 0.50 mg oral dose was identified as a favorable option for preventing CINV in patients receiving moderately emetogenic chemotherapy, showing a numerical gain in efficacy without a disadvantage in side effects.[2]
Q3: What is the mechanism of action that contributes to this compound's prolonged efficacy, particularly in delayed CINV?
This compound is a second-generation 5-HT3 receptor antagonist with a higher binding affinity and a significantly longer half-life (approximately 40 hours) compared to first-generation agents.[3][4] Its unique efficacy in delayed CINV is also attributed to its ability to inhibit substance P-mediated responses through crosstalk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[5] Some studies suggest that this compound may induce internalization of the 5-HT3 receptor, leading to prolonged inhibition of receptor function.[4][6]
Q4: Should this compound be used in combination with other antiemetics?
Yes, for highly emetogenic chemotherapy, a three-drug regimen including this compound (0.25 mg IV), dexamethasone, and a neurokinin-1 (NK-1) receptor antagonist like aprepitant is recommended.[1] For moderately emetogenic chemotherapy, this compound can be used effectively alone or in combination with dexamethasone.[1] The addition of dexamethasone has been shown to improve emetic control.[2]
Q5: What are the most common adverse events associated with this compound in clinical trials?
The most frequently reported adverse events are generally mild and include headache and constipation.[3] Dizziness has also been reported.[7] The safety profile of this compound is similar to that of other 5-HT3 receptor antagonists.
Troubleshooting Guide
Issue 1: Suboptimal efficacy observed in the delayed phase of CINV.
-
Possible Cause: Inadequate antiemetic coverage for the mechanisms driving delayed CINV.
-
Troubleshooting Steps:
-
Verify Dosing and Administration: Ensure this compound was administered at the correct dose and timing (0.25 mg IV, 30 minutes prior to chemotherapy).
-
Consider Combination Therapy: For patients receiving highly or moderately emetogenic chemotherapy, the addition of a corticosteroid (dexamethasone) and/or an NK-1 receptor antagonist (aprepitant) can significantly improve control of delayed CINV.[1]
-
Evaluate Patient-Specific Factors: Younger age, female gender, and a history of motion sickness can be risk factors for CINV.[3] Higher-risk patients may benefit from a more aggressive prophylactic regimen.
-
Issue 2: Higher than expected incidence of headache or constipation.
-
Possible Cause: Known side effects of the 5-HT3 receptor antagonist class.
-
Troubleshooting Steps:
-
Symptomatic Management: Headaches can typically be managed with standard analgesics. Prophylactic laxatives should be considered for patients at risk of constipation.
-
Dose Evaluation: While a dose-response effect for adverse events is not typically observed, ensure the patient is receiving the lowest effective dose (0.25 mg).[8]
-
Hydration and Diet: Advise patients to maintain adequate hydration and a fiber-rich diet to help mitigate constipation.
-
Issue 3: Variability in patient response despite standardized dosing.
-
Possible Cause: Pharmacokinetic and pharmacodynamic variability among individuals.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Assess for potential drug-drug interactions that could alter the metabolism or efficacy of this compound.
-
Assess Chemotherapy Emetogenicity: Re-evaluate the emetogenic potential of the specific chemotherapy regimen being used. A more potent antiemetic combination may be necessary for highly emetogenic agents.
-
Patient Diary Analysis: Utilize patient-reported outcomes from diaries to get a detailed understanding of the timing and severity of nausea and vomiting episodes to better tailor future antiemetic strategies.
-
Data Presentation
Table 1: Efficacy of Intravenous this compound in a Dose-Ranging Study for Highly Emetogenic Chemotherapy
| This compound Dose | Number of Patients (evaluable) | Complete Response (CR)* - Acute Phase (0-24h) |
| 0.3 - 1 µg/kg | - | 24% |
| 3 µg/kg | - | 46% |
| 10 µg/kg | - | 40% |
| 30 µg/kg | - | 50% |
| 90 µg/kg | - | 46% |
*CR = No emesis, no rescue medication. Data from a study where patients did not receive pretreatment with corticosteroids.[8]
Table 2: Comparison of Oral vs. Intravenous this compound for Moderately Emetogenic Chemotherapy
| Treatment Group | Complete Response (CR)* - Acute Phase (0-24h) | Complete Response (CR)* - Delayed Phase (24-120h) | Complete Response (CR)* - Overall (0-120h) |
| Oral this compound 0.25 mg | 73.5% | 59.4% | 53.5% |
| Oral this compound 0.50 mg | 76.3% | 62.5% | 58.8% |
| Oral this compound 0.75 mg | 74.1% | 60.1% | 53.2% |
| IV this compound 0.25 mg | 70.4% | 65.4% | 59.3% |
*CR = No emesis, no rescue therapy.[2]
Table 3: Efficacy of this compound in Combination Therapy for Moderately Emetogenic Chemotherapy
| Efficacy Endpoint | Acute Phase (0-24h) | Delayed Phase (>24-120h) | Overall (0-120h) |
| Complete Response (CR)* | 88% | 78% | 78% |
| No Emetic Episodes | >90% | >90% | >90% |
| No Nausea | 57-71% (across 5 days) | 57-71% (across 5 days) | 57-71% (across 5 days) |
*CR = No emesis, no rescue medication. Regimen: this compound 0.25 mg IV + Aprepitant + Dexamethasone.[9]
Experimental Protocols
Protocol 1: Dose-Ranging Study of Intravenous this compound for Highly Emetogenic Chemotherapy
-
Objective: To determine the lowest effective dose of intravenous this compound for the prevention of CINV in patients receiving highly emetogenic chemotherapy.
-
Study Design: A randomized, double-blind, multicenter study.[8]
-
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive their first course of highly emetogenic chemotherapy (e.g., cisplatin ≥70 mg/m²).
-
Treatment Arms: Patients are randomized to receive a single intravenous bolus dose of this compound at varying doses (e.g., 0.3, 1, 3, 10, 30, or 90 µg/kg) administered 30 minutes prior to chemotherapy.[8] No prophylactic corticosteroids are administered.
-
Efficacy Endpoints:
-
Primary: Complete Response (CR) in the acute phase (0-24 hours), defined as no emetic episodes and no use of rescue medication.[8]
-
Secondary: CR in the delayed phase (24-120 hours) and overall phase (0-120 hours).
-
-
Data Collection: Patient diaries are used to record emetic episodes, nausea severity (using a visual analog scale), and any rescue medication taken for 5 days post-chemotherapy.
-
Safety Assessment: Monitoring and recording of all adverse events.
Protocol 2: Comparative Study of Oral vs. Intravenous this compound
-
Objective: To compare the efficacy and safety of different doses of oral this compound with the standard intravenous dose for the prevention of CINV in patients receiving moderately emetogenic chemotherapy.
-
Study Design: A multinational, multicenter, randomized, double-blind, double-dummy, dose-ranging trial.[2]
-
Patient Population: Adult cancer patients scheduled to receive moderately emetogenic chemotherapy.
-
Treatment Arms:
-
Oral this compound 0.25 mg + IV placebo
-
Oral this compound 0.50 mg + IV placebo
-
Oral this compound 0.75 mg + IV placebo
-
Oral placebo + IV this compound 0.25 mg
-
Patients may also be randomized to receive dexamethasone or a matching placebo.[2]
-
-
Efficacy Endpoints:
-
Primary: Complete Response (CR) in the acute phase (0-24 hours), defined as no emesis and no rescue therapy.[2]
-
Secondary: CR in the delayed and overall phases.
-
-
Data Collection: Patient diaries and clinical assessments to record efficacy and safety data.
-
Statistical Analysis: The primary analysis is often a non-inferiority comparison between an oral dose and the standard IV dose.[2]
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Efficacy of oral this compound compared to intravenous this compound for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and safety of this compound for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy for chemotherapy-induced nausea and vomiting in patients receiving moderately emetogenic chemotherapy: this compound, dexamethasone, and aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Palonosetron vs. Ondansetron for the Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and treatment adherence. While acute CINV, occurring within 24 hours of chemotherapy, is often well-controlled, delayed CINV, which emerges 24 to 120 hours post-treatment, presents a more persistent problem. This guide provides an objective comparison of two key therapeutic agents, palonosetron and ondansetron, for the prevention of delayed CINV, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a second-generation 5-HT3 receptor antagonist, demonstrates superior efficacy in preventing delayed CINV compared to the first-generation antagonist, ondansetron.[1][2][3][4] This enhanced efficacy is attributed to its higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life.[5][6] While both drugs are generally well-tolerated, the evidence strongly supports this compound as a more effective option for managing delayed emesis in patients undergoing moderately or highly emetogenic chemotherapy.[1][2][7]
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and ondansetron exert their antiemetic effects by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors.[8][9][10][11] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[8][10][12] Chemotherapy can trigger the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, initiating the vomiting reflex.[10][13] By antagonizing these receptors, both drugs interrupt this signaling pathway.[8][9]
This compound, however, exhibits a distinct pharmacological profile. It has a much higher binding affinity for the 5-HT3 receptor and a longer half-life (approximately 40 hours) compared to ondansetron (approximately 4 hours).[5][6] Furthermore, this compound is suggested to have a unique allosteric binding mechanism and the ability to trigger receptor internalization, leading to prolonged inhibition of receptor function.[5] It may also inhibit cross-talk between the 5-HT3 and neurokinin 1 (NK1) receptor signaling pathways, which is implicated in delayed CINV.[5][14][15]
Comparative Efficacy in Delayed CINV
Clinical data consistently demonstrates the superiority of this compound in preventing delayed CINV. Pooled analyses and meta-analyses of multiple Phase III trials have shown statistically significant higher rates of complete response (no emesis and no rescue medication) and complete control (complete response and no more than mild nausea) for this compound compared to older 5-HT3 receptor antagonists, including ondansetron.[1][2]
| Efficacy Endpoint | This compound | Ondansetron/Other 1st Gen 5-HT3 RAs | Statistical Significance (p-value) | Reference |
| Delayed Phase (24-120h) Complete Response | 57% | 45% | < 0.0001 | [1][2] |
| Delayed Phase (24-120h) Complete Control | 44% (no nausea) | 36% (no nausea) | 0.0002 (nausea severity) | [2] |
| Overall (0-120h) Complete Response | 51% | 40% | < 0.0001 | [1][2] |
| Overall (0-120h) Complete Control | 39% (no nausea) | 33% (no nausea) | 0.011 (nausea severity) | [2] |
Table 1: Summary of Efficacy Data from a Pooled Analysis of Phase III Trials.[1][2]
A prospective observational study also found that complete response in the delayed phase was significantly higher in the this compound group (86.8%) compared to the ondansetron group (70.8%), with a p-value of 0.006.[16] Similarly, another study reported a complete response rate in the delayed period of 74.4% for this compound versus 63.2% for ondansetron in patients receiving highly emetogenic chemotherapy.[17]
Experimental Protocols
The data presented is derived from rigorously designed clinical trials. A common experimental workflow is outlined below.
Key Methodological Components:
-
Study Design: The majority of pivotal studies are randomized, double-blind, multicenter Phase III clinical trials.[1][7]
-
Patient Population: Typically includes chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.[7][16][17]
-
Interventions: A single intravenous dose of this compound (commonly 0.25 mg) is compared against a standard dose of ondansetron (e.g., 32 mg IV or 8 mg IV followed by oral doses).[7][17] In many trials, concomitant use of dexamethasone is either mandated or stratified.[7]
-
Endpoints:
-
Primary Endpoint: Often the proportion of patients with a complete response (no emetic episodes and no use of rescue medication) in the acute or delayed phase.[7]
-
Secondary Endpoints: Include complete control (complete response plus no more than mild nausea), severity of nausea, and number of emetic episodes.[1][2]
-
-
Data Collection: Patient diaries are commonly used to record emetic episodes, nausea severity (often on a visual analog scale), and the use of any rescue antiemetics over a 5-day period post-chemotherapy.[16]
Safety and Tolerability
Both this compound and ondansetron are generally well-tolerated, with a similar incidence of treatment-related adverse events.[1][2][7] Common side effects for both drugs include headache, constipation, and dizziness.[8][18][19] Meta-analyses have found no statistically significant differences in the rates of headache, dizziness, or diarrhea between this compound and other 5-HT3 receptor antagonists.[19] One meta-analysis noted a statistically significant increase in constipation with a 0.75 mg dose of this compound compared to first-generation agents, though this dose is higher than the standard 0.25 mg.[6]
| Adverse Event | This compound | Ondansetron/Other 1st Gen 5-HT3 RAs | Statistical Significance (p-value) | Reference |
| Headache | RR = 0.84 | - | 0.30 | [19] |
| Dizziness | RR = 0.40 | - | 0.12 | [19] |
| Constipation | RR = 1.29 | - | 0.33 | [19] |
| Diarrhea | RR = 0.67 | - | 0.44 | [19] |
Table 2: Relative Risk (RR) of Common Adverse Events from a Meta-Analysis.[19]
Conclusion for the Research Professional
The available evidence strongly indicates that this compound is more effective than ondansetron for the prevention of delayed CINV in patients receiving moderately or highly emetogenic chemotherapy.[1][2][3][4] This is supported by its distinct pharmacological properties, including a higher receptor binding affinity and a longer half-life, which provide sustained antiemetic protection during the critical delayed phase.[5][6] The safety profiles of the two drugs are comparable.[1][2][7] For the development of new antiemetic strategies and the design of clinical trials, this compound serves as a benchmark for efficacy in delayed CINV. Future research may focus on novel drug combinations and delivery systems to further improve the management of this challenging side effect of cancer therapy.
References
- 1. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 9. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 13. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Antiemetic Effectiveness of this compound Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. youtube.com [youtube.com]
- 19. Efficacy of this compound (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Palonosetron vs. Ramosetron for Postoperative Nausea and Vomiting
A Comparative Guide for Researchers and Drug Development Professionals
Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, impacting patient comfort, recovery time, and healthcare costs. Selective serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists are a cornerstone of PONV prophylaxis. This guide provides a detailed, data-driven comparison of two prominent second-generation 5-HT3 receptor antagonists, palonosetron and ramosetron, based on head-to-head clinical trial data.
Pharmacological Profile: A Tale of Two Antagonists
Both this compound and ramosetron exhibit a higher binding affinity and longer duration of action compared to first-generation 5-HT3 receptor antagonists like ondansetron.[1] However, subtle differences in their pharmacological profiles may influence their clinical efficacy in different settings.
This compound is characterized by its exceptionally high binding affinity for the 5-HT3 receptor and a remarkably slow dissociation rate.[2][3] This prolonged receptor interaction is thought to contribute to its long half-life of approximately 40 hours and its efficacy in preventing delayed nausea and vomiting.[1] In contrast, ramosetron also demonstrates a high receptor affinity and a slower dissociation rate than older agents, leading to a potent and sustained antiemetic effect.[4][5]
Head-to-Head Clinical Efficacy: A Synthesis of Trial Data
Multiple randomized controlled trials (RCTs) have directly compared the efficacy and safety of this compound and ramosetron in preventing PONV across various surgical populations. The findings, while often demonstrating broad equivalence, reveal nuances in their performance, particularly concerning the timing of administration and specific patient populations.
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from head-to-head clinical trials comparing intravenous this compound (0.075 mg) and ramosetron (0.3 mg) for PONV prophylaxis.
Table 1: Incidence of Postoperative Nausea (PON)
| Surgical Population | Timeframe | This compound Incidence (%) | Ramosetron Incidence (%) | Relative Risk (95% CI) | Citation(s) |
| Gynecological Laparoscopy | 0-48h | Not significantly different | Not significantly different | - | [6][7] |
| Spine Surgery | Overall | 67 | 50 | Higher with this compound | [8][9] |
| Middle Ear Surgery | 6-12h | Lower with this compound | Higher with this compound | - | [10] |
Table 2: Incidence of Postoperative Vomiting (POV)
| Surgical Population | Timeframe | This compound Incidence (%) | Ramosetron Incidence (%) | Relative Risk (95% CI) | Citation(s) |
| Gynecological Laparoscopy | 0-6h | 6 | 26 | 0.23 (0.07-0.75) | [6] |
| Gynecological Laparoscopy | 0-48h | 14 | 34 | 0.41 (0.18-0.95) | [6] |
| Spine Surgery (Delayed) | 24-48h | Lower with this compound | Higher with this compound | 0.59 (0.39-0.89) | [8] |
| Middle Ear Surgery | Overall | Not significantly different | Not significantly different | - | [10][11] |
Table 3: Complete Response (No PONV, No Rescue Antiemetic)
| Surgical Population | Timeframe | This compound (%) | Ramosetron (%) | Statistical Significance | Citation(s) |
| Gynecological Laparoscopy | 0-48h | 60.0 | 71.4 | No significant difference | [12] |
| Middle Ear Surgery | 24-48h | Higher with this compound | Lower with this compound | P < 0.05 | [11] |
Table 4: Adverse Events
| Adverse Event | This compound Incidence (%) | Ramosetron Incidence (%) | Statistical Significance | Citation(s) |
| Headache | Not significantly different | Not significantly different | No significant difference | [13] |
| Dizziness | Not significantly different | Not significantly different | No significant difference | [13] |
Experimental Protocols of Key Clinical Trials
To provide a comprehensive understanding of the evidence, the methodologies of key head-to-head clinical trials are detailed below.
Trial 1: Gynecological Laparoscopic Surgery[6]
-
Study Design: A randomized, double-blind, active-controlled clinical trial.
-
Patient Population: 100 female patients (ASA physical status I or II) aged ≥ 20 years undergoing elective gynecological laparoscopic surgery of at least one hour in duration.
-
Intervention:
-
This compound Group (n=50): Intravenous this compound 0.075 mg.
-
Ramosetron Group (n=50): Intravenous ramosetron 0.3 mg.
-
-
Drug Administration: The study drug was administered intravenously immediately before the induction of anesthesia.
-
Anesthetic Protocol: Anesthesia was induced with propofol and maintained with sevoflurane and remifentanil.
-
Primary Outcome: Incidence of PONV (nausea, retching, or vomiting).
-
Data Collection: The incidence and severity of PONV and the use of rescue antiemetics were recorded at 0-6, 6-24, and 24-48 hours postoperatively.
Trial 2: Spine Surgery with IV-PCA[9]
-
Study Design: A prospective, randomized, double-blind study.
-
Patient Population: 196 patients undergoing lumbar spinal surgery with opioid-based intravenous patient-controlled analgesia (IV-PCA).
-
Intervention:
-
This compound Group (n=98): Intravenous this compound 0.075 mg.
-
Ramosetron Group (n=98): Intravenous ramosetron 0.3 mg.
-
-
Drug Administration: The study drug was administered 10 minutes before the end of the operation. The same drug was also added to the IV-PCA solution.
-
Primary Outcome: Incidence and intensity of PONV.
-
Data Collection: PONV, pain intensity, IV-PCA consumption, and adverse events were assessed for 72 hours postoperatively.
Trial 3: Middle Ear Surgery[10][11]
-
Study Design: A randomized, prospective, double-blind study.
-
Patient Population: 60 adult patients (ASA physical status I or II) undergoing elective middle ear surgery.
-
Intervention:
-
This compound Group (n=30): Intravenous this compound 0.075 mg.
-
Ramosetron Group (n=30): Intravenous ramosetron 0.3 mg.
-
-
Drug Administration: The study drug was administered before shifting the patient from the operating room to the post-anesthesia care unit.
-
Primary Outcome: Number of PONV episodes in the first 24 hours.
-
Data Collection: PONV score, need for rescue antiemetics, adverse effects, and overall patient satisfaction were assessed at 0-2, 2-6, 6-12, and 12-24 hours postoperatively.
Signaling Pathways and Experimental Workflows
The antiemetic effect of both this compound and ramosetron is mediated through the blockade of 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.
Caption: 5-HT3 Receptor Antagonist Mechanism of Action for PONV.
The diagram above illustrates the dual peripheral and central mechanisms of 5-HT3 receptor antagonists in preventing PONV. Surgical trauma and anesthetic agents stimulate the release of serotonin from enterochromaffin cells in the gastrointestinal tract. Serotonin then binds to 5-HT3 receptors on vagal afferent nerves, transmitting a signal to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately leading to nausea and vomiting. This compound and ramosetron act by competitively blocking these 5-HT3 receptors in both the periphery and the central nervous system.
Caption: Generalized Experimental Workflow for a Head-to-Head PONV Clinical Trial.
Conclusion
Head-to-head clinical trials demonstrate that both this compound and ramosetron are effective in preventing PONV. Overall, there appears to be no definitive superiority of one agent over the other across all surgical settings and patient populations.[8][14] However, subgroup analyses suggest that this compound may offer an advantage in preventing delayed vomiting, particularly after laparoscopic surgeries.[8] Conversely, some studies indicate that ramosetron may be more effective in reducing the incidence of nausea in the early postoperative period, especially after spinal surgery.[9] The timing of administration also appears to influence efficacy, with some evidence suggesting this compound is more effective when given early in surgery, while ramosetron may be more effective when administered at the end.[14]
The choice between this compound and ramosetron for PONV prophylaxis may therefore be guided by the specific surgical context, the anticipated risk of early versus delayed PONV, and institutional protocols. Further large-scale, well-designed clinical trials are warranted to delineate the specific patient populations and surgical procedures where one agent may offer a distinct clinical advantage over the other.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind study to evaluate the efficacy of ramosetron and this compound for prevention of postoperative nausea and vomiting after gynecological laparoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Ramosetron with this compound for Prevention of Postoperative Nausea and Vomiting in Patients Receiving Opioid-Based Intravenous Patient-Controlled Analgesia after Gynecological Laparoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound vs. Ramosetron for the Prevention of Postoperative Nausea and Vomiting: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ijsr.net [ijsr.net]
- 11. ijss-sn.com [ijss-sn.com]
- 12. Comparison of this compound, granisetron, and ramosetron for the prevention of postoperative nausea and vomiting after laparoscopic gynecologic surgery: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound and Ramosetron Compared for Effectiveness in Preventing Postoperative Nausea and Vomiting: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
Palonosetron vs. First-Generation 5-HT3 Antagonists: A Meta-Analysis of Efficacy in Chemotherapy-Induced Nausea and Vomiting
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, palonosetron, with first-generation agents such as ondansetron, granisetron, and dolasetron, in the prevention of chemotherapy-induced nausea and vomiting (CINV). The following analysis is based on a meta-analysis of pivotal Phase III clinical trials, offering researchers and drug development professionals a detailed overview of the comparative performance and underlying mechanisms of these antiemetic therapies.
Superior Efficacy of this compound in Preventing Delayed CINV
A pooled analysis of four randomized, double-blind, Phase III trials encompassing 2,962 patients demonstrated the superior efficacy of this compound in preventing delayed and overall CINV compared to first-generation 5-HT3 receptor antagonists.[1][2] While showing comparable efficacy in the acute phase (0-24 hours post-chemotherapy), this compound exhibited a statistically significant advantage in the delayed (>24-120 hours) and overall (0-120 hours) periods.
Key Efficacy Endpoints: A Tabular Comparison
The primary measure of efficacy in these trials was Complete Response (CR), defined as no emetic episodes and no use of rescue medication. Another key endpoint was Complete Control (CC), defined as no emesis, no rescue medication, and no more than mild nausea.
Table 1: Complete Response (CR) Rates - this compound vs. First-Generation 5-HT3 Antagonists [1][2]
| Time Period | This compound (n=1,787) | First-Generation 5-HT3 Antagonists (n=1,175) | Odds Ratio (95% CI) | P-value |
| Acute (0-24h) | - | - | 1.15 (0.98–1.34) | - |
| Delayed (>24-120h) | 57% | 45% | 1.62 (1.40–1.88) | < 0.0001 |
| Overall (0-120h) | 51% | 40% | 1.56 (1.34–1.81) | < 0.0001 |
Table 2: Complete Control (CC) Rates - this compound vs. First-Generation 5-HT3 Antagonists [1]
| Time Period | This compound | First-Generation 5-HT3 Antagonists | P-value |
| Acute (0-24h) | - | - | 0.137 |
| Delayed (>24-120h) | - | - | < 0.0001 |
| Overall (0-120h) | - | - | < 0.0001 |
Differentiated Mechanism of Action: The this compound Advantage
The enhanced efficacy of this compound, particularly in the delayed phase of CINV, is attributed to its unique pharmacological properties. Unlike first-generation antagonists, this compound exhibits allosteric binding and triggers 5-HT3 receptor internalization, leading to a prolonged inhibition of receptor function.[3] First-generation agents, in contrast, display strictly competitive antagonism.[4]
The 5-HT3 Receptor Signaling Pathway in CINV
Chemotherapy can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in nausea and vomiting. Both first-generation and second-generation 5-HT3 receptor antagonists act by blocking this initial step.
Experimental Protocols of Key Clinical Trials
The meta-analysis included data from several pivotal, randomized, double-blind, multicenter Phase III clinical trials. The general methodology of these trials is outlined below.
Table 3: Overview of Key Phase III Clinical Trial Protocols
| Trial Aspect | Description |
| Study Design | Randomized, double-blind, active-controlled, parallel-group, multicenter studies.[5][6][7] |
| Patient Population | Adult cancer patients scheduled to receive moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC).[5][6][7] |
| Inclusion Criteria | Confirmed malignancy, chemotherapy-naïve or not, Karnofsky Performance Status ≥60. |
| Exclusion Criteria | Nausea or vomiting within 24 hours prior to chemotherapy, concomitant medications with antiemetic properties, rapidly progressing central nervous system tumors. |
| Interventions | - This compound: Single intravenous dose of 0.25 mg or 0.75 mg administered 30 minutes before chemotherapy.[5][6][7]- First-Generation Antagonists: - Ondansetron: 32 mg IV[5][7] - Granisetron: 40 µg/kg IV[6] - Dolasetron: 100 mg IV[8] |
| Primary Endpoint | Complete Response (CR): No emetic episodes and no rescue medication use in the acute phase (0-24 hours).[5][7][8] |
| Secondary Endpoints | CR in the delayed (>24-120 hours) and overall (0-120 hours) phases, Complete Control (CC), incidence and severity of nausea, number of emetic episodes.[5][7][8] |
| Statistical Analysis | Non-inferiority and superiority analyses were conducted to compare the efficacy of this compound with the first-generation antagonists.[4][6] |
The Meta-Analysis Process: A Methodological Workflow
Conclusion
The available evidence from a meta-analysis of robust clinical trials strongly supports the superior efficacy of this compound over first-generation 5-HT3 receptor antagonists in the prevention of delayed and overall chemotherapy-induced nausea and vomiting. This clinical advantage is underpinned by this compound's distinct pharmacological profile, which includes a higher binding affinity, a longer half-life, and a unique mechanism of action involving allosteric binding and receptor internalization. For researchers and drug development professionals, these findings highlight the importance of differentiated mechanisms of action in improving patient outcomes in oncology supportive care.
References
- 1. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in combination with 1-day versus 3-day dexamethasone for prevention of nausea and vomiting following moderately emetogenic chemotherapy: a randomized, multicenter, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: results of a double-blind randomized phase III trial comparing single doses of this compound with ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plus dexamethasone versus granisetron plus dexamethasone for prevention of nausea and vomiting during chemotherapy: a double-blind, double-dummy, randomised, comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with this compound, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Palonosetron: A Paradigm Shift in Delayed Chemotherapy-Induced Nemesis Prevention
A comparative analysis of palonosetron versus first-generation 5-HT3 receptor antagonists in the management of delayed chemotherapy-induced nausea and vomiting (CINV), supported by experimental evidence.
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. While the advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a major advancement in managing acute CINV (occurring within 24 hours of chemotherapy), the prevention of delayed CINV (occurring 24 to 120 hours post-chemotherapy) has posed a greater challenge. This compound, a second-generation 5-HT3 receptor antagonist, has demonstrated superior efficacy in preventing delayed emesis compared to its first-generation counterparts, such as ondansetron and granisetron. This guide provides a comprehensive comparison of this compound with these alternatives, supported by clinical trial data, detailed experimental protocols, and an exploration of the underlying pharmacological mechanisms.
Superior Efficacy of this compound in Delayed CINV: The Clinical Evidence
Multiple large-scale, randomized, double-blind clinical trials have consistently demonstrated the superiority of a single intravenous dose of this compound in providing protection against delayed CINV.
A pivotal phase III trial directly compared a single intravenous dose of this compound (0.25 mg) with ondansetron (32 mg) in patients receiving moderately emetogenic chemotherapy.[1][2] The results showed that this compound was significantly more effective than ondansetron in maintaining a complete response (defined as no emetic episodes and no use of rescue medication) during the delayed phase (74.1% vs. 55.1%; P < 0.01) and the overall phase (69.3% vs. 50.3%; P < 0.01).[1][2]
Further validating these findings, a pooled analysis of four phase III trials involving over 2,900 patients confirmed the superior efficacy of this compound over older 5-HT3 receptor antagonists (ondansetron, dolasetron, and granisetron).[3][4] In this comprehensive analysis, complete response rates were significantly higher for this compound in the delayed phase (57% vs. 45%; P < 0.0001) and overall phase (51% vs. 40%; P < 0.0001).[3]
Similar results have been observed in studies comparing this compound to granisetron. One study in patients with malignant lymphoma receiving R-CHOP therapy found that the complete response rate in the delayed phase was significantly higher in the this compound group compared to the granisetron group (90.6% vs. 61.9%; p=0.007).[4][5][6]
Quantitative Comparison of Clinical Efficacy
The following tables summarize the key efficacy data from comparative clinical trials.
Table 1: this compound vs. Ondansetron in Moderately Emetogenic Chemotherapy [1][2]
| Efficacy Endpoint (Complete Response) | This compound (0.25 mg) | Ondansetron (32 mg) | P-value |
| Acute Phase (0-24h) | 81.0% | 68.6% | < 0.01 |
| Delayed Phase (24-120h) | 74.1% | 55.1% | < 0.01 |
| Overall Phase (0-120h) | 69.3% | 50.3% | < 0.01 |
Table 2: Pooled Analysis of this compound vs. First-Generation 5-HT3 RAs [3]
| Efficacy Endpoint (Complete Response) | This compound | First-Generation 5-HT3 RAs | P-value |
| Delayed Phase (>24-120h) | 57% | 45% | < 0.0001 |
| Overall Phase (0-120h) | 51% | 40% | < 0.0001 |
Table 3: this compound vs. Granisetron in Malignant Lymphoma Patients (R-CHOP) [5][6]
| Efficacy Endpoint (Complete Response) | This compound (0.75 mg) | Granisetron (3 mg) | P-value |
| Delayed Phase (24-120h) | 90.6% | 61.9% | 0.007 |
The Pharmacological Advantage: Unraveling the Mechanism of Superiority
The enhanced efficacy of this compound in delayed CINV is attributed to its unique pharmacological properties that differentiate it from first-generation 5-HT3 receptor antagonists.
Higher Receptor Binding Affinity and Longer Half-Life: this compound exhibits a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life (approximately 40 hours) compared to ondansetron (around 4 hours) and granisetron (about 9 hours).[3] This prolonged receptor blockade is a key factor in its sustained antiemetic effect during the delayed phase.
Unique Receptor Interaction: Unlike first-generation agents that demonstrate simple competitive antagonism, this compound exhibits allosteric binding and positive cooperativity.[1][7] This means that its binding to the receptor can induce conformational changes that enhance its inhibitory effect. Furthermore, studies suggest that this compound uniquely triggers the internalization of the 5-HT3 receptor, leading to a prolonged inhibition of receptor function that persists even after the drug is cleared from the plasma.[1][7][8] This internalization mechanism may provide a pharmacological basis for its superior clinical performance.[1]
Inhibition of Substance P-mediated Responses: this compound has also been found to inhibit substance P-mediated responses, a pathway believed to be important in the pathophysiology of delayed CINV.[7]
The following diagram illustrates the proposed mechanism of CINV and the points of intervention for 5-HT3 receptor antagonists.
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting.
Experimental Protocols
The validation of this compound's superiority is grounded in meticulously designed clinical trials and preclinical pharmacological studies.
Clinical Trial Protocol: A Representative Phase III Study
The following outlines a typical methodology for a phase III, randomized, double-blind, parallel-group study comparing this compound to a first-generation 5-HT3 receptor antagonist.
Caption: Workflow of a typical Phase III clinical trial for CINV.
1. Patient Population:
-
Inclusion criteria typically include adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy, who are chemotherapy-naïve or have not received chemotherapy within a specified period.
-
Exclusion criteria often include patients with ongoing nausea or vomiting, those who have received other antiemetics within 24 hours of chemotherapy, and those with contraindications to 5-HT3 receptor antagonists.
2. Study Design and Blinding:
-
A randomized, double-blind, parallel-group design is employed to minimize bias.
-
Patients are randomly assigned to receive either this compound or the comparator drug.
-
Both patients and investigators are blinded to the treatment allocation.
3. Treatment Administration:
-
A single intravenous dose of the study drug (e.g., this compound 0.25 mg or ondansetron 32 mg) is administered approximately 30 minutes before the initiation of chemotherapy.
4. Efficacy and Safety Assessments:
-
The primary efficacy endpoint is typically the proportion of patients achieving a "complete response" (no emetic episodes and no use of rescue medication) during the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases.
-
Secondary endpoints may include the severity of nausea (assessed using a visual analog scale), the number of emetic episodes, and the time to first emetic episode or use of rescue medication.
-
Safety is assessed by monitoring and recording all adverse events.
Preclinical Experimental Protocol: Receptor Binding Affinity Assay
The higher binding affinity of this compound for the 5-HT3 receptor is a key differentiator. This is determined using a radioligand binding assay.
Objective: To determine and compare the binding affinities (Ki) of this compound and first-generation 5-HT3 receptor antagonists to the human 5-HT3 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured. Cell membranes containing the receptor are then isolated through homogenization and centrifugation.
-
Radioligand Binding: A radiolabeled ligand with high affinity for the 5-HT3 receptor (e.g., [3H]granisetron) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound, ondansetron, or granisetron).
-
Separation and Counting: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Conclusion
The evidence from robust clinical trials and pharmacological studies unequivocally supports the superiority of this compound in the prevention of delayed CINV when compared to first-generation 5-HT3 receptor antagonists. Its unique pharmacological profile, characterized by high receptor affinity, a long half-life, and a distinct mechanism of receptor interaction, provides a strong rationale for its enhanced and sustained antiemetic efficacy. For researchers, scientists, and drug development professionals, this compound represents a significant advancement in the supportive care of cancer patients, offering a more effective solution to the challenging problem of delayed emesis.
References
- 1. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy-induced nausea and vomiting - Wikipedia [en.wikipedia.org]
- 3. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. Comparison between Antiemetic Effects of this compound and Granisetron on Chemotherapy-Induced Nausea and Vomiting in Japanese Patients Treated with R-CHOP [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron: A Comparative Safety Analysis Against Other 5-HT3 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the comparative safety profile of palonosetron, a second-generation 5-HT3 receptor antagonist, versus its first-generation counterparts. This guide synthesizes data from numerous clinical trials and meta-analyses to provide a clear comparison of adverse event profiles and outlines the typical experimental methodologies used to assess safety.
This compound has emerged as a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its distinct pharmacological properties, including a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life of approximately 40 hours, differentiate it from first-generation antagonists like ondansetron, granisetron, dolasetron, and tropisetron.[1][2] These differences in pharmacokinetics and receptor interaction contribute to a unique safety and efficacy profile. This guide provides a detailed comparison of the safety of this compound with other 5-HT3 receptor antagonists, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Comparative Safety Profile: A Tabular Analysis
The following tables summarize the incidence of common adverse events associated with this compound and other 5-HT3 receptor antagonists based on data from meta-analyses and large-scale clinical trials.
Table 1: Incidence of Common Adverse Events in Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis
| Adverse Event | This compound | Ondansetron | Granisetron | Dolasetron | Odds Ratio (95% CI) / p-value |
| Headache | 1.5 - 9.5% | 2.5 - 11.3% | 3.3 - 11.0% | 9.8% | This compound vs. Others: Statistically similar[3][4] |
| Constipation | 2.0 - 10.7% | 1.1 - 8.1% | 1.0 - 6.0% | 5.6% | This compound may have a slightly higher incidence, though often not statistically significant across all studies.[4][5] One meta-analysis showed a 39% increased risk with this compound.[5] |
| Dizziness | 1.0 - 4.7% | 2.0 - 7.5% | 1.0 - 3.0% | 3.9% | This compound showed a statistically significant lower incidence of dizziness in one meta-analysis.[3][4] |
| Diarrhea | 1.0 - 5.5% | 1.0 - 7.2% | 1.0 - 4.0% | 4.8% | Statistically similar between this compound and other antagonists.[3][4] |
Table 2: Cardiac Safety Profile: QTc Interval Prolongation
| 5-HT3 Antagonist | Mean Change in QTc Interval (ms) | Key Findings |
| This compound | ~2 ms | Not associated with clinically significant QTc interval prolongation, even at supratherapeutic doses.[1][6] |
| Ondansetron | 4 - 5 ms | Can cause a dose-dependent prolongation of the QTc interval.[1] The 32 mg intravenous dose is no longer recommended by the FDA due to this risk.[1] |
| Dolasetron | 4 - 5 ms | Associated with dose-dependent QTc interval prolongation.[1] Its intravenous formulation for CINV has been withdrawn in the US for this reason.[1] |
| Granisetron | < 3 ms | Generally considered to have a lower risk of QTc prolongation compared to ondansetron and dolasetron.[1] |
Experimental Protocols
The safety and efficacy of 5-HT3 receptor antagonists are evaluated through rigorously designed clinical trials. Below are detailed methodologies for key experiments cited in the comparison.
Pivotal Phase III Clinical Trial for CINV
-
Objective: To compare the safety and efficacy of this compound with another 5-HT3 receptor antagonist (e.g., ondansetron or granisetron) in preventing acute and delayed CINV in patients receiving moderately or highly emetogenic chemotherapy.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled trial.
-
Patient Population: Adult cancer patients scheduled to receive their first course of moderately or highly emetogenic chemotherapy. Key exclusion criteria often include prior chemotherapy, significant cardiac abnormalities, and concomitant use of medications known to prolong the QT interval.
-
Randomization and Blinding: Patients are randomly assigned to receive a single intravenous dose of either this compound (typically 0.25 mg) or the comparator drug (e.g., ondansetron 32 mg or granisetron 10 µg/kg) prior to chemotherapy administration. Both patients and investigators are blinded to the treatment allocation.
-
Data Collection and Endpoints:
-
Primary Efficacy Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication in the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) phases.
-
Safety Endpoints:
-
Incidence, severity, and causality of all adverse events (AEs), recorded at regular intervals. AEs are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Serial 12-lead electrocardiograms (ECGs) are recorded at baseline, and at specified time points post-dose to assess changes in cardiac parameters, including the QTc interval. Centralized ECG reading is often employed to ensure consistency.
-
Vital signs and laboratory parameters are monitored throughout the study.
-
-
-
Statistical Analysis: The incidence of AEs is compared between treatment groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test). Changes in QTc interval from baseline are analyzed using analysis of covariance (ANCOVA).
Thorough QT/QTc Study
-
Objective: To definitively assess the effect of a drug on the QT interval in a controlled setting, as recommended by the ICH E14 guideline.
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover or parallel-group study in healthy volunteers.
-
Participants: Healthy male and female volunteers with normal baseline ECGs.
-
Treatment Arms:
-
Therapeutic dose of the investigational drug (e.g., this compound 0.25 mg).
-
Supratherapeutic dose of the investigational drug (e.g., this compound 2.25 mg).
-
Placebo.
-
Positive control (a drug known to prolong the QTc interval, e.g., moxifloxacin).
-
-
Methodology:
-
Continuous 12-lead ECG monitoring is performed at baseline and for an extended period after drug administration.
-
Blood samples are collected at corresponding time points to determine the pharmacokinetic profile of the drug.
-
The change in QTc interval from baseline is calculated using various correction formulas (e.g., Bazett's, Fridericia's).
-
-
Data Analysis: The primary analysis compares the time-matched, placebo-subtracted change from baseline in QTc for the therapeutic and supratherapeutic doses. The study aims to demonstrate that the upper bound of the 95% confidence interval for the mean difference in QTc effect compared to placebo is less than 10 ms.
Visualizing the Pathways
To better understand the mechanisms and processes involved, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for assessing the safety of these antagonists.
Caption: 5-HT3 Receptor Signaling Pathway in Emesis.
Caption: Experimental Workflow for 5-HT3 Antagonist Safety Assessment.
Conclusion
The available evidence from extensive clinical research indicates that this compound possesses a favorable safety profile compared to first-generation 5-HT3 receptor antagonists. While the incidence of common adverse events like headache and constipation is generally comparable, this compound has demonstrated a lower risk of dizziness and, most notably, a significantly lower propensity for causing QTc interval prolongation.[3][4][6] This improved cardiac safety profile is a critical differentiator, particularly in oncology patients who may have underlying cardiac conditions or are receiving other potentially cardiotoxic therapies. The unique pharmacological characteristics of this compound, including its higher receptor binding affinity and allosteric interactions, likely contribute to its distinct safety and prolonged efficacy.[3] For researchers and drug development professionals, understanding these comparative safety data and the rigorous experimental methodologies used to generate them is essential for the continued development of safer and more effective antiemetic therapies.
References
- 1. Effect of single doses of IV this compound, up to 2.25 mg, on the QTc interval duration: a double-blind, randomized, parallel group study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Efficacy and safety of this compound for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review and Meta-Analysis of Intravenous this compound in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Palonosetron Demonstrates Enhanced Cost-Effectiveness Over First-Generation Antiemetics in Research Settings
A comprehensive analysis of clinical trial data reveals that palonosetron, a second-generation 5-HT3 receptor antagonist, offers superior efficacy and cost-effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) compared to older antiemetics such as ondansetron and granisetron. This advantage is particularly pronounced in the prevention of delayed CINV, a common and debilitating side effect for cancer patients undergoing chemotherapy.
This compound's distinct pharmacological profile, characterized by a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life, contributes to its prolonged duration of action.[1][2][3][4] This extended activity provides sustained protection against both acute and delayed CINV, often with a single intravenous dose.[4][5]
Comparative Efficacy
Clinical studies consistently show that this compound is more effective than first-generation 5-HT3 receptor antagonists. A meta-analysis of nine randomized controlled trials involving 3,463 patients demonstrated that a 0.25 mg intravenous dose of this compound significantly reduced the cumulative incidence of emesis compared to older antiemetics on day one, days two to five, and overall for five days.[6]
One head-to-head trial comparing this compound with ondansetron in patients receiving highly or moderately emetogenic chemotherapy reported significantly higher complete response (CR) rates for this compound in both the acute and delayed phases.[1] For instance, in patients receiving highly emetogenic chemotherapy, the CR rate in the acute period was 82% for the this compound group versus 63.2% for the ondansetron group.[1] In the delayed period for the same patient cohort, the CR rates were 74.4% and 63.2%, respectively.[1]
| Chemotherapy Type | Phase | This compound (+ Dexamethasone) CR Rate | Ondansetron (+ Dexamethasone) CR Rate |
| Highly Emetogenic | Acute | 82.0% | 63.2% |
| Delayed | 74.4% | 63.2% | |
| AC-based | Acute | 93.4% | 80.6% |
| Delayed | 90.2% | 71.0% | |
| Moderately Emetogenic | Acute | 100% | 94.4% |
| Delayed | 94.0% | 88.9% |
Table 1: Complete Response (CR) Rates of this compound vs. Ondansetron in Preventing CINV. Data sourced from a comparative clinical trial.[1]
Economic Evaluation
From a pharmacoeconomic standpoint, this compound has demonstrated favorable cost-effectiveness. An economic evaluation showed a potential cost saving of about 50% per cycle per patient for this compound over ondansetron.[1] Another study that developed a decision model to compare the expected costs of emesis management found that this compound could be priced higher than ondansetron and still result in lower or equal net treatment costs for a hospital.[4][5] This is attributed to its superior clinical efficacy, which leads to a reduction in the need for rescue medications and management of emetic episodes.[4][7]
A study in Japan comparing this compound to granisetron as part of a triplet antiemetic regimen for highly emetogenic chemotherapy found that while the acquisition cost of this compound was higher, it resulted in less frequent use of rescue medication.[8] Specifically, the total frequency of rescue medication use was 573 instances for the this compound group compared to 717 for the granisetron group.[8]
| Parameter | This compound Group | Granisetron Group |
| Complete Response (CR) Rate | 65.7% | 59.1% |
| Total Use of Rescue Medication | 573 | 717 |
| Cost of Triplet Regimen (JPY) | 27,863.8 | 15,342.8 |
| Cost-Effectiveness Ratio (JPY/CR) | 42,628.6 | 26,263.4 |
Table 2: Cost-Effectiveness of this compound vs. Granisetron in a Triplet Regimen. Data from the TRIPLE phase III trial.[8]
Mechanism of Action
The primary mechanism of action for all 5-HT3 receptor antagonists is the blockade of serotonin binding to the 5-HT3 receptor, which is crucial in the emetic reflex pathway.[2][9][10] this compound, however, exhibits unique allosteric interactions and positive cooperativity with the 5-HT3 receptor.[11][12] This leads to receptor internalization, resulting in prolonged inhibition of serotonin signaling.[11] This distinct molecular interaction is believed to contribute to its enhanced efficacy, particularly against delayed CINV.[11]
Caption: Signaling pathway of chemotherapy-induced emesis and this compound's mechanism.
Experimental Protocols
The evaluation of antiemetic agents in a research setting typically follows a rigorous, standardized methodology to ensure the validity and comparability of results.
Study Design
A randomized, double-blind, parallel-group study is the preferred design for phase III comparative trials of antiemetics.[13][14] This design minimizes bias, as neither the patient nor the investigator knows which treatment is being administered.[15]
-
Randomization: Patients are randomly assigned to different treatment arms to ensure that known and unknown prognostic variables are evenly distributed.[14]
-
Blinding: A double-blind approach is essential to prevent bias in the evaluation of subjective endpoints like nausea.[15][16]
-
Control Group: The comparator arm should consist of the current best available treatment; the use of placebos is generally not acceptable for chemotherapy regimens known to cause emesis.[13]
Patient Population
-
Inclusion Criteria: Chemo-naïve patients scheduled to receive moderately or highly emetogenic chemotherapy are typically enrolled.[1]
-
Stratification: Key prognostic factors such as the emetogenicity of the chemotherapy regimen, age, sex, and prior alcohol consumption may be used for stratification to ensure balance between treatment groups.[14]
Treatment Regimen
-
Investigational Arm: this compound 250 mcg administered as a single intravenous dose 30 minutes before chemotherapy, often in combination with dexamethasone.[1]
-
Control Arm: A first-generation 5-HT3 antagonist, such as ondansetron 8 mg intravenously on day 1, followed by oral doses for subsequent days, also combined with dexamethasone.[1]
Endpoint Assessment
-
Primary Endpoint: The primary measure of efficacy is typically "complete response" (CR), defined as no emetic episodes and no use of rescue medication.[8][13]
-
Observation Periods: Efficacy is assessed during distinct periods:
-
Data Collection: Patients typically record the frequency and intensity of nausea and the number of emetic episodes in self-report diaries.[13]
Caption: A typical workflow for a randomized controlled trial comparing antiemetics.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of this compound with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Economic analysis of this compound versus granisetron in the standard triplet regimen for preventing chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy in Japan (TRIPLE phase III trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiemetic study design: desirable objectives, stratifications and analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methodology of antiemetic trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Palonosetron with Aprepitant vs. Standard Triplet Therapy for Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antiemetic regimens for the prevention of chemotherapy-induced nausea and vomiting (CINV), focusing on the combination of palonosetron and aprepitant versus standard triplet therapies. The comparison is supported by experimental data from key clinical trials, detailing efficacy, safety, and methodologies.
Introduction to CINV and Antiemetic Therapies
Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing side effect of cancer treatment, significantly impacting a patient's quality of life.[1] CINV is categorized into distinct phases:
-
Acute CINV: Occurring within 24 hours of chemotherapy administration.[2]
-
Delayed CINV: Occurring from 24 to 120 hours post-chemotherapy.[2]
-
Anticipatory CINV: A conditioned response occurring before a new chemotherapy cycle begins.[1]
Modern antiemetic prophylaxis is crucial for patient care. Standard "triplet therapy" has become the cornerstone for preventing CINV in patients receiving highly emetogenic chemotherapy (HEC) and some moderately emetogenic chemotherapy (MEC) regimens.[3] This therapy typically includes a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, a neurokinin-1 (NK1) receptor antagonist, and a corticosteroid (dexamethasone).[3]
This guide specifically evaluates a modern iteration of this triplet therapy, using the second-generation 5-HT3 receptor antagonist This compound in combination with the NK1 receptor antagonist aprepitant , and compares its performance against standard triplet therapies that utilize first-generation 5-HT3 receptor antagonists (e.g., granisetron, ondansetron).
Mechanisms of Action in CINV Pathway
The pathophysiology of CINV involves multiple neurotransmitter pathways.[2] Chemotherapeutic agents can trigger the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract and substance P in the brainstem.
-
Aprepitant (NK1 Receptor Antagonist): Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[4][5] It works by blocking the binding of substance P at NK1 receptors in the central nervous system, a key pathway in the delayed phase of CINV.[6][7]
-
This compound (Second-Generation 5-HT3 Receptor Antagonist): this compound prevents CINV by blocking serotonin at 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the brain's chemoreceptor trigger zone.[8] It is distinguished from first-generation agents by a significantly longer plasma half-life (approximately 40 hours) and a higher binding affinity for the 5-HT3 receptor.[9][10] this compound exhibits a unique allosteric binding and has been shown to inhibit cross-talk between the 5-HT3 and NK1 receptor pathways.[10][11][12] These properties contribute to its enhanced efficacy, particularly in preventing delayed CINV.[13]
Comparative Efficacy Data
The primary measure of efficacy in CINV trials is "Complete Response" (CR), typically defined as no emetic episodes and no use of rescue medication. The following table summarizes key data from clinical trials comparing a this compound-based triplet therapy to a standard granisetron-based triplet therapy and other relevant studies.
| Study | Patient Population / Chemotherapy | Regimen A (this compound-based) | Regimen B (Control) | Primary Endpoint | Key Results (Complete Response Rate) |
| TRIPLE Study (Saito et al.) [14] | HEC (including cisplatin ≥50 mg/m²) | Arm P: this compound + Aprepitant + Dexamethasone | Arm G: Granisetron + Aprepitant + Dexamethasone | CR in the overall period (0-120h) | Overall (0-120h): 65.7% vs. 59.1% (p=0.0539)Acute (0-24h): 91.8% vs. 91.8%Delayed (24-120h): 67.2% vs. 59.1% (p=0.0142) |
| Wu et al. [15] | Lung Cancer / Full-dose cisplatin | Aprepitant + this compound + Dexamethasone | Placebo + this compound + Dexamethasone | CR for vomiting in the first cycle | Overall Vomiting CR: 92.6% vs. 79.93% (p<0.01)Nausea-free: 75.4% vs. 71.3% (p>0.05) |
| Takeshima et al. [16] | Gynecological Cancer / Cisplatin ≥50 mg/m² | This compound + Aprepitant + Dexamethasone | N/A (Single-arm study) | CR in the overall period (0-120h) | Overall (0-120h): 54.2%Acute (0-24h): 87.5%Delayed (24-120h): 56.3% |
| Miya et al. [17][18] | Lung Cancer / Carboplatin-based MEC | This compound + Aprepitant + Dexamethasone | N/A (Single-arm study) | CR in the overall period | Overall (0-120h): 91.9%Acute (0-24h): 100%Delayed (24-120h): 91.9% |
The pivotal TRIPLE study did not demonstrate a statistically significant superiority of the this compound-based regimen for the primary endpoint of overall CR.[14] However, it showed a statistically significant improvement in the CR rate during the challenging delayed phase, highlighting this compound's prolonged duration of action.[14] Other studies confirm the high efficacy of the triple combination in various chemotherapy settings.[15][16][17][18]
Safety and Tolerability Profile
The combination of this compound, aprepitant, and dexamethasone is generally well-tolerated. Adverse events are typically mild to moderate in intensity.
| Adverse Event | This compound + Aprepitant Regimen (Incidence %) | Reference |
| Constipation | 23% - 43% | [9][16] |
| Hiccups | 18% - 26% | [9] |
| Headache | 3% - 4% | [9] |
| Fatigue | 3% | [16] |
No unexpected or severe drug-related adverse events have been consistently reported in major trials, confirming the favorable safety profile of this combination.[9]
Experimental Protocols
Detailed methodologies are critical for interpreting and replicating experimental findings. Below is a summary of the protocol used in a key phase III clinical trial.
Protocol: The TRIPLE Study [14]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, phase III trial.
-
Patient Population: Chemotherapy-naïve patients with malignant tumors scheduled to receive HEC, including cisplatin (≥50 mg/m²) or an anthracycline/cyclophosphamide combination.
-
Experimental Workflow:
Caption: Simplified experimental workflow of the TRIPLE study. -
Treatment Arms:
-
Arm P (this compound):
-
This compound: 0.75 mg IV on Day 1.
-
Aprepitant: 125 mg PO on Day 1, then 80 mg PO on Days 2 and 3.
-
Dexamethasone: 12 mg IV on Day 1, then 8 mg PO on Days 2, 3, and 4.
-
-
Arm G (Granisetron):
-
Granisetron: 1 mg IV on Day 1.
-
Aprepitant and Dexamethasone dosages were identical to Arm P.
-
-
-
Endpoints:
-
Primary: Complete Response (CR: no vomiting, no rescue medication) in the overall phase (0–120 h).
-
Secondary: CR in the acute (0–24 h) and delayed (24–120 h) phases; Complete Control (CC: CR + no more than mild nausea); Total Control (TC: CR + no nausea).
-
Conclusion
The evidence indicates that a triplet therapy regimen consisting of This compound, aprepitant, and dexamethasone is a highly effective and well-tolerated option for the prevention of CINV. While its superiority over standard triplet therapy with a first-generation 5-HT3 RA (granisetron) for the overall prevention of CINV was not definitively established in a pivotal phase III trial, the this compound-based combination demonstrated a statistically significant advantage in controlling delayed CINV .[14]
For researchers and drug development professionals, the unique pharmacological properties of this compound—its long half-life and high receptor affinity—translate into a tangible clinical benefit for the most difficult-to-manage phase of CINV.[9][11] This makes the this compound and aprepitant combination a preferred prophylactic regimen for patients undergoing highly or moderately emetogenic chemotherapy, particularly where delayed nausea and vomiting are a significant concern.
References
- 1. Nausea and Vomiting Related to Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 2. ocpinfo.com [ocpinfo.com]
- 3. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qingmupharm.com [qingmupharm.com]
- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 8. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 9. Combination of this compound, aprepitant, and dexamethasone as primary antiemetic prophylaxis for cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprepitant in combination with this compound for the prevention of postoperative nausea and vomiting in female patients using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the management of chemotherapy-induced nausea and vomiting in patients receiving multiple-day chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Chemotherapy-Induced Nausea and Vomiting (CINV): A Short Review on the Role of Netupitant-Palonosetron (NEPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, double-blind, phase III trial of this compound versus granisetron in the triplet regimen for preventing chemotherapy-induced nausea and vomiting after highly emetogenic chemotherapy: TRIPLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase III Randomized Trial of this compound and Dexamethasone With or Without Aprepitant to Prevent Nausea and Vomiting Induced by Full-dose Single-day Cisplatin-based Chemotherapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of triple therapy with aprepitant, this compound, and dexamethasone for preventing nausea and vomiting induced by cisplatin-based chemotherapy for gynecological cancer: KCOG-G1003 phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of triple antiemetic therapy (this compound, dexamethasone, aprepitant) for chemotherapy-induced nausea and vomiting in patients receiving carboplatin-based, moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Palonosetron in Focus: A Comparative Analysis of Efficacy Across Diverse Tumor Types in Preventing Chemotherapy-Induced Nausea and Vomiting
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed cross-study comparison of palonosetron's efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) across a spectrum of tumor types. By synthesizing data from multiple clinical investigations, this document aims to offer an objective resource for evaluating this compound's performance and informing future research and clinical practice.
Quantitative Efficacy Analysis of this compound
The following table summarizes the Complete Response (CR) rates observed with this compound in various clinical trials, categorized by tumor type. Complete Response is defined as no emetic episodes and no use of rescue medication. The data is presented for the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases of CINV.
| Tumor Type(s) | Chemotherapy Emetogenicity | This compound Regimen | Acute CR Rate (%) | Delayed CR Rate (%) | Overall CR Rate (%) | Reference |
| Oral Cancer | Highly Emetogenic (HEC) | 0.75 mg IV | 98.9 | 96.6 | 95.4 | [1][2][3] |
| Gynecological Cancers | Moderately Emetogenic (MEC) | 0.75 mg IV + Dexamethasone | 95.2 | 90.5 | 85.7 | [4][5] |
| Gynecological Cancers | Moderately Emetogenic (MEC) | 0.75 mg IV + 3-day Dexamethasone | - | - | 67.9 | [6] |
| Gynecological Cancers | Moderately Emetogenic (MEC) | 0.75 mg IV + 1-day Dexamethasone | - | - | 60.7 | [6] |
| Breast & Colorectal Cancer | Moderately Emetogenic (MEC) | 0.25 mg IV + Dexamethasone | 75.0 | 75.0 | 67.6 | [7] |
| Breast Cancer | Anthracycline/Cyclophosphamide (HEC) | 0.75 mg IV + Dexamethasone + Fosaprepitant | 75.9 | 62.3 | 54.9 | [8] |
| Breast, Colorectal, Lung | Moderately/Highly Emetogenic | 0.25 mg IV | 84.0 | 59.0 | 59.0 | [9] |
| Lung Cancer (NSCLC) | Cisplatin-based (HEC) | 0.25 mg IV | 58.3 | 61.7 | - | [10] |
| Lung Cancer (NSCLC) | Not Specified | 0.25 mg IV | 95.4 | - | - | [11] |
| Non-Hodgkin Lymphoma | Moderately Emetogenic (MEC) | 0.25 mg IV | - | - | 68.2 (Cycle 1) | [12] |
| Solid Tumors | Cisplatin-based (HEC) | 0.50 mg Oral + Dexamethasone | 89.4 | - | - | [13][14] |
| Solid Tumors | Cisplatin-based (HEC) | 0.25 mg IV + Dexamethasone | 86.2 | - | - | [13][14] |
Experimental Protocols
The clinical trials cited in this guide generally followed a similar methodological framework to assess the efficacy and safety of this compound. Below is a synthesized, representative experimental protocol.
Study Design: The majority of these studies were prospective, randomized, double-blind, multicenter clinical trials. Phase II and III trials were common, with some studies employing a single-arm, open-label design.
Patient Population: Eligible participants were typically adult, chemotherapy-naïve patients with a confirmed histological diagnosis of a specific malignancy. Key inclusion criteria often included an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate organ function. Exclusion criteria commonly included ongoing nausea or vomiting, use of other antiemetic agents within a specified period before chemotherapy, and known hypersensitivity to 5-HT3 receptor antagonists.
Treatment Regimen: Patients were randomized to receive a single intravenous dose of this compound (commonly 0.25 mg or 0.75 mg) or a comparator antiemetic, administered approximately 30 minutes prior to the initiation of chemotherapy. In many trials, this compound was administered in combination with dexamethasone, and in some cases, a neurokinin-1 (NK-1) receptor antagonist like aprepitant or fosaprepitant, particularly for highly emetogenic chemotherapy regimens.
Efficacy and Safety Assessment: The primary efficacy endpoint was typically the rate of Complete Response (CR), defined as no emetic episodes (vomiting or retching) and no use of rescue medication during the acute, delayed, and/or overall phases post-chemotherapy. Secondary endpoints often included Complete Control (CR plus no more than mild nausea), severity of nausea (assessed using a Visual Analog Scale), and the time to first emetic episode or use of rescue medication. Patients were often provided with diaries to record emetic episodes, nausea severity, and any rescue medications taken. Safety and tolerability were assessed by monitoring adverse events, which were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing Mechanisms and Methodologies
To further elucidate the context of this compound's application, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of this compound action.
Caption: Typical experimental workflow for a randomized controlled trial evaluating this compound for CINV.
References
- 1. This compound Prevents Highly Emetogenic Chemotherapy-induced Nausea and Vomiting in Oral Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Highly Emetogenic Chemotherapy-induced Nausea and Vomiting in Oral Cancer Patients | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II clinical trial of this compound for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in combination with 1-day versus 3-day dexamethasone for prevention of nausea and vomiting following paclitaxel and carboplatin in patients with gynecologic cancers: A randomized, multicenter, phase-II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose this compound and dexamethasone in preventing nausea and vomiting induced by moderately emetogenic chemotherapy in breast and colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, multicenter phase 3 study of this compound vs granisetron combined with dexamethasone and fosaprepitant to prevent chemotherapy-induced nausea and vomiting in patients with breast cancer receiving anthracycline and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of granisetron and this compound in triplet anti-emetic prophylaxis in non-small cell lung cancer patients receiving cisplatin-based highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for prevention of acute and delayed nausea and vomiting in non-small-cell lung carcinoma patients | springermedicine.com [springermedicine.com]
- 12. Multicenter phase IV study of this compound in the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with non-Hodgkin lymphomas undergoing repeated cycles of moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of oral this compound compared with IV this compound administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of oral this compound compared with IV this compound administered with dexamethasone for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients with solid tumors receiving cisplatin-based highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Patient-Reported Outcomes in Palonosetron Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of patient-reported outcomes (PROs) in clinical trials evaluating palonosetron against other 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The data presented is compiled from various studies to offer an objective overview of this compound's performance, supported by detailed experimental methodologies and visual representations of clinical trial workflows.
Data Presentation: this compound vs. Other 5-HT3 Receptor Antagonists
The following tables summarize key patient-reported outcomes from comparative clinical trials involving this compound.
Table 1: Efficacy of this compound vs. Ondansetron in Preventing Nausea and Vomiting
| Outcome Measure | This compound Group | Ondansetron Group | Time Frame | Study Population | Citation |
| Complete Response (No emesis, no rescue medication) | 90% | 30% | First 12 hours post-op | Gynaecological Surgery | [1] |
| Complete Response | 65% | 40% | 0-120 hours post-chemo | Highly Emetogenic Chemotherapy (HEC) | [2] |
| Complete Response (Acute Phase) | 59.2% - 65.5% | 57.0% | First 24 hours post-chemo | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Complete Response (Delayed Phase with Dexamethasone) | 42.0% | 28.6% | 24-120 hours post-chemo | Highly Emetogenic Chemotherapy (HEC) | [3] |
| Incidence of Nausea | 5% | 30% | 0-4 hours post-op | Gynaecological Surgery | [1] |
| Incidence of Vomiting | 5% | 25% | 0-4 hours post-op | Gynaecological Surgery | [1] |
| Incidence of PONV | 12.5% | 48.21% | Post-op | Renal Transplantation | [4] |
| VAS-Nausea Score (Lower is better) | 39.11 ± 10.32 | 45.7 ± 15.12 | 72 hours post-op | Renal Transplantation | [5] |
Table 2: Efficacy of this compound vs. Granisetron in Preventing Nausea and Vomiting
| Outcome Measure | This compound Group | Granisetron Group | Time Frame | Study Population | Citation |
| Complete Response | 90% | 86.6% | Post-op | General Surgery | [1] |
| Complete Response (Overall) | 93.3% | 83.3% | 24 hours post-op | Gynaecological Surgery | [6] |
| Complete Response (Acute Phase) | Odds Ratio: 1.28 | Reference | Acute Phase | CINV | [7] |
| Complete Response (Delayed Phase) | Odds Ratio: 1.38 | Reference | Delayed Phase | CINV | [7] |
| Incidence of Nausea | 5% | 15% | 0-4 hours post-op | General Surgery | [1] |
| Incidence of Vomiting | 5% | 15% | 0-4 hours post-op | General Surgery | [1] |
| Need for Rescue Antiemetic | 3.3% | 6.7% | 24 hours post-op | Gynaecological Surgery | [6] |
Experimental Protocols: Validation of Patient-Reported Outcome Instruments
The credibility of PROs in clinical trials hinges on the use of validated instruments. The most common and well-validated tools used in CINV and PONV studies are the Functional Living Index-Emesis (FLIE) and the MASCC Antiemesis Tool (MAT).
Functional Living Index-Emesis (FLIE)
The FLIE is a validated, self-administered questionnaire designed to assess the impact of nausea and vomiting on a patient's daily life.[8]
-
Structure: It consists of 18 questions, with 9 focusing on nausea and 9 on vomiting.
-
Scoring: Each item is rated on a 7-point Likert scale.
-
Recall Period: Originally a 3-day recall, a modified and validated 5-day recall version is now frequently used to capture both acute and delayed CINV.
-
Validation Methodology:
-
Reliability: Assessed using internal consistency (Cronbach's alpha) to ensure that the items within the nausea and vomiting domains are measuring the same underlying construct.
-
Construct Validity: Determined by examining the correlations between items within the same domain versus across different domains. Higher correlations are expected within the same domain.
-
Convergent Validity: Established by correlating the FLIE scores with other measures of nausea and vomiting, such as the number of emetic episodes recorded in a patient diary, patient ratings of nausea severity, and the use of rescue medication.
-
MASCC Antiemesis Tool (MAT)
The MAT is a brief, validated tool for assessing CINV in the acute and delayed phases.
-
Structure: It is an 8-item questionnaire that evaluates both nausea and vomiting.
-
Validation Methodology:
-
Reliability: Internal consistency is assessed using Cronbach's alpha.
-
Concurrent Validity: The MAT scores are compared with a more detailed daily diary of nausea and vomiting, such as the Rhodes Index of Nausea, Vomiting and Retching (INVR), to ensure they are measuring the same phenomena.
-
Cultural Transferability: The tool has been translated and validated in multiple languages to ensure its applicability across different patient populations.
-
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial that incorporates the validation of patient-reported outcomes.
Caption: Workflow for a clinical trial validating PROs in CINV/PONV studies.
Signaling Pathways and Mechanisms of Action
While a detailed signaling pathway for the validation process itself is not applicable, the underlying mechanism of action of this compound is crucial to understanding its efficacy in improving patient-reported outcomes.
Caption: this compound's mechanism in blocking CINV signaling pathways.
References
- 1. This compound, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot study on the efficacy of an ondansetron- versus this compound-containing antiemetic regimen prior to highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and ondansetron in preventing postoperative nausea and vomiting in renal transplantation recipients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aimdrjournal.com [aimdrjournal.com]
- 7. Effectiveness of this compound versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
A Comparative Analysis of Single-Dose Palonosetron and Multi-Dose Ondansetron Protocols for Chemotherapy-Induced Nausea and Vomiting
An objective guide for researchers and drug development professionals on the performance of palonosetron and ondansetron in the management of CINV, supported by clinical data and mechanistic insights.
The prevention of chemotherapy-induced nausea and vomiting (CINV) is a critical component of cancer care, significantly impacting a patient's quality of life and adherence to treatment. The introduction of 5-HT3 receptor antagonists revolutionized CINV management. This guide provides a detailed comparison of a second-generation antagonist, this compound, administered as a single dose, with the first-generation antagonist, ondansetron, administered in multiple doses.
Quantitative Performance Comparison
The efficacy of this compound and ondansetron in preventing CINV is typically measured by the rate of "complete response" (CR), defined as no emetic episodes and no use of rescue medication. The comparison is often stratified into three phases: acute (0-24 hours post-chemotherapy), delayed (>24-120 hours post-chemotherapy), and overall (0-120 hours post-chemotherapy).
| Study/Analysis | Treatment Arms | Chemotherapy Emetogenicity | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall Phase CR (0-120h) |
| Pooled Analysis (2013)[1] | This compound (n=1,787) vs. Older 5-HT3 RAs (ondansetron, dolasetron, granisetron) (n=1,175) | MEC & HEC | Not Significantly Different | 57% vs. 45% (p<0.0001) | 51% vs. 40% (p<0.0001) |
| Aapro et al. (HEC)[2] | This compound 0.25mg + Dex vs. Ondansetron 32mg + Dex | HEC | 59.2% vs. 57.0% | 42.0% vs. 28.6% | 40.7% vs. 25.2% |
| Pediatric Study (2015)[3] | Single-Dose this compound (5 mcg/kg) vs. Multi-Dose Ondansetron (5 mg/m² q8h) | MEC & HEC | 75% vs. 70% | 68.8% vs. 65% | 60% vs. 56.2% |
| Adult Study (2009)[4] | This compound 250 mcg + Dex vs. Ondansetron 8mg IV + 8mg PO BID x3 days + Dex | HEC & MEC | 82% vs. 63.2% (HEC) | 74.4% vs. 63.2% (HEC) | - |
| 93.4% vs. 80.6% (AC) | 90.2% vs. 71% (AC) | ||||
| 100% vs. 94.4% (MEC) | 94% vs. 88.9% (MEC) |
MEC: Moderately Emetogenic Chemotherapy; HEC: Highly Emetogenic Chemotherapy; Dex: Dexamethasone; CR: Complete Response. Bold values indicate statistically significant superiority.
The data consistently demonstrates that while single-dose this compound is at least as effective as multi-dose ondansetron in the acute phase, it shows a statistically significant improvement in preventing delayed and overall CINV.[1][2][4] This is a crucial advantage, as delayed CINV has historically been more challenging to control.
Experimental Protocols
The following is a representative, synthesized methodology for a pivotal Phase III clinical trial comparing single-dose this compound to multi-dose ondansetron.
Study Design: A prospective, randomized, double-blind, multi-center, parallel-group study.
Patient Population:
-
Inclusion Criteria: Chemo-naïve adult patients with a confirmed malignancy scheduled to receive moderately or highly emetogenic chemotherapy. Karnofsky Performance Scale score of ≥60.
-
Exclusion Criteria: Nausea or vomiting within 24 hours prior to chemotherapy, use of other antiemetics (with specified washout periods), and significant cardiac or hepatic impairment.
Randomization and Blinding:
-
Eligible patients are randomized in a 1:1 ratio to one of two treatment arms.
-
Randomization is stratified by factors such as gender and planned use of concomitant dexamethasone.
-
Double-blinding is maintained by using matching placebo infusions and oral capsules.
Treatment Regimens:
-
This compound Arm: Patients receive a single intravenous (IV) infusion of this compound 0.25 mg approximately 30 minutes before the start of chemotherapy. They also receive placebo IV infusions and oral capsules at time points corresponding to the ondansetron administration schedule.
-
Ondansetron Arm: Patients receive an initial IV infusion of ondansetron (e.g., 8 mg or 0.15 mg/kg) 30 minutes before chemotherapy, followed by two subsequent IV doses at 4 and 8 hours post-initial dose. Alternatively, an initial IV dose followed by oral ondansetron 8 mg twice daily for 2-3 days.[4]
Assessments and Endpoints:
-
Primary Endpoint: Complete Response (no emesis, no rescue medication) in the delayed phase (>24-120 hours).
-
Secondary Endpoints: Complete Response in the acute (0-24 hours) and overall (0-120 hours) phases; incidence and severity of nausea (assessed using a Visual Analog Scale); number of emetic episodes; time to first emetic episode or rescue medication use.
-
Data Collection: Patients maintain a diary to record episodes of nausea and vomiting, and any rescue medication taken for 5 days post-chemotherapy.
-
Safety Assessment: Adverse events are monitored throughout the study.
Statistical Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
The proportion of patients achieving a complete response in each treatment arm is compared using the Chi-square test.
-
Time-to-event endpoints are analyzed using Kaplan-Meier methods and the log-rank test.
Signaling Pathways and Mechanism of Action
Both this compound and ondansetron are selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel.[5] Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, causing a massive release of serotonin (5-HT). This serotonin binds to 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, which ultimately induces emesis.[5]
While both drugs block this initial signal, their molecular interactions with the 5-HT3 receptor differ, which likely accounts for their varied clinical profiles.
-
Ondansetron: As a first-generation antagonist, ondansetron acts as a competitive antagonist at the 5-HT3 receptor. It has a shorter half-life and is effective primarily against acute CINV.
-
This compound: This second-generation antagonist exhibits a higher binding affinity and a significantly longer half-life. Evidence suggests that this compound interacts with the 5-HT3 receptor in a unique way, involving allosteric binding and slow dissociation.[6][7] This prolonged receptor inhibition is thought to be the mechanism behind its superior efficacy in the delayed CINV phase. While initial theories proposed receptor internalization, more recent studies suggest that the prolonged inhibition is due to its very slow dissociation from the receptor surface.[6][7][8]
Conclusion
The available clinical evidence strongly supports the use of single-dose this compound as a highly effective option for preventing CINV, particularly in the challenging delayed phase. Its unique pharmacological profile, characterized by high binding affinity and prolonged receptor antagonism, offers a significant clinical advantage over multi-dose protocols of first-generation agents like ondansetron. For researchers and drug development professionals, the distinct mechanism of this compound highlights a successful strategy in evolving therapeutic design to address unmet needs in supportive cancer care.
References
- 1. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase III, double-blind, randomized trial of this compound compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antiemetic efficacy and safety of this compound vs ondansetron in the prevention of chemotherapy-induced nausea and vomiting in children | MDedge [mdedge.com]
- 4. ascopubs.org [ascopubs.org]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged inhibition of 5-HT₃ receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of Palonosetron-Based Regimens in Preventing Nausea and Vomiting Induced by Anthracycline-Cyclophosphamide Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various palonosetron-based antiemetic regimens for patients undergoing anthracycline-cyclophosphamide (AC) chemotherapy, a combination known for its high emetogenic potential. The data presented is compiled from multiple clinical trials and meta-analyses to offer an objective overview for research and drug development professionals.
Executive Summary
Anthracycline-cyclophosphamide (AC) chemotherapy is a common and effective treatment for various cancers, particularly breast cancer. However, it is associated with a high incidence of chemotherapy-induced nausea and vomiting (CINV), which can significantly impact a patient's quality of life and treatment adherence. This compound, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with a longer half-life and higher binding affinity than first-generation agents, is a cornerstone of CINV prophylaxis in this setting. This guide evaluates the comparative efficacy of this compound administered in dual and triple therapy regimens.
Current guidelines from major oncology societies recommend a three-drug combination of a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and dexamethasone for patients receiving highly emetogenic chemotherapy, including AC regimens.[1] Clinical evidence consistently demonstrates that triple-drug regimens containing this compound are more effective than dual-drug regimens in preventing both acute and delayed CINV. Furthermore, comparisons between this compound and first-generation 5-HT3 receptor antagonists, such as granisetron and ondansetron, generally show a superior or non-inferior efficacy profile for this compound, particularly in the delayed phase of CINV.[2][3][4]
Data Presentation: Efficacy of this compound-Based Regimens
The following tables summarize the quantitative data on the efficacy of different this compound-based regimens in preventing CINV in patients receiving AC chemotherapy. The primary endpoint in these studies is typically Complete Response (CR), defined as no emetic episodes and no use of rescue medication.
Table 1: this compound and Dexamethasone (Dual Therapy) vs. First-Generation 5-HT3 Antagonists
| Study/Regimen | Phase | Complete Response (CR) Rate |
| This compound + Dexamethasone | ||
| Pooled Analysis[2] | Delayed | 57% |
| Overall | 51% | |
| Saito et al.[3] | Delayed | This compound superior to Granisetron (p<0.05) |
| Overall | 55.4% (this compound) vs. 44.6% (Granisetron) | |
| Granisetron + Dexamethasone | ||
| Pooled Analysis[2] | Delayed | 45% |
| Overall | 40% | |
| Ondansetron/Dolasetron + Dexamethasone | ||
| Pooled Analysis[2] | Delayed | 45% |
| Overall | 40% |
Table 2: this compound-Based Triple Therapy vs. Other Triple-Drug Regimens
| Study/Regimen | Phase | Complete Response (CR) Rate |
| NEPA (Netupitant/Palonosetron) + Dexamethasone | ||
| Phase III Trial[5] | Acute | 88.4% |
| Delayed | 76.9% | |
| Overall | 74.3% | |
| This compound + Aprepitant/Fosaprepitant + Dexamethasone | ||
| Phase II Study[6] | Overall | 50% (Cycle 1) |
| This compound + Dexamethasone (Control Arm) | ||
| Phase III Trial[5] | Acute | 85.0% |
| Delayed | 69.5% | |
| Overall | 66.6% |
Table 3: Dexamethasone-Sparing Regimens with this compound
| Study/Regimen | Phase | Complete Response (CR) Rate |
| This compound + Single-Dose Dexamethasone (Day 1) | ||
| Pooled Analysis[7] | Overall | 54.5% |
| Phase III Trial[8] | Overall | 67.5% |
| This compound + 3-Day Dexamethasone (Days 1-3) | ||
| Pooled Analysis[7] | Overall | 55.1% |
| Phase III Trial[8] | Overall | 71.1% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data. Below are summaries of the experimental protocols from pivotal studies.
Protocol 1: Comparison of this compound and Granisetron in a Triple-Drug Regimen
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group, active-comparator phase III trial.[3]
-
Patient Population: Cancer patients receiving highly emetogenic chemotherapy, including AC regimens.[3]
-
Treatment Arms:
-
Concomitant Medication: Both arms received dexamethasone 16 mg intravenously on day 1, followed by additional doses on days 2 and 3 (4 mg orally for patients receiving AC).[3]
-
Primary Endpoint: The proportion of patients with a Complete Response (no emesis and no rescue medication) in the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases.[3]
Protocol 2: Evaluation of NEPA (Netupitant/Palonosetron) in AC Chemotherapy
-
Study Design: A randomized, phase III trial comparing a single dose of NEPA to a single dose of oral this compound.[5]
-
Patient Population: Patients receiving doxorubicin and cyclophosphamide (AC)-based chemotherapy.[5]
-
Treatment Arms:
-
Concomitant Medication: Both arms received dexamethasone.[5]
-
Primary Endpoint: Complete Response rate during the delayed, acute, and overall phases.[5]
Protocol 3: Dexamethasone-Sparing Regimen with this compound
-
Study Design: Two similarly designed randomized, phase III, non-inferiority trials.[7]
-
Patient Population: Chemo-naïve breast cancer patients receiving AC-containing chemotherapy.[7]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients achieving a Complete Response during the overall 5-day study period.[7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the efficacy of this compound-based regimens.
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting.
References
- 1. Comparison between the antiemetic effects of this compound and granisetron in breast cancer patients treated with anthracycline-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plus dexamethasone versus granisetron plus dexamethasone for prevention of nausea and vomiting during chemotherapy: a double-blind, double-dummy, randomised, comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. NEPA (Netupitant/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound plus single-dose dexamethasone for the prevention of nausea and vomiting in women receiving anthracycline/cyclophosphamide-containing chemotherapy: meta-analysis of individual patient data examining the effect of age on outcome in two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in combination with 1-day versus 3-day dexamethasone for prevention of nausea and vomiting following moderately emetogenic chemotherapy: a randomized, multicenter, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking palonosetron's clinical utility against emerging antiemetic therapies
The management of chemotherapy-induced nausea and vomiting (CINV) has significantly evolved, moving from single-agent therapies to multi-drug regimens targeting distinct molecular pathways. Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with a unique pharmacological profile, has been a cornerstone in CINV prophylaxis.[1][2] However, the emergence of novel therapies, including neurokinin-1 (NK-1) receptor antagonists and atypical antipsychotics like olanzapine, necessitates a re-evaluation of the current antiemetic landscape. This guide provides a detailed comparison of this compound against these emerging therapies, supported by clinical data and experimental protocols.
Mechanism of Action: Targeting the Pathways of Emesis
CINV is a complex process mediated by central and peripheral pathways. Chemotherapeutic agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the emetic center in the brainstem.[2] Substance P, acting on NK-1 receptors, is another key neurotransmitter, particularly implicated in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[3]
This compound exhibits a high binding affinity for the 5-HT3 receptor and a significantly longer half-life (around 40 hours) compared to first-generation antagonists.[4][5] This allows for sustained antiemetic protection, particularly in the delayed phase.[1] Furthermore, this compound may inhibit the cross-talk between the 5-HT3 and NK-1 signaling pathways.[3][6] Emerging therapies either block the NK-1 pathway (aprepitant, netupitant, rolapitant) or antagonize multiple neurotransmitter receptors, including dopamine and serotonin (olanzapine).[7][8]
Comparative Efficacy of Antiemetic Regimens
The primary endpoint in most CINV clinical trials is "Complete Response" (CR), typically defined as no emetic episodes and no use of rescue medication. The efficacy is often evaluated in three phases: acute (0-24 hours post-chemotherapy), delayed (25-120 hours), and overall (0-120 hours).
Table 1: Efficacy of this compound vs. First-Generation 5-HT3 RAs (For Moderately & Highly Emetogenic Chemotherapy - HEC/MEC)
| Therapy Comparison | Study | Efficacy Endpoint | Result |
| This compound vs. Ondansetron | Gralla et al. | Complete Response (Delayed) | This compound showed significantly higher CR rates (p=0.006).[9] |
| This compound vs. Ondansetron | Prospective Observational Study | Complete Response (Overall) | This compound: 82.1% vs. Ondansetron: 65.1% (p=0.008).[9] |
| This compound vs. Granisetron | Saito et al. (HEC) | Complete Response (Delayed) | This compound superior to granisetron (56.8% vs 44.5%, p<0.0001).[10] |
Table 2: Efficacy of this compound-Based Regimens vs. Emerging Therapies (For Highly Emetogenic Chemotherapy - HEC)
| Therapy Comparison | Study | Efficacy Endpoint | Result |
| NK-1 Antagonist Combinations | |||
| NEPA¹ vs. Oral this compound | Aapro et al. (Phase 3) | Overall CR (Cycle 1) | NEPA was significantly greater than this compound alone (74.3% vs 66.6%, p ≤ 0.001).[11] |
| NEPA¹ + DEX² vs. PALO³ + APR⁴ + DEX² | Phase II Study | Overall CR (0-120h) | NEPA regimen was non-inferior to the aprepitant regimen.[12][13] |
| Rolapitant + GRANI⁵ + DEX² vs. Placebo + GRANI⁵ + DEX² | Phase 3 Trial | Delayed CR (25-120h) | Rolapitant arm showed significantly higher CR rates (71.3% vs 61.6%, p<0.001).[14] |
| Olanzapine Combinations | |||
| Olanzapine vs. This compound vs. Ondansetron (for breakthrough CINV) | Randomized Trial | Primary Endpoint⁶ (48h) | Olanzapine was more effective than this compound (64% vs 18%, p=0.005).[15] |
| Olanzapine + PALO³ + DEX² vs. Aprepitant-based regimen | Navari et al. (Phase II) | Overall CR (0-120h) | The olanzapine-containing regimen was highly effective.[16] |
| PFO⁷ vs. High-Dose Ondansetron (HDO) | Retrospective Review | Rescue Medication Use | PFO group used significantly fewer rescue antiemetics per day (1.94 vs 3.31 doses, p=0.002).[17] |
¹NEPA: Fixed-dose oral combination of Netupitant (NK-1 RA) 300 mg and this compound 0.50 mg.[11] ²DEX: Dexamethasone. ³PALO: this compound. ⁴APR: Aprepitant (NK-1 RA). ⁵GRANI: Granisetron (5-HT3 RA). ⁶Primary Endpoint: Composite of no emesis, no rescue medication use, and ≥50% reduction in nausea score.[18] ⁷PFO: this compound, Fosaprepitant (NK-1 RA), and Olanzapine.[17]
Experimental Protocols: A Look at Study Design
The clinical evaluation of antiemetic therapies relies on rigorously designed randomized controlled trials (RCTs). Below is a representative methodology synthesized from pivotal Phase III trials comparing emerging antiemetic regimens.
Objective: To evaluate the efficacy and safety of a novel antiemetic regimen (e.g., NEPA) compared to a standard this compound-based regimen for the prevention of CINV in chemotherapy-naïve patients receiving highly emetogenic chemotherapy (HEC).
Study Design:
-
Type: Randomized, double-blind, parallel-group, multicenter Phase III trial.[11][13]
-
Patient Population: Chemotherapy-naïve adult patients with solid tumors scheduled to receive a single day of HEC (e.g., high-dose cisplatin).
-
Key Inclusion Criteria: Age ≥ 18 years, Karnofsky performance status ≥ 60.
-
Key Exclusion Criteria: Concurrent radiotherapy, active nausea or vomiting within 24 hours of chemotherapy, use of other antiemetics.
Treatment Arms:
-
Investigational Arm: A single oral dose of NEPA (Netupitant 300 mg / this compound 0.50 mg) plus oral dexamethasone, administered 60 minutes prior to chemotherapy.[11][12]
-
Control Arm: A single oral dose of this compound (0.50 mg) plus oral dexamethasone, administered 60 minutes prior to chemotherapy.[11]
Study Procedures:
-
Screening: Assess eligibility and obtain informed consent.
-
Randomization: Patients are randomly assigned to a treatment arm.
-
Treatment Day (Day 1): Study drugs and chemotherapy are administered.
-
Follow-up (Days 2-5): Patients record episodes of emesis, nausea severity (using a visual analog scale), and any rescue medication taken in a daily diary.
-
Endpoint Assessment: The primary endpoint is the rate of Complete Response (CR) during the overall phase (0-120 hours). Secondary endpoints include CR in the acute and delayed phases, and rates of no significant nausea.[13]
Safety and Tolerability
This compound is generally well-tolerated, with the most common adverse effects being headache and constipation.[2] The safety profiles of emerging therapies are also favorable. The addition of an NK-1 receptor antagonist or olanzapine to a 5-HT3 receptor antagonist regimen does not typically lead to a significant increase in severe adverse events. Olanzapine can cause sedation, which may be a consideration for some patients.[19]
Table 3: Common Adverse Events Associated with Antiemetic Classes
| Drug Class | Common Adverse Events |
| This compound (5-HT3 RA) | Headache, constipation, dizziness.[2] |
| NK-1 Receptor Antagonists | Fatigue, hiccups, dyspepsia, asthenia.[12][20] |
| Olanzapine | Sedation, dizziness, dry mouth.[17][19] |
Conclusion
This compound remains a highly effective and safe option for the prevention of CINV, demonstrating superiority over first-generation 5-HT3 receptor antagonists, particularly in the delayed phase.[21] However, the clinical landscape is shifting towards combination therapies for patients receiving highly and moderately emetogenic chemotherapy. The addition of an NK-1 receptor antagonist, as seen in the fixed-dose combination NEPA, significantly improves efficacy over this compound alone.[11] Furthermore, olanzapine-containing regimens are emerging as powerful options, especially for preventing breakthrough CINV.[15] The choice of antiemetic prophylaxis should be guided by the emetogenic potential of the chemotherapy regimen, patient-specific factors, and guideline recommendations, with this compound serving as a critical component in many of the most effective modern regimens.[7][22]
References
- 1. This compound | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. hcplive.com [hcplive.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Rolapitant for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Antiemetic Effectiveness of this compound Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilot study on the efficacy of an ondansetron-versus this compound-containing antiemetic regimen prior to highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEPA, a fixed oral combination of netupitant and this compound, improves control of chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy: results of a randomized, double-blind, phase 3 trial versus oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Evaluation of this compound, fosaprepitant, and olanzapine as antiemetic prophylaxis for fludarabine and melphalan-based conditioning regimens prior to allogeneic hematopoietic stem cell transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized trial of olanzapine versus this compound versus infused ondansetron for the treatment of breakthrough chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: Rolapitant and NEPA (netupitant/palonosetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of the combination neurokinin-1 receptor antagonist, this compound, and dexamethasone compared to others for the prophylaxis of chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials - Chow - Annals of Palliative Medicine [apm.amegroups.org]
Safety Operating Guide
Personal protective equipment for handling Palonosetron
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Palonosetron. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
This compound hydrochloride is identified as a hazardous substance, requiring stringent safety protocols. It is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1][2] Prolonged or repeated exposure may lead to organ damage.[2][3]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory.
Required PPE:
-
Gloves: Wear two pairs of chemo-protectant gloves.[2] If direct contact is possible, protective gloves meeting standards like EN374 or ASTM F1001 are recommended.[4]
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required.[2][5] A face shield should be worn when there is a splash hazard.[3][6]
-
Body Protection: A long-sleeved, impermeable gown or a protective laboratory coat is necessary to prevent skin contact.[2][7] Additional garments like sleevelets or disposable suits may be needed depending on the task.[7][8]
-
Respiratory Protection: For operations that may generate dust or aerosols, a P2/N95 respirator or a suitable approved respirator is recommended.[2][7] Engineering controls like fume hoods or biosafety cabinets should be the primary means of exposure control.[2][3][8]
Operational Plans: Handling and Storage
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, ventilated balance enclosure, or biosafety cabinet.[2][3][8]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container.[5]
Quantitative Safety Data
The following table summarizes key quantitative safety parameters for this compound hydrochloride.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 3 (Control exposure to 10-100 µg/m³) | Pfizer[9] |
| Time-Weighted Average (TWA) | 0.4 µg/m³ (OEB 5) | Internal (Merck)[3][8] |
| Wipe Limit | 4 µ g/100 cm² | Internal (Merck)[3][8] |
| Melting Point | 307 °C / 584.6 °F | Thermo Fisher Scientific[10] |
| pH (in solution) | 4.5 - 5.5 | Fresenius Kabi[6] |
Emergency and Disposal Plans
Spill Response:
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others and restrict access to the spill area.[2]
-
Don PPE: Wear the full personal protective equipment as described above.[2]
-
Containment:
-
Cleanup and Decontamination: Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste.[4] Decontaminate the spill area and equipment.[5]
Disposal Plan:
This compound hydrochloride waste must be treated as hazardous and potentially cytotoxic pharmaceutical waste.[2]
-
Segregation: Segregate waste at the point of generation.[2]
-
Containment: Collect all waste, including contaminated PPE and cleaning materials, in sealed, compatible, and clearly labeled waste containers.[4]
-
Disposal: Do not dispose of waste down the drain.[2][11] Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, ensuring eyelids are held open.[6]
-
Ingestion: If swallowed, call a doctor or poison control center immediately. Do not induce vomiting.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merck.com [merck.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. medline.com [medline.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. msd.com [msd.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
